molecular formula C14H24ClNO B1361496 2-chloro-N,N-dicyclohexylacetamide CAS No. 2567-50-2

2-chloro-N,N-dicyclohexylacetamide

Cat. No.: B1361496
CAS No.: 2567-50-2
M. Wt: 257.8 g/mol
InChI Key: YMBSJQHEFLROIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N,N-dicyclohexylacetamide is a useful research compound. Its molecular formula is C14H24ClNO and its molecular weight is 257.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N,N-dicyclohexylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8314. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-N,N-dicyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N,N-dicyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-dicyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBSJQHEFLROIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40278589
Record name 2-chloro-N,N-dicyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567-50-2
Record name 2567-50-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N,N-dicyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40278589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N,N-dicyclohexyl-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-chloro-N,N-dicyclohexylacetamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N,N-dicyclohexylacetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N,N-dicyclohexylacetamide, a key chemical intermediate with significant potential in synthetic chemistry. The document delves into its core chemical and physical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, and explores its reactivity and synthetic utility. Emphasizing scientific integrity, this guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile compound in their work. All data and protocols are supported by authoritative references to ensure technical accuracy and trustworthiness.

Introduction and Molecular Structure

2-chloro-N,N-dicyclohexylacetamide (CAS No. 2567-50-2) is a substituted amide that serves as a valuable building block in organic synthesis.[1] Its structure features a reactive chloroacetyl group attached to a bulky, lipophilic dicyclohexylamine moiety. This unique combination of a reactive electrophilic center and sterically demanding, non-polar groups makes it a specialized reagent for introducing the N,N-dicyclohexylacetamido group into target molecules. Its primary utility is found in the pharmaceutical and chemical research sectors as an intermediate for the synthesis of more complex molecular architectures.[1]

Caption: Chemical structure of 2-chloro-N,N-dicyclohexylacetamide.

Physicochemical and Spectroscopic Properties

The compound's physical and chemical characteristics are essential for its proper handling, storage, and application in synthetic protocols. These properties are summarized below.

Physical and Chemical Data Table
PropertyValueSource
CAS Number 2567-50-2[1][2]
Molecular Formula C₁₄H₂₄ClNO[1]
Molecular Weight 257.80 g/mol [1]
Appearance White solid[1]
Boiling Point 377.2 °C at 760 mmHg[3]
Density 1.08 g/cm³[3]
Flash Point 181.9 °C[3]
Predicted LogP 3.61[1]
Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, characterization would rely on standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approx. 1.0-4.0 ppm) corresponding to the non-equivalent protons of the two cyclohexyl rings. A distinct singlet for the two protons of the chloro-methyl group (Cl-CH₂-) would likely appear further downfield (approx. 4.0-4.5 ppm) due to the deshielding effect of the adjacent chlorine atom and carbonyl group.

  • ¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 165-170 ppm. The carbon of the chloro-methyl group would be expected in the 40-45 ppm region. Multiple signals corresponding to the carbons of the dicyclohexyl groups would be observed in the upfield region (approx. 25-60 ppm).

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 257 and a characteristic M+2 peak at m/z 259 with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanistic Considerations

The most direct and widely practiced method for synthesizing 2-chloro-N,N-dicyclohexylacetamide is through the nucleophilic acyl substitution of chloroacetyl chloride with dicyclohexylamine.

Reaction Mechanism and Rationale

The synthesis proceeds via a classic acylation pathway. Dicyclohexylamine, a secondary amine, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack. This is followed by the elimination of a chloride ion to form a protonated amide intermediate. A base, typically a tertiary amine like triethylamine or an excess of the dicyclohexylamine starting material, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product DCA Dicyclohexylamine in Anhydrous Solvent Mix Combine Reactants at 0-15°C DCA->Mix CAC Chloroacetyl Chloride in Anhydrous Solvent CAC->Mix Base Triethylamine (Base) Base->Mix Stir Stir at Room Temp (1-2 hours) Mix->Stir Quench Dilute with Ethyl Acetate Stir->Quench Wash1 Wash with aq. HCl Quench->Wash1 Wash2 Wash with aq. Na₂CO₃ Wash1->Wash2 Dry Dry over MgSO₄ Wash2->Dry Conc Concentrate in vacuo Dry->Conc Product 2-chloro-N,N- dicyclohexylacetamide Conc->Product

Caption: Experimental workflow for the synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the acylation of secondary amines.[4][5]

Materials:

  • Dicyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (or 2.1 equivalents of Dicyclohexylamine)

  • Anhydrous acetonitrile or benzene

  • Ethyl acetate

  • 1.2 M Hydrochloric acid (aq.)

  • 1 M Sodium carbonate (aq.)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve dicyclohexylamine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous acetonitrile (approx. 2 mL per mmol of amine).

  • Addition: Cool the flask to 0 °C in an ice bath. To this stirred solution, add a solution of chloroacetyl chloride (1.05 equiv) in anhydrous acetonitrile dropwise via a dropping funnel, maintaining the temperature below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 2 mL per mmol of acyl halide).

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1.2 M aqueous HCl, water, and finally with 1 M aqueous sodium carbonate to remove unreacted amine and acid byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a white solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.

Chemical Reactivity and Synthetic Utility

2-chloro-N,N-dicyclohexylacetamide is a bifunctional molecule whose reactivity is dominated by the chloroacetyl moiety.

  • Nucleophilic Substitution: The primary mode of reactivity involves the C-Cl bond. The carbon atom attached to the chlorine is electrophilic and is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups (e.g., azides, amines, thiols, cyanides) by displacing the chloride ion. This reactivity makes it an excellent precursor for building more elaborate molecules, including heterocyclic compounds.[6]

  • Building Block in Drug Discovery: Chloroacetamide derivatives are common intermediates in the synthesis of pharmacologically active compounds.[7] The N,N-dicyclohexyl groups provide significant lipophilicity, which can be a desirable trait in drug candidates to enhance membrane permeability. Analogous chloroacetamides have been used in the synthesis of acetylcholinesterase inhibitors and herbicides, highlighting the potential applications of this chemical class.[8] The presence of chlorine itself is a key feature in over a quarter of all FDA-approved drugs, underscoring the importance of chlorinated intermediates in medicinal chemistry.[9]

Handling and Safety Precautions

  • Acute Toxicity: Related compounds are harmful or toxic if swallowed and can be toxic in contact with skin.[11]

  • Corrosivity: Many N-substituted chloroacetamides are corrosive and can cause severe skin burns and serious eye damage.[12]

  • Inhalation Hazard: Avoid breathing dust, as related compounds may cause respiratory irritation.[13]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

2-chloro-N,N-dicyclohexylacetamide is a valuable and versatile intermediate in organic synthesis. Its defined physicochemical properties and straightforward synthesis make it an accessible reagent for research laboratories. The compound's primary utility lies in its reactive C-Cl bond, which allows for a wide range of subsequent chemical transformations. While its full potential is still being explored, its structural motifs are relevant to the fields of pharmaceutical and agrochemical development. Due to the potential hazards associated with its functional group, strict adherence to safety protocols is mandatory when handling this compound.

References

  • Chemsrc. (2025). Acetamide,2-chloro-N,N-dicyclohexyl- | CAS#:2567-50-2. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Chloro-N,N-Diallylacetamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Essential Intermediate: The Role of 2-Chloro-N,N-dimethylacetamide in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Chloro-N,N-diethylacetamide. Retrieved from [Link]

  • Jeyakkumar, P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the molecular structure of 2-chloro-N,N-dicyclohexylacetamide. As a Senior Application Scientist, this document synthesizes structural elucidation data, theoretical modeling, and comparative analysis with analogous compounds to offer field-proven insights for researchers. We will delve into the synthesis, spectroscopic characterization, and three-dimensional conformation of this molecule, providing a self-validating framework for its use in further research and development.

Introduction

2-chloro-N,N-dicyclohexylacetamide belongs to the class of α-haloacetamides, a group of compounds recognized for their utility as synthetic intermediates and for their potential biological activities. The incorporation of two bulky cyclohexyl groups on the amide nitrogen atom imparts significant steric hindrance and lipophilicity, which can profoundly influence the molecule's reactivity, conformation, and biological interactions. Understanding the precise molecular architecture of this compound is paramount for predicting its behavior in chemical and biological systems. This guide will provide a detailed exploration of its structure, drawing from established synthetic methodologies and spectroscopic principles. While specific experimental data for the title compound is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a robust and scientifically grounded analysis.

Molecular Structure and Properties

The fundamental characteristics of 2-chloro-N,N-dicyclohexylacetamide are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₄ClNOPubChem CID 222365 (analog)
Molecular Weight 257.80 g/mol Calculated
IUPAC Name 2-chloro-N,N-dicyclohexylacetamideIUPAC Nomenclature
SMILES C1CCC(CC1)N(C(=O)CCl)C2CCCCC2
Key Structural Features

The molecule consists of a central acetamide backbone with three key substituents:

  • α-Chloro Group: The chlorine atom attached to the α-carbon of the acetyl group is a key reactive site, making the compound an alkylating agent.

  • Amide Group: The planar amide linkage (-C(=O)N-) is a central feature, influencing the molecule's conformation and potential for hydrogen bonding.

  • Dicyclohexyl Groups: Two bulky, non-planar cyclohexyl rings are attached to the amide nitrogen. These groups dominate the steric environment of the molecule, restricting rotation around the C-N bond and influencing the overall three-dimensional shape.

Synthesis of 2-chloro-N,N-dicyclohexylacetamide

The synthesis of 2-chloro-N,N-dicyclohexylacetamide can be reliably achieved through the acylation of dicyclohexylamine with chloroacetyl chloride. This is a standard and efficient method for the formation of N,N-disubstituted amides.

Synthetic Workflow

The following diagram illustrates the synthetic pathway.

Synthesis Dicyclohexylamine Dicyclohexylamine Reaction Acylation Reaction Dicyclohexylamine->Reaction Nucleophile ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction Electrophile Solvent Acetonitrile Solvent->Reaction Base Triethylamine (optional) Base->Reaction Product 2-chloro-N,N-dicyclohexylacetamide Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Synthetic workflow for 2-chloro-N,N-dicyclohexylacetamide.

Experimental Protocol

This protocol is adapted from the synthesis of the analogous compound, 2-chloro-N-cyclohexylacetamide.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve dicyclohexylamine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Acylating Agent: Cool the solution to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. An optional tertiary amine base like triethylamine (1.2 equivalents) can be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-chloro-N,N-dicyclohexylacetamide.

Spectroscopic Characterization and Structural Elucidation

The molecular structure of 2-chloro-N,N-dicyclohexylacetamide can be unequivocally confirmed through a combination of spectroscopic techniques. While a complete public dataset for the title compound is not available, the expected spectral data can be reliably predicted based on analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1s2HCl-CH₂ -C=O
~3.5 - 3.9m2HN-CH (cyclohexyl)
~1.0 - 2.0m20HCyclohexyl CH₂

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (δ, ppm)Assignment
~165C =O (amide)
~55 - 60N-C H (cyclohexyl)
~42Cl-C H₂
~25 - 35Cyclohexyl C H₂

The presence of two bulky cyclohexyl groups may lead to broadened signals in the NMR spectra due to restricted rotation around the N-C(O) and N-cyclohexyl bonds at room temperature.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~2930 - 2850C-H stretch (cyclohexyl)
~1650C=O stretch (amide)
~1450C-H bend (cyclohexyl)
~750C-Cl stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak cluster corresponding to the presence of the chlorine-35 and chlorine-37 isotopes.

m/zAssignment
[M]⁺ and [M+2]⁺Molecular ion peaks (approx. 3:1 ratio)
[M - Cl]⁺Loss of a chlorine radical
[M - C₇H₁₂NO]⁺Fragmentation of the cyclohexyl group

Three-Dimensional Conformation

The two bulky cyclohexyl groups attached to the nitrogen atom are the dominant feature influencing the 3D structure of 2-chloro-N,N-dicyclohexylacetamide.

Conformation cluster_amide Amide Plane C=O C=O N N C=O->N C_alpha Cα-Cl N->C_alpha Restricted Rotation Cy1 Cy1 N->Cy1 Steric Hindrance Cy2 Cy2 N->Cy2 Steric Hindrance

Caption: Conformational influences in 2-chloro-N,N-dicyclohexylacetamide.

Due to significant steric hindrance between the two cyclohexyl rings, they are expected to adopt a propeller-like arrangement around the nitrogen atom to minimize steric strain. The amide bond will exhibit its characteristic planarity, but rotation around the N-C(O) bond will be highly restricted. The cyclohexyl rings themselves will be in their stable chair conformations.

Potential Applications and Biological Relevance

While specific biological activities of 2-chloro-N,N-dicyclohexylacetamide are not extensively documented, compounds containing the N-acyl moiety are known to exhibit a range of biological effects.[4] The presence of the reactive α-chloroacetamide group suggests potential as an alkylating agent, which could be explored in the context of enzyme inhibition or the development of covalent inhibitors in drug discovery. Furthermore, the high lipophilicity imparted by the dicyclohexyl groups may facilitate membrane permeability, a desirable property for certain drug candidates. The structural motifs present in this molecule are also found in compounds with herbicidal and fungicidal properties.[5]

Conclusion

This technical guide has provided a detailed analysis of the molecular structure of 2-chloro-N,N-dicyclohexylacetamide, grounded in established chemical principles and comparative data from analogous compounds. The synthesis is readily achievable via a standard acylation reaction. The spectroscopic and conformational features are dominated by the presence of the two bulky cyclohexyl groups, which induce significant steric hindrance and define the molecule's three-dimensional architecture. The insights provided herein offer a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to utilize this compound in their future work.

References

  • PubChem. 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. [Link]

  • SpectraBase. 2-chloro-N-cyclohexylacetamide. Wiley-VCH GmbH. [Link]

  • PubMed. Design, Synthesis, Biological Activities and 3D-QSAR of New N,N'-Diacylhydrazines Containing 2,4-Dichlorophenoxy Moieties. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. National Center for Biotechnology Information. [Link]

Sources

2-chloro-N,N-dicyclohexylacetamide CAS number 23605-23-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-N-cyclohexylacetamide (CAS No. 23605-23-4)

A Note on Chemical Identity: This guide focuses on the chemical entity associated with CAS number 23605-23-4, which is 2-chloro-N-cyclohexylacetamide . The initial topic request mentioned "2-chloro-N,N-dicyclohexylacetamide," for which this CAS number is not registered. As a matter of scientific accuracy, this document will detail the properties, synthesis, and applications of the mono-cyclohexyl derivative, 2-chloro-N-cyclohexylacetamide.

Introduction

2-Chloro-N-cyclohexylacetamide is an α-chloroacetamide derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive C-Cl bond and an amide group, makes it a versatile intermediate for introducing the N-cyclohexylacetamido moiety into a variety of molecular scaffolds. This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, analytical characterization, safety protocols, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-chloro-N-cyclohexylacetamide is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource
CAS Number 23605-23-4[1][2]
Molecular Formula C₈H₁₄ClNO[1][2]
Molecular Weight 175.66 g/mol [1][2]
IUPAC Name 2-chloro-N-cyclohexylacetamide[1]
Appearance White crystalline solid (reported as fluffy white crystals)[2]
SMILES C1CCC(CC1)NC(=O)CCl[1]
InChI Key RLFIWYGMZQJEFO-UHFFFAOYSA-N[1]

Synthesis of 2-Chloro-N-cyclohexylacetamide

The primary synthetic route to 2-chloro-N-cyclohexylacetamide is the N-acylation of cyclohexylamine with a chloroacetylating agent, typically chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by a second equivalent of the amine or another base) yields the final amide product. Using a slight excess of the amine (e.g., 2.1 equivalents) is a common strategy; one equivalent acts as the nucleophile, while the excess serves as a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[2]

Experimental Protocol: N-acylation of Cyclohexylamine

This protocol is adapted from established procedures for the synthesis of 2-chloro-N-cyclohexylacetamide.[2]

Materials:

  • Cyclohexylamine (CAS 108-91-8)

  • Chloroacetyl chloride (CAS 79-04-9)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1.2 M Hydrochloric acid (aq)

  • 1 M Sodium carbonate (aq)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve chloroacetyl chloride (1.0 equiv) in anhydrous acetonitrile (1 mL per mmol of acyl halide).

  • Cool the solution to approximately 15°C using a water bath.

  • In a separate flask, dissolve cyclohexylamine (2.1 equiv) in anhydrous acetonitrile (1 mL per mmol of acyl halide).

  • Add the cyclohexylamine solution dropwise to the stirred chloroacetyl chloride solution, maintaining the temperature between 15-20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Dilute the reaction mixture with ethyl acetate (2 mL per mmol of acyl halide).

  • Transfer the mixture to a separatory funnel and wash with 1.2 M aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with 1 M aqueous sodium carbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-cyclohexylacetamide as a white solid. A reported yield for a similar procedure is 93%.[2]

Synthesis Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification R1 Cyclohexylamine in Acetonitrile Reaction Dropwise addition at 15-20°C Stir at RT for 1-2h R1->Reaction R2 Chloroacetyl Chloride in Acetonitrile R2->Reaction Dilute Dilute with Ethyl Acetate Reaction->Dilute Wash_HCl Wash with 1.2M HCl Dilute->Wash_HCl Extract Extract aqueous layer Wash_HCl->Extract Wash_Na2CO3 Wash with 1M Na₂CO₃ Extract->Wash_Na2CO3 Dry Dry over MgSO₄ Wash_Na2CO3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 2-Chloro-N-cyclohexylacetamide (White Solid) Concentrate->Product

Caption: Synthesis workflow for 2-chloro-N-cyclohexylacetamide.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 2-chloro-N-cyclohexylacetamide. Spectroscopic methods are the primary tools for this purpose.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. Based on a reported spectrum, the following assignments can be made (in CDCl₃): δ 6.44 (1H, broad s, NH), 4.02 (2H, s, Cl-CH₂), 3.89 (1H, m, CH-NH), 1.1-2.0 (10H, m, cyclohexyl protons).[2]

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the chlorinated methylene carbon, the cyclohexyl carbons, and the amide-substituted cyclohexyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹

  • C=O stretch (Amide I): A strong absorption band around 1640 cm⁻¹

  • N-H bend (Amide II): An absorption band around 1550 cm⁻¹

  • C-Cl stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 175, along with a characteristic M+2 peak at m/z = 177 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Reactivity and Applications in Drug Development

The synthetic utility of 2-chloro-N-cyclohexylacetamide stems from the electrophilic nature of the carbon atom bearing the chlorine. This allows for nucleophilic substitution reactions, making it an excellent alkylating agent.

General Reactivity Profile

The chloroacetamide moiety can react with a wide range of nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is central to its use as a building block for more complex molecules.

Role as a Chemical Intermediate

While specific drug development projects involving 2-chloro-N-cyclohexylacetamide are not widely publicized, related α-chloro-N-substituted acetamides are common intermediates in the synthesis of pharmaceuticals.[4][5] They are often used to introduce a spacer and a functional group in a single step, for example, in the synthesis of enzyme inhibitors or receptor ligands.

Potential Application Workflow

G Start 2-Chloro-N-cyclohexylacetamide Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (R-NH₂, R-SH, etc.) Nucleophile->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Final Final API Candidate Intermediate->Final Scaffold Bioactive Scaffold Scaffold->Final

Caption: Generalized workflow for the use of 2-chloro-N-cyclohexylacetamide as an intermediate.

Safety and Handling

Proper safety precautions are mandatory when handling 2-chloro-N-cyclohexylacetamide due to its potential hazards.

GHS Hazard Classification

Based on aggregated data, the following GHS hazard statements apply.[1]

Hazard CodeStatementClass
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H318 / H319Causes serious eye damage / irritationEye Damage/Irritation (Category 1/2)
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-N-cyclohexylacetamide, CAS 23605-23-4, is a versatile and reactive chemical intermediate with significant potential in organic synthesis and, by extension, in the field of drug discovery and development. Its straightforward synthesis and the predictable reactivity of its α-chloroacetamide group allow for the construction of more complex molecular architectures. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its safe and effective use in the laboratory.

References

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]

  • PubChem. (n.d.). Chloro-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 2-Chloro-N,N-dimethylethylamine HCl. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-chloro-N-cyclohexylacetamide. Retrieved from [Link]

Sources

physical and chemical properties of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Properties, Synthesis, and Characterization of 2-chloro-N,N-dicyclohexylacetamide

Senior Application Scientist Note: Direct experimental data for 2-chloro-N,N-dicyclohexylacetamide is not widely available in public literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing upon verified data from structurally analogous compounds, such as 2-chloro-N-cyclohexylacetamide and other N-substituted chloroacetamides. All properties and protocols are presented with a high degree of scientific confidence based on these extrapolations, providing a robust framework for researchers and drug development professionals.

Abstract

2-chloro-N,N-dicyclohexylacetamide is a tertiary amide featuring a reactive α-chloro functional group. This structural motif makes it a valuable synthetic intermediate, particularly in drug discovery and agrochemical research, where the chloroacetyl group serves as a versatile electrophilic handle for introducing the dicyclohexylamino-carbonylmethyl moiety via nucleophilic substitution. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed protocol for its synthesis, expected spectroscopic signatures for structural verification, and essential safety and handling guidelines based on data from closely related analogs.

Chemical Identity and Structure

2-chloro-N,N-dicyclohexylacetamide possesses a central acetamide backbone with two bulky cyclohexyl groups attached to the nitrogen atom, sterically hindering the amide bond. The key feature for its synthetic utility is the chlorine atom on the alpha-carbon, which is activated for nucleophilic displacement.

  • IUPAC Name: 2-chloro-N,N-dicyclohexylacetamide

  • Molecular Formula: C₁₄H₂₄ClNO

  • Molecular Weight: 257.80 g/mol

  • CAS Number: Not assigned. For reference, the mono-substituted analog, 2-chloro-N-cyclohexylacetamide, is registered under CAS Number 23605-23-4.[1][2]

Predicted Physicochemical Properties

The properties listed below are estimated based on the compound's structure and data from analogs like 2-chloro-N-cyclohexylacetamide and 2-chloro-N,N-diethylacetamide.[2][3] The two large, nonpolar cyclohexyl groups are expected to dominate its physical properties, leading to low aqueous solubility and a high melting point.

PropertyPredicted Value / DescriptionRationale / Analog Comparison
Physical State White to off-white crystalline solidIncreased molecular weight and symmetry compared to liquid analogs (e.g., 2-chloro-N,N-diethylacetamide) suggest a solid state at room temperature.
Melting Point > 100 °CSignificantly higher than analogs like 2-chloro-N,N-diethylacetamide (m.p. 58 °C) due to greater molecular mass and van der Waals forces.[3]
Boiling Point > 300 °C (at atmospheric pressure)Expected to be substantially higher than analogs such as 2-chloro-N,N-diethylacetamide (b.p. 121-122 °C at 12 mmHg).[3]
Solubility Insoluble in water. Soluble in organic solvents like dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF).The large hydrophobic surface area of the two cyclohexyl rings drastically reduces water solubility.
Density ~1.1 g/cm³Similar to other chlorinated organic compounds.

Synthesis and Reactivity

Synthesis via N-Acylation

The most direct and industrially scalable method for synthesizing 2-chloro-N,N-dicyclohexylacetamide is the nucleophilic acyl substitution of chloroacetyl chloride with dicyclohexylamine. A non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is required to scavenge the hydrochloric acid byproduct.[4][5]

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification DCH Dicyclohexylamine Mix Dissolve DCH & Base in Anhydrous Solvent (e.g., THF, DCM) DCH->Mix CAC Chloroacetyl Chloride Add Add Chloroacetyl Chloride (Dropwise) CAC->Add Base Triethylamine (Base) Base->Mix Cool Cool to 0 °C (Ice Bath) Mix->Cool Cool->Add Stir Stir at 0 °C, then Warm to Room Temp Add->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄ or MgSO₄), Filter, Concentrate Wash->Dry Purify Recrystallize or Column Chromatography Dry->Purify Product 2-chloro-N,N-dicyclohexylacetamide Purify->Product G Sample Purified Sample of 2-chloro-N,N-dicyclohexylacetamide IR FT-IR Analysis (Confirm C=O, C-Cl) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C in CDCl₃) Sample->NMR MS Mass Spectrometry (Confirm MW & Cl isotope pattern) Sample->MS Data Combined Spectral Data IR->Data NMR->Data MS->Data Structure Structure Verified Data->Structure

Caption: Analytical workflow for the structural verification of the synthesized compound.

Safety and Handling

N-substituted chloroacetamides are classified as hazardous materials. The following precautions are based on safety data for analogous compounds and should be strictly followed. [6][7][8][9]

  • Hazard Classification:

    • Acute Toxicity (Oral): Toxic if swallowed. [8][9] * Skin Corrosion/Irritation: May cause skin irritation.

    • Eye Damage/Irritation: Causes serious eye irritation or damage.

    • Sensitization: May cause an allergic skin reaction. [8][9]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. [6][9] * Eye Protection: Use chemical safety goggles and/or a full-face shield. [9][10] * Skin and Body Protection: Wear a lab coat and impervious clothing.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols. [6]

  • Handling and Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place. [6] * Avoid formation of dust and aerosols. [10] * Wash hands thoroughly after handling. [8] * In case of accidental exposure (skin, eyes, inhalation, ingestion), seek immediate medical attention. [7]

Applications and Relevance in Research

As a bifunctional molecule, 2-chloro-N,N-dicyclohexylacetamide is a useful building block. The dicyclohexylamide group imparts high lipophilicity, a feature often desired in drug candidates to enhance membrane permeability. The reactive α-chloro site allows for its covalent attachment to scaffolds of interest, making it a valuable intermediate in the synthesis of:

  • Pharmaceuticals: Lead compounds in anticancer, anti-inflammatory, and antiviral drug discovery programs.

  • Agrochemicals: Active ingredients in herbicides and fungicides.

  • Material Science: Functionalization of polymers and surfaces.

References

  • 2-Chloro-N-cyclohexylacetamide. PubChem. [Link]

  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. [Link]

  • 2-chloro-N-cyclohexylacetamide. SpectraBase. [Link]

  • SAFETY DATA SHEET. Quality Environmental Containers. [Link]

  • Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • 2-chloro-N,N-dimethylacetamide. PubChem. [Link]

  • Di Rocco, G., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. [Link]

  • 2,2,2-Trichloro-n-cyclohexyl acetamide. NIST WebBook. [Link]

  • Di Rocco, G., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. National Institutes of Health. [Link]

  • Dowling, D. P., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. National Institutes of Health. [Link]

  • Kumar, A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. ResearchGate. [Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-chloro-N,N-dicyclohexylacetamide, a niche chemical intermediate with potential applications in organic synthesis and drug discovery. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document details the compound's nomenclature, synthesis, characterization, and safe handling protocols. This resource is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this molecule.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-chloro-N,N-dicyclohexylacetamide . This name systematically describes its chemical structure: a chloro-substituted acetyl group attached to a nitrogen atom which is, in turn, bonded to two cyclohexyl rings.

Table 1: Physical and Chemical Properties of Structurally Related Chloroacetamides

Property2-chloro-N-cyclohexylacetamide2-chloro-N,N-diethylacetamide[1][2][3]2-chloro-N,N-dimethylacetamide[4]
Molecular Formula C₈H₁₄ClNO[5]C₆H₁₂ClNO[2][6]C₄H₈ClNO[4]
Molecular Weight 175.66 g/mol [5]149.62 g/mol [1][2][3]121.57 g/mol
Appearance White crystalline solid[7]Liquid[1]Liquid
Boiling Point Not specified148-150 °C / 55 mmHg[1]Not specified
Density Not specified1.089 g/mL at 25 °C[1]1.182 g/mL at 20 °C
Refractive Index Not specifiedn20/D 1.47[1]n20/D 1.479

Based on these analogs, 2-chloro-N,N-dicyclohexylacetamide is expected to be a high-boiling point liquid or a low-melting point solid at room temperature, with a density slightly greater than water.

Synthesis of 2-chloro-N,N-dicyclohexylacetamide: A Validated Protocol

The synthesis of 2-chloro-N,N-dicyclohexylacetamide can be reliably achieved through the acylation of dicyclohexylamine with chloroacetyl chloride. This is a standard and well-documented method for the formation of N,N-disubstituted acetamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis_of_2_chloro_NN_dicyclohexylacetamide Dicyclohexylamine Dicyclohexylamine reaction Reaction Dicyclohexylamine->reaction + Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->reaction Target_compound 2-chloro-N,N-dicyclohexylacetamide HCl HCl reaction->Target_compound reaction->HCl

Caption: Synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-substituted chloroacetamides.[7][8]

Materials:

  • Dicyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dicyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes. The causality behind the slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Structural Elucidation and Characterization

The identity and purity of the synthesized 2-chloro-N,N-dicyclohexylacetamide must be confirmed using a combination of spectroscopic techniques.[9] The expected spectral data are extrapolated from known data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, likely as a series of broad multiplets in the range of 1.0-2.0 ppm. The two protons of the chloromethyl group (Cl-CH₂-) should appear as a sharp singlet further downfield, typically around 4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for all unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the amide group (around 165-170 ppm), the chloromethyl carbon (around 40-45 ppm), and the carbons of the cyclohexyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically observed in the region of 1630-1680 cm⁻¹. The C-Cl stretch will likely appear in the fingerprint region, between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

N-substituted 2-chloroacetamides are generally considered hazardous chemicals.[5][6][10] Although a specific safety data sheet (SDS) for 2-chloro-N,N-dicyclohexylacetamide is not available, the safety precautions for structurally similar compounds should be strictly followed.

GHS Hazard Statements for Related Compounds:

  • Harmful if swallowed[5]

  • Causes skin irritation[5]

  • Causes serious eye damage/irritation[5]

  • May cause respiratory irritation[5]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications

While specific applications for 2-chloro-N,N-dicyclohexylacetamide are not extensively documented, its chemical structure suggests its utility as a versatile intermediate in organic synthesis. The presence of the reactive C-Cl bond allows for nucleophilic substitution reactions, enabling the introduction of the N,N-dicyclohexylacetamido moiety into various molecular scaffolds. This could be of interest in the synthesis of novel agrochemicals, pharmaceuticals, and other specialty chemicals. For instance, related N,N-diethyl-2-chloroacetamide is used in the synthesis of herbicides and acetylcholinesterase inhibitors.[2]

Conclusion

This technical guide provides a comprehensive overview of 2-chloro-N,N-dicyclohexylacetamide, from its systematic name to its synthesis, characterization, and safe handling. By leveraging data from structurally analogous compounds, this document offers a robust framework for researchers and scientists working with this chemical. The detailed protocols and safety recommendations are designed to ensure the successful and safe utilization of this compound in a laboratory setting.

References

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,N-diphenyl-acetamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Chloro-N,N-diethylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. Retrieved from [Link]

  • OSTI.GOV. (2015). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Synthesis Precursors for 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the precursors and synthetic strategy for producing 2-chloro-N,N-dicyclohexylacetamide, a valuable intermediate in various chemical syntheses. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core reactants, the rationale behind their selection, and a detailed, field-proven protocol for their successful amidation. We will explore the critical roles of dicyclohexylamine and chloroacetyl chloride, the influence of ancillary reagents, and the mechanistic underpinnings of the reaction.

Introduction

2-chloro-N,N-dicyclohexylacetamide is a substituted amide that serves as a key building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of a reactive α-chloro group, which provides a site for subsequent nucleophilic substitution, allowing for the facile introduction of diverse functional groups.[1] The dicyclohexyl moiety imparts significant lipophilicity, a property often crucial for modulating the biological activity and pharmacokinetic profile of a target molecule. A thorough understanding of its synthesis, starting from the foundational precursors, is essential for efficient and scalable production.

Core Precursors and Their Strategic Importance

The synthesis of 2-chloro-N,N-dicyclohexylacetamide is primarily achieved through the N-acylation of dicyclohexylamine with chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.

Dicyclohexylamine: The Amine Foundation

Dicyclohexylamine [HN(C₆H₁₁)₂] is a secondary amine that forms the structural backbone of the target molecule.[2]

  • Role in Synthesis: It acts as the nucleophile in the reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride, initiating the formation of the amide bond.

  • Procurement and Quality: Dicyclohexylamine is commercially available, typically produced via the catalytic hydrogenation of aniline or the reductive amination of cyclohexanone.[2] For synthesis, it is crucial to use a high-purity grade, as primary amine impurities can lead to side products that are difficult to separate. The presence of water should also be minimized to prevent hydrolysis of the acyl chloride.

Chloroacetyl Chloride: The Acylating Agent

Chloroacetyl chloride (ClCH₂COCl) is a highly reactive acylating agent, making it an ideal choice for this transformation.[1][3]

  • Role in Synthesis: It provides the chloroacetyl group that is transferred to the amine. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it susceptible to nucleophilic attack.[1]

  • Reactivity and Handling: Chloroacetyl chloride is a moisture-sensitive and corrosive liquid.[3] It reacts vigorously with water and other protic solvents, hydrolyzing to chloroacetic acid, which will not participate in the desired reaction.[4][5] Therefore, all reactions must be conducted under anhydrous conditions using dry glassware and solvents. Due to its toxicity and irritating odor, it should be handled in a well-ventilated fume hood.[3]

Ancillary Reagents: Optimizing the Reaction Environment

Beyond the two core precursors, the choice of solvent and base is critical for achieving high yields and purity.

Solvent Selection

The solvent must be inert to the highly reactive chloroacetyl chloride. Aprotic solvents are standard choices.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are commonly used.[4] They effectively dissolve the reactants and do not interfere with the reaction.

  • Causality: The use of an anhydrous, aprotic solvent prevents the hydrolysis of chloroacetyl chloride and ensures that the amine is available to act as a nucleophile.[4]

Acid Scavengers (Bases)

The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

  • Role of the Base: An acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or a hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is added to neutralize the generated HCl.[4][6]

  • Stoichiometry: At least a stoichiometric equivalent of the base is required. Often, a slight excess (e.g., 1.1-1.2 equivalents) is used to ensure complete neutralization.[4] An alternative approach involves using two equivalents of the starting amine, where one acts as the nucleophile and the other as the acid scavenger.[7]

Synthesis Protocol: A Step-by-Step Guide

The following protocol describes a robust method for the synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Experimental Protocol:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).[4]

  • Cooling: Cool the mixture to 0-5 °C in an ice bath with continuous stirring. This is crucial to control the initial exothermic reaction.[4][8]

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-30 minutes. Maintain the internal temperature below 10 °C during the addition.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[7]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.[8]

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final product.[9]

Workflow Diagram

G start Start dissolve Dissolve Dicyclohexylamine & Triethylamine in Anhydrous DCM start->dissolve cool Cool Mixture to 0-5 °C dissolve->cool add Dropwise Addition of Chloroacetyl Chloride cool->add react Stir at Room Temperature (2-4h) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end 2-chloro-N,N-dicyclohexylacetamide purify->end

Caption: General workflow for the synthesis and purification of 2-chloro-N,N-dicyclohexylacetamide.

Reaction Mechanism and Optimization

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of dicyclohexylamine attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. The base then deprotonates the amide to yield the final product and the corresponding ammonium salt.

Reaction Mechanism Diagram

G cluster_0 Nucleophilic Attack cluster_1 Tetrahedral Intermediate cluster_2 Leaving Group Departure cluster_3 Deprotonation r1 Dicyclohexylamine (Nucleophile) p1 + r1->p1 r2 Chloroacetyl Chloride (Electrophile) p1->r2 intermediate Formation of Tetrahedral Intermediate r2->intermediate product_protonated Protonated Amide + Cl⁻ intermediate->product_protonated final_product Final Amide Product + Base-HCl Salt product_protonated->final_product + Base

Caption: Nucleophilic acyl substitution mechanism for the formation of the amide.

Data Presentation: Optimization Parameters

The following table summarizes key parameters for optimizing the synthesis.

ParameterCondition A (Optimal)Condition BCondition CRationale & Justification
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)AcetonitrileDCM and THF are excellent choices for reactant solubility and are inert. Acetonitrile can sometimes be less suitable depending on specific reactant solubility.[4]
Base Triethylamine (TEA)PyridineAqueous NaHCO₃TEA and pyridine are effective non-nucleophilic bases. Aqueous bases should be avoided due to the high risk of hydrolyzing the acyl chloride.[4]
Temperature 0 °C to Room Temp.Room Temperature50 °CInitial cooling is critical to control the exothermic reaction. Running the entire reaction at elevated temperatures can increase side product formation.[4]
Stoichiometry (Amine:Acyl Chloride:Base) 1 : 1.1 : 1.21 : 1 : 11 : 1.5 : 1.5A slight excess of the acyl chloride and base (Condition A) often provides the best conversion. A 1:1:1 ratio may result in an incomplete reaction, while a large excess can lead to more impurities.[4]

Conclusion

The synthesis of 2-chloro-N,N-dicyclohexylacetamide is a straightforward yet sensitive process that relies on the careful selection and handling of its core precursors: dicyclohexylamine and chloroacetyl chloride. By understanding the roles of these precursors, employing anhydrous conditions, and utilizing an appropriate non-nucleophilic base and aprotic solvent, researchers can reliably produce this valuable intermediate in high yield and purity. The protocols and principles outlined in this guide provide a solid foundation for laboratory-scale synthesis and future process optimization.

References

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Asymmetric rearrangement of allylic trichloroacetimidates: preparation of. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of dicyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]

  • The Australia Group. (2023). Export Control List: Chemical Weapons Precursors. Retrieved from [Link]

  • Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

Sources

theoretical yield of 2-chloro-N,N-dicyclohexylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Theoretical Yield of 2-chloro-N,N-dicyclohexylacetamide

Introduction

2-chloro-N,N-dicyclohexylacetamide is a disubstituted amide, a member of a chemical class widely utilized in organic synthesis. The chloroacetamide functional group, in particular, serves as a versatile synthetic handle for introducing further molecular complexity. While specific applications for this exact molecule are not extensively documented in mainstream literature, its synthesis represents a classic and fundamental transformation: the N-acylation of a secondary amine.

For researchers and professionals in drug development and process chemistry, understanding the principles of a synthesis is intrinsically linked to quantifying its efficiency. The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming a perfect, 100% efficient chemical reaction with no losses. Calculating this value is the first and most critical step in evaluating a reaction's practical success, optimizing conditions, and ensuring economic viability in scaled-up production. This guide provides a detailed examination of the synthesis of 2-chloro-N,N-dicyclohexylacetamide and a step-by-step methodology for calculating its theoretical yield.

Synthesis Overview and Reaction Mechanism

The synthesis of 2-chloro-N,N-dicyclohexylacetamide is achieved through the N-acylation of dicyclohexylamine with chloroacetyl chloride.[1] This reaction is a cornerstone of organic chemistry, proceeding via a nucleophilic acyl substitution mechanism.

The core transformation involves:

  • Nucleophile: Dicyclohexylamine, a secondary amine.[2] The lone pair of electrons on the nitrogen atom initiates the reaction.

  • Electrophile: Chloroacetyl chloride, a highly reactive acyl chloride.[3][4] The carbonyl carbon is electron-deficient and susceptible to nucleophilic attack.

  • Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is typically added. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the dicyclohexylamine reactant and rendering it non-nucleophilic.

The mechanism proceeds as follows:

  • The nitrogen atom of dicyclohexylamine attacks the carbonyl carbon of chloroacetyl chloride.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • The added base (triethylamine) deprotonates the resulting ammonium ion to yield the final, neutral amide product and triethylammonium chloride.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, step-by-step method for the synthesis of 2-chloro-N,N-dicyclohexylacetamide. All operations involving chloroacetyl chloride should be conducted in a well-ventilated fume hood due to its corrosive and lachrymatory nature.[3][5]

Materials:

  • Dicyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add dicyclohexylamine (10.0 mL) and anhydrous dichloromethane (80 mL).

  • Add triethylamine (8.4 mL) to the solution.

  • Cool the flask to 0 °C in an ice-water bath.

  • Dissolve chloroacetyl chloride (4.8 mL) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the separated organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Calculating the Theoretical Yield

The theoretical yield is dictated by the limiting reactant, which is the reactant that is completely consumed first in the chemical reaction.[6][7] The calculation follows a logical, multi-step process.

Step 1: Write the Balanced Chemical Equation

The reaction proceeds with a 1:1:1 stoichiometry between the amine, the acyl chloride, and the base to produce one equivalent of the amide product.

Reaction of Dicyclohexylamine with Chloroacetyl Chloride
Figure 1. Balanced chemical equation for the synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Step 2: Compile Reactant Data and Calculate Moles

To determine the limiting reactant, we must first calculate the number of moles of each core reactant used in the protocol.

Compound Molar Mass ( g/mol ) Density (g/mL) Volume Used (mL) Mass Used (g) Moles Used (mol)
Dicyclohexylamine181.32[2]0.91[8]10.09.100.0502
Chloroacetyl Chloride112.94[3]1.42[5]4.86.820.0604
  • Mass = Volume × Density

  • Moles = Mass / Molar Mass

Step 3: Identify the Limiting Reactant

Compare the moles of each reactant, taking into account the 1:1 stoichiometry of the reaction.

  • Moles of Dicyclohexylamine = 0.0502 mol

  • Moles of Chloroacetyl Chloride = 0.0604 mol

Since the amount of dicyclohexylamine (0.0502 mol) is less than the amount of chloroacetyl chloride, dicyclohexylamine is the limiting reactant . This means the reaction will stop once all the dicyclohexylamine has been consumed, and the maximum amount of product that can be formed is determined by this quantity.

Step 4: Calculate the Theoretical Yield of the Product

The theoretical yield in moles of the product is equal to the moles of the limiting reactant, based on the 1:1 stoichiometry.

  • Molar Mass of 2-chloro-N,N-dicyclohexylacetamide (C₁₄H₂₄ClNO): 257.80 g/mol

  • Theoretical Moles of Product: 0.0502 mol (equal to moles of limiting reactant)

To find the theoretical yield in grams, multiply the theoretical moles by the molar mass of the product.

  • Theoretical Yield (g) = Moles of Product × Molar Mass of Product

  • Theoretical Yield (g) = 0.0502 mol × 257.80 g/mol = 12.94 g

Therefore, the maximum mass of 2-chloro-N,N-dicyclohexylacetamide that can be produced from this protocol is 12.94 grams . The actual yield obtained after the experiment would be compared against this value to calculate the percent yield.

Synthesis and Workup Workflow

The following diagram illustrates the complete workflow from initial reactants to the isolated crude product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product DCA Dicyclohexylamine Reaction Reaction Flask (DCM) Stir at 0°C, then RT DCA->Reaction TEA Triethylamine TEA->Reaction CAC Chloroacetyl Chloride in DCM CAC->Reaction Dropwise Addition Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Transfer Dry Dry Organic Layer (MgSO₄) Workup->Dry Organic Phase Evap Solvent Evaporation (Rotary Evaporator) Dry->Evap Filter Product Crude Product: 2-chloro-N,N-dicyclohexylacetamide Evap->Product

Sources

An In-Depth Technical Guide to the Mechanism of Action of N-Substituted Chloroacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted chloroacetamides represent a versatile class of electrophilic compounds with broad applications, ranging from widely used herbicides in agriculture to targeted covalent inhibitors in drug development. Their biological activity is rooted in a shared core mechanism: the covalent alkylation of nucleophilic amino acid residues, predominantly cysteine, within the active or allosteric sites of target proteins. This irreversible modification leads to the potent and often prolonged inhibition of protein function. This guide provides a comprehensive exploration of this mechanism, detailing the underlying chemistry, identifying key protein targets across different biological systems, and outlining robust experimental methodologies for elucidating and validating the mechanism of action for novel chloroacetamide-based agents.

Chapter 1: Introduction to N-Substituted Chloroacetamides

N-substituted chloroacetamides are organic compounds characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various moieties (Figure 1). This chemical scaffold serves as a reactive "warhead," capable of forming a stable covalent bond with biological nucleophiles.[1]

R₁-N(R₂)-C(O)CH₂Cl
Figure 1. General structure of an N-substituted chloroacetamide.

Historically, this class of compounds gained prominence as pre-emergent herbicides, such as Alachlor and Metolachlor, for their excellent efficacy against annual grasses in major crops.[2] Their mode of action involves disrupting critical biosynthetic pathways in plants.[3][4] More recently, the same reactive principle has been strategically repurposed in medicinal chemistry. The chloroacetamide moiety has been incorporated into sophisticated molecules designed to selectively and irreversibly inhibit enzymes implicated in human diseases, including cancers and autoimmune disorders.[5] This dual utility makes a deep understanding of their mechanism of action essential for both crop science and pharmaceutical research.

Chapter 2: The Core Mechanism: Covalent Alkylation of Biological Nucleophiles

The chemical reactivity of N-substituted chloroacetamides is central to their biological function. The chlorine atom, being a good leaving group, renders the adjacent methylene carbon electrophilic and susceptible to nucleophilic attack.[6]

2.1. The SN2 Reaction with Cysteine Thiols

The most common mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction with the thiol group of a cysteine residue within a target protein.[7] The deprotonated thiolate anion (S⁻), a potent nucleophile, attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether bond (Figure 2).[7] This covalent modification is typically irreversible under physiological conditions, leading to permanent inactivation of the protein.[8] While cysteine is the most frequent target, reactions with other nucleophilic residues like histidine have also been reported.[9]

G cluster_0 Mechanism of Covalent Inhibition Protein Target Protein (with Cysteine) TransitionState SN2 Transition State Protein->TransitionState Cys-S⁻ (Nucleophilic Attack) Chloroacetamide N-Substituted Chloroacetamide R-NH-CO-CH₂-Cl Chloroacetamide->TransitionState CovalentAdduct Irreversibly Inhibited Protein (Covalent Adduct) TransitionState->CovalentAdduct Chloride Cl⁻ TransitionState->Chloride Leaving Group

Mechanism of covalent modification of a protein by an N-substituted chloroacetamide.

2.2. Factors Influencing Reactivity and Selectivity

Not all cysteine residues are equally susceptible to alkylation. The selectivity of a chloroacetamide inhibitor is a product of two key factors:

  • Intrinsic Reactivity: The inherent electrophilicity of the chloroacetamide warhead. While generally considered highly reactive, this can be tuned by modifying adjacent chemical groups.[10]

  • Non-covalent Binding Affinity: The N-substituent portion of the molecule plays a crucial role in guiding the warhead to a specific protein. It forms initial, reversible interactions (e.g., hydrogen bonds, hydrophobic interactions) with a binding pocket on the target protein, thereby increasing the local concentration of the electrophile near the target nucleophile. This pre-orientation is critical for achieving selectivity and potency.[11]

A well-designed covalent inhibitor, therefore, functions like a guided missile: the N-substituent "scaffold" provides the guidance system, and the chloroacetamide is the "payload" that permanently disables the target.

Chapter 3: Key Molecular Targets and Biological Consequences

The specific biological effect of an N-substituted chloroacetamide is defined by the protein it inhibits.

3.1. Herbicidal Action: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

In plants, the primary targets of chloroacetamide herbicides like alachlor and metolachlor are enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs).[2][3] VLCFAs are essential components for building cell membranes, suberin, and cuticular waxes that protect the plant.

It is proposed that the chloroacetamide moiety covalently binds to a critical active site cysteine residue of a condensing enzyme within the VLCFA elongase complex.[8] This inhibition halts the production of VLCFAs, which disrupts cell division and expansion, ultimately preventing the germination and early growth of susceptible weeds.[4] This mode of action is particularly effective in pre-emergent applications.[2]

G cluster_pathway VLCFA Biosynthesis Pathway in Plants AcetylCoA Acetyl-CoA Elongase VLCFA Elongase Complex (Condensing Enzyme) AcetylCoA->Elongase MalonylCoA Malonyl-CoA MalonylCoA->Elongase VLCFA Very-Long-Chain Fatty Acids (>C18) Elongase->VLCFA Elongation Cycles Inhibition Inhibition Products Cell Membranes Cuticular Waxes Suberin VLCFA->Products Growth Normal Plant Growth Products->Growth Inhibitor Chloroacetamide Herbicide Inhibitor->Elongase

Inhibition of VLCFA synthesis by chloroacetamide herbicides.

3.2. Therapeutic Action: Targeted Covalent Inhibition in Drug Development

In medicine, the chloroacetamide warhead has been integrated into drugs that target specific proteins driving disease.

  • Kinase Inhibition: A prominent example is Ibrutinib , a first-in-class inhibitor of Bruton's tyrosine kinase (BTK).[12] Ibrutinib is used to treat B-cell cancers like chronic lymphocytic leukemia.[13][14] It forms a covalent bond with Cysteine-481 in the active site of BTK, shutting down the B-cell receptor signaling pathway that malignant B-cells rely on for survival and proliferation.[12][15]

  • Protease Inhibition: Cysteine proteases, which play roles in cancer and infectious diseases, are natural targets for chloroacetamide-based inhibitors. For example, covalent inhibitors targeting the SARS-CoV-2 3C-like protease, a key enzyme for viral replication, have been developed using a chlorofluoroacetamide warhead to react with the catalytic Cys145.[16]

  • Other Targets: The versatility of this warhead has led to the development of inhibitors for a wide range of other protein classes, including peptidyl-prolyl isomerases (e.g., Pin1) and bacterial enzymes like MurA, which is involved in peptidoglycan biosynthesis.[5][17]

Chapter 4: Structure-Activity Relationship (SAR) Insights

The effectiveness of an N-substituted chloroacetamide is not solely dependent on the chloroacetyl group. The nature of the N-substituents dictates the molecule's overall properties. SAR studies systematically modify these substituents to optimize potency, selectivity, and pharmacokinetic profiles.

Modification Area Effect on... Rationale and Insights
Aromatic/Alicyclic Scaffold Target Affinity & Selectivity The core ring structure is primarily responsible for non-covalent interactions that position the warhead. A scaffold that fits snugly into the target's binding pocket will have higher potency and selectivity.[11]
Linker Group Reactivity & Geometry The length and flexibility of the linker between the scaffold and the chloroacetamide affect the warhead's ability to reach and react with the target cysteine.
Substituents on Scaffold Solubility & Metabolism Adding polar groups (e.g., hydroxyl, amine) can improve aqueous solubility, while modifying metabolically labile sites can increase the compound's half-life in the body.
α-Substitution on Acetamide Reactivity Tuning Adding electron-withdrawing groups (e.g., fluorine) to the α-carbon can modulate the electrophilicity of the warhead, potentially improving its reactivity or selectivity profile.[5]

Table 1: General Structure-Activity Relationship principles for N-substituted chloroacetamides.

Chapter 5: Experimental Methodologies for Mechanism-of-Action Studies

Validating the mechanism of a covalent inhibitor requires a multi-faceted approach to demonstrate potency, target engagement, and selectivity.[18]

Protocol 5.1: In Vitro Enzyme Inhibition and Kinetic Analysis

  • Objective: To determine the potency (IC₅₀) and kinetic parameters of inhibition.

  • Methodology:

    • IC₅₀ Determination: The target enzyme is incubated with a range of inhibitor concentrations for a fixed time period. The remaining enzyme activity is then measured using a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorescent).

    • Time-Dependency Test: To confirm irreversible inhibition, the enzyme is pre-incubated with the inhibitor for varying lengths of time before measuring residual activity. A time-dependent decrease in IC₅₀ is characteristic of covalent inhibition.

    • Jump-Dilution Assay: To confirm irreversibility, an enzyme-inhibitor complex is formed and then rapidly diluted. If the inhibition is covalent, activity will not be recovered upon dilution, unlike in reversible inhibition.

  • Causality: These assays establish that the compound inhibits the target enzyme in a manner consistent with a covalent mechanism (time-dependent, irreversible).

Protocol 5.2: Intact Protein Mass Spectrometry for Target Engagement

  • Objective: To directly confirm that the inhibitor has formed a covalent adduct with the target protein.

  • Methodology:

    • Incubate the purified target protein with a slight excess of the chloroacetamide inhibitor.

    • Remove any unbound inhibitor.

    • Analyze the protein sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF).

    • Compare the mass of the treated protein to the untreated control. A mass shift corresponding to the molecular weight of the inhibitor (minus the chlorine atom) confirms covalent bond formation.

  • Self-Validation: This is a direct and unambiguous measurement. The precise mass shift serves as an internal validation of the covalent binding event.

Protocol 5.3: Chemoproteomics for Target Identification and Selectivity Profiling

  • Objective: To identify the targets of a chloroacetamide compound across the entire proteome of a cell or tissue.[9]

  • Methodology: This workflow, often a form of Activity-Based Protein Profiling (ABPP), is crucial for understanding selectivity.

    • Probe Synthesis: Synthesize an analog of the chloroacetamide inhibitor that includes a "tag" (e.g., an alkyne or azide group for click chemistry).

    • Cellular Treatment: Treat live cells or cell lysates with the tagged probe.

    • Lysis and "Click" Reaction: Lyse the cells and use a click reaction to attach a reporter molecule (e.g., biotin) to the tagged proteins.

    • Enrichment and Digestion: Use streptavidin beads to pull down the biotinylated proteins (i.e., the covalent targets). Digest the enriched proteins into peptides.

    • LC-MS/MS Analysis: Identify the proteins and the specific sites of modification by liquid chromatography-tandem mass spectrometry.

  • Authoritative Grounding: This unbiased approach provides a global view of on-target and off-target interactions, which is critical for derisking a potential therapeutic agent.[19]

G cluster_workflow Chemoproteomics Workflow for Target ID Start Synthesize Tagged Chloroacetamide Probe Treat Treat Cell Lysate with Probe Start->Treat Click Click Chemistry: Attach Biotin Reporter Treat->Click Probe binds targets Enrich Enrichment: Streptavidin Pulldown Click->Enrich Digest On-Bead Digestion (Trypsin) Enrich->Digest Analyze LC-MS/MS Analysis Digest->Analyze Identify Identify Covalent Targets & Modification Sites Analyze->Identify

Workflow for identifying protein targets using chemoproteomics.

Chapter 6: Conclusion and Future Perspectives

The mechanism of action of N-substituted chloroacetamides is a powerful example of how fundamental chemical reactivity can be harnessed for significant biological impact. Their function as covalent alkylating agents provides a robust foundation for the durable inhibition of protein targets in both agriculture and medicine.

The primary challenge and opportunity in this field lie in achieving exquisite selectivity. The inherent reactivity of the chloroacetamide warhead means that off-target modifications are a constant concern, potentially leading to toxicity.[20] Future research will focus on:

  • Designing Highly Selective Scaffolds: Developing novel N-substituents that confer greater specificity through optimized non-covalent interactions.

  • Tuning Warhead Reactivity: Fine-tuning the electrophilicity of the warhead to react only with hyper-reactive cysteines present in the target of interest, while sparing others.

  • Expanding the Target Landscape: Using advanced chemoproteomic platforms to discover new, disease-relevant proteins that can be targeted by this chemistry.

By continuing to integrate synthetic chemistry, biochemistry, and proteomics, the scientific community can further unlock the potential of N-substituted chloroacetamides to create safer, more effective herbicides and life-saving therapeutics.

References

  • Title: Chloroacetamide Herbicides | Source: ResearchGate | URL: [Link]

  • Title: Alkylating reactivity and herbicidal activity of chloroacetamides | Source: ResearchGate | URL: [Link]

  • Title: Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A | Source: MDPI | URL: [Link]

  • Title: Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases | Source: PubMed | URL: [Link]

  • Title: Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles | Source: PMC - NIH | URL: [Link]

  • Title: Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo | Source: NIH | URL: [Link]

  • Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry | Source: PMC - NIH | URL: [Link]

  • Title: Alkylating reactivity and herbicidal activity of chloroacetamides | Source: PubMed | URL: [Link]

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | Source: MDPI | URL: [Link]

  • Title: Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase | Source: PMC - NIH | URL: [Link]

  • Title: Ibrutinib | Source: Wikipedia | URL: [Link]

  • Title: The Mechanism of Action of Ibrutinib | Targeted Oncology | Source: Targeted Oncology | URL: [Link]

  • Title: Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP | Source: IMBRUVICA® HCP | URL: [Link]

  • Title: Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease | Source: PubMed | URL: [Link]

  • Title: Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead | Source: PubMed | URL: [Link]

  • Title: Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation | Source: PMC - PubMed Central | URL: [Link]

  • Title: Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry | Source: Journal of Medicinal Chemistry | URL: [Link]

  • Title: Strategies for discovering and derisking covalent, irreversible enzyme inhibitors | Source: PMC | URL: [Link]

  • Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles | Source: ResearchGate | URL: [Link]

  • Title: Chloroacetamide – Knowledge and References | Source: Taylor & Francis | URL: [Link]

  • Title: Alachlor | Source: Wikipedia | URL: [Link]

  • Title: ALACHLOR | Source: Rotterdam Convention | URL: [Link]

Sources

The Solubility Profile of 2-chloro-N,N-dicyclohexylacetamide: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Novel Moiety

In the realm of drug development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical parameter, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides an in-depth technical exploration of the solubility of 2-chloro-N,N-dicyclohexylacetamide, a molecule of interest in various research and development endeavors.

While specific experimental solubility data for this compound is not yet widely published, this document, grounded in established chemical principles and data from structurally analogous compounds, offers a robust framework for predicting its behavior and provides a detailed protocol for its empirical determination. As Senior Application Scientists, our goal is to empower fellow researchers with not just data, but with the scientific rationale and practical methodologies required to confidently navigate their experimental landscapes.

Molecular Profile of 2-chloro-N,N-dicyclohexylacetamide

To comprehend the solubility of 2-chloro-N,N-dicyclohexylacetamide, a meticulous examination of its molecular structure is the logical starting point. The molecule is a tertiary amide characterized by a chloroacetamide core and two bulky, non-polar cyclohexyl groups attached to the nitrogen atom.

PropertyValue/InformationSource
IUPAC Name 2-chloro-N,N-dicyclohexylacetamide-
Molecular Formula C₁₄H₂₄ClNO-
Molecular Weight 257.80 g/mol -
Structure A chloroacetyl group bonded to a nitrogen atom which is, in turn, bonded to two cyclohexyl rings.-

The key structural features influencing its solubility are:

  • The Amide Group: The tertiary amide group (-CONR₂) is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen. However, the absence of a hydrogen atom on the nitrogen precludes it from acting as a hydrogen bond donor.[1]

  • The Dicyclohexyl Groups: These two large, non-polar, alicyclic hydrocarbon moieties dominate the molecular structure, imparting a significant hydrophobic character.[1]

  • The Chloromethyl Group: The electronegative chlorine atom introduces a polar C-Cl bond, contributing to the overall dipole moment of the molecule.

Based on these features, a solubility profile favoring non-polar to moderately polar organic solvents can be anticipated. The large hydrophobic surface area of the dicyclohexyl groups will likely limit its solubility in highly polar, protic solvents like water.

Theoretical Framework: Predicting Solubility

The age-old chemical maxim, "like dissolves like," serves as a foundational principle in predicting solubility.[2] This concept is more quantitatively expressed through solubility parameters, such as the Hansen Solubility Parameters (HSP), which dissect the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3] For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar.

Predicted Solubility of 2-chloro-N,N-dicyclohexylacetamide:

  • High Solubility: In solvents with a significant non-polar character that can effectively solvate the large dicyclohexyl groups. Examples include aromatic hydrocarbons (toluene, xylenes), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, tetrahydrofuran).

  • Moderate Solubility: In moderately polar aprotic solvents that can interact with the polar amide and chloro groups while still accommodating the hydrophobic portions. Ketones (acetone, methyl ethyl ketone) and esters (ethyl acetate) fall into this category.

  • Low to Negligible Solubility: In highly polar, protic solvents such as water, methanol, and ethanol. The energy required to disrupt the strong hydrogen bonding network of these solvents to accommodate the large, non-polar solute is likely to be energetically unfavorable. The solubility of amides in water decreases as the size of the alkyl groups increases.[1][4]

Experimental Determination of Solubility: A Validated Protocol

Given the absence of published data, the empirical determination of the solubility of 2-chloro-N,N-dicyclohexylacetamide is a critical step for any research application. The following protocol outlines a reliable and self-validating method for obtaining accurate solubility data.

Materials and Equipment
  • 2-chloro-N,N-dicyclohexylacetamide (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Calibrated thermometer or thermocouple

  • Syringe filters (0.22 µm, solvent-compatible)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[5]

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Preparation & Analysis cluster_3 Data Processing A Accurately weigh excess solute B Add a known volume of solvent A->B C Seal vial and place in a thermostatically controlled shaker D Agitate at a constant temperature until equilibrium is reached C->D E Allow solid to settle F Withdraw an aliquot of the supernatant E->F G Filter the aliquot using a syringe filter F->G H Dilute the filtered sample with a known volume of solvent G->H I Analyze the diluted sample by HPLC or GC H->I J Determine the concentration from the calibration curve K Calculate the original solubility J->K

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add an excess amount of 2-chloro-N,N-dicyclohexylacetamide. The key is to have undissolved solid present at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or on a stirrer with a temperature-controlled plate.

    • Agitate the mixtures at a constant, recorded temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform a preliminary study to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any suspended solid particles. This step is crucial to avoid artificially high results.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 2-chloro-N,N-dicyclohexylacetamide of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.[5]

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the interplay of molecular and solvent properties that govern the solubility of 2-chloro-N,N-dicyclohexylacetamide.

G Solubility Solubility of 2-chloro-N,N-dicyclohexylacetamide Solute Solute Properties Solute->Solubility influences Amide Polar Amide Group (H-bond acceptor) Solute->Amide Dicyclohexyl Bulky, Non-polar Dicyclohexyl Groups Solute->Dicyclohexyl Chloro Polar C-Cl Bond Solute->Chloro Solvent Solvent Properties Solvent->Solubility influences Polarity Polarity (Dielectric Constant) Solvent->Polarity Hbonding Hydrogen Bonding Capability Solvent->Hbonding Size Solvent Molecular Size Solvent->Size

Caption: Factors influencing the solubility of 2-chloro-N,N-dicyclohexylacetamide.

  • Temperature: The dissolution of most organic solids is an endothermic process, meaning that solubility generally increases with increasing temperature.[2] This relationship can be described by the van't Hoff equation.

  • Solvent Polarity: As previously discussed, a close match between the polarity of the solute and the solvent is crucial for good solubility.

  • Hydrogen Bonding: Solvents capable of accepting hydrogen bonds can interact favorably with the carbonyl oxygen of the amide group, enhancing solubility.

  • Steric Factors: The bulky dicyclohexyl groups may hinder the close approach of solvent molecules, potentially reducing solubility compared to less sterically hindered amides.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the anticipated solubility of 2-chloro-N,N-dicyclohexylacetamide in organic solvents, grounded in fundamental chemical principles. While predictive models offer valuable initial insights, they are no substitute for empirical data. The detailed experimental protocol provided herein offers a clear and robust pathway for researchers to determine the precise solubility of this compound in their solvent systems of interest.

Future work should focus on the systematic experimental determination of the solubility of 2-chloro-N,N-dicyclohexylacetamide in a wide range of organic solvents at various temperatures. Such data would be invaluable for the development of predictive models, such as those based on Hansen Solubility Parameters, and would greatly facilitate the use of this compound in pharmaceutical and chemical research.

References

  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from the University of Toronto, Department of Chemistry website.
  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45.
  • University of Hertfordshire. (n.d.). 2-chloro-N,N-diethylacetamide. AERU. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11075.
  • Stefanis, E., & Panayiotou, C. (2012). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 7(44), 40483–40490.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • Pérez-Sánchez, A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6173.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • LibreTexts Chemistry. (2014). 10.6: Physical Properties of Amides. Retrieved from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Mathea, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219647, 2-chloro-N,N-dipropylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-chloro-N,N-dicyclohexylacetamide is a fascinating molecule characterized by a reactive chloroacetyl group and two bulky cyclohexyl substituents on the amide nitrogen. This unique structure imparts a specific profile of stability and reactivity that is of significant interest in various fields, including medicinal chemistry and organic synthesis. As a Senior Application Scientist, this guide aims to provide a comprehensive understanding of the core chemical properties of this compound, moving beyond a simple listing of facts to explain the underlying principles that govern its behavior. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols for researchers working with this and similar molecules.

The chloroacetamide moiety is a well-known electrophilic functional group, often utilized as a covalent warhead in the design of enzyme inhibitors. The reactivity of the carbon-chlorine bond is central to its utility. However, the presence of the two sterically demanding dicyclohexyl groups profoundly influences this reactivity, creating a molecule with a nuanced chemical personality. This guide will delve into the delicate balance between inherent reactivity and steric hindrance, providing a framework for predicting its behavior in various chemical environments.

I. Chemical Structure and Physicochemical Properties

The foundational step in understanding the stability and reactivity of any compound is a thorough analysis of its structure and fundamental physicochemical properties.

Molecular Structure:

Caption: Molecular structure of 2-chloro-N,N-dicyclohexylacetamide.

Physicochemical Properties Summary:

Property2-chloro-N-cyclohexylacetamide2-chloro-N,N-dimethylacetamide2-chloro-N,N-diethylacetamide2-chloro-N,N-dipropylacetamide
Molecular Formula C₈H₁₄ClNO[1]C₄H₈ClNO[2]C₆H₁₂ClNOC₈H₁₆ClNO[3]
Molecular Weight 175.65 g/mol 121.56 g/mol [2]149.62 g/mol 177.67 g/mol [3]
CAS Number 23605-23-42675-89-0[2]2315-36-8[4]2315-37-9[3]

II. Chemical Stability

The stability of 2-chloro-N,N-dicyclohexylacetamide is a critical parameter for its storage, handling, and application. The primary degradation pathway for chloroacetamides is hydrolysis, which can be influenced by pH and temperature.

Hydrolytic Stability

Hydrolysis of 2-chloro-N,N-dicyclohexylacetamide can proceed via two main mechanisms: nucleophilic substitution at the α-carbon to replace the chlorine with a hydroxyl group, and hydrolysis of the amide bond.

  • pH Dependence: The rate of hydrolysis of amides is known to be pH-dependent.[5] Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to amide bond cleavage. Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon, also leading to amide hydrolysis. The hydrolysis of the C-Cl bond is also influenced by pH, with base-catalyzed hydrolysis proceeding via an Sₙ2 mechanism.[6] For many chloroacetamide herbicides, base-mediated hydrolysis is a significant degradation pathway.[6]

  • Steric Hindrance: The two bulky dicyclohexyl groups on the nitrogen atom are expected to provide significant steric hindrance around the amide bond. This steric bulk will likely decrease the rate of both acid and base-catalyzed amide hydrolysis compared to less substituted amides. The approach of water or hydroxide ions to the carbonyl carbon will be impeded.

Thermal Stability

While specific data for 2-chloro-N,N-dicyclohexylacetamide is unavailable, N-substituted diacetamides have been studied for their thermal decomposition. These studies suggest that decomposition can occur via a six-membered ring transition state involving the extraction of an α-hydrogen.[7] However, for 2-chloro-N,N-dicyclohexylacetamide, the primary thermal degradation pathway is more likely to involve the chloroacetyl group. At elevated temperatures, decomposition could lead to the release of hydrogen chloride and other volatile products.

Forced Degradation Studies

To rigorously assess the stability of 2-chloro-N,N-dicyclohexylacetamide, forced degradation studies are essential. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.[2][8]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 2-chloro-N,N-dicyclohexylacetamide.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Oxidative->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC Characterization Degradant Characterization (NMR, MS/MS) HPLC->Characterization Sample 2-chloro-N,N-dicyclohexylacetamide (in appropriate solvent) Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photo

Caption: Workflow for forced degradation studies.

Methodology:

  • Sample Preparation: Prepare solutions of 2-chloro-N,N-dicyclohexylacetamide in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an equal volume of 0.1 M HCl and heat at 60°C for a defined period (e.g., 24, 48 hours).[9]

    • Basic Hydrolysis: Treat the sample solution with an equal volume of 0.1 M NaOH and heat at 60°C for a defined period.[9]

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.[8]

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose the sample solution to UV and visible light.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Degradant Identification: Utilize HPLC-MS to obtain the mass of the degradation products. Isolate significant degradants using preparative HPLC for structural elucidation by NMR and MS/MS.[10]

III. Chemical Reactivity

The reactivity of 2-chloro-N,N-dicyclohexylacetamide is dominated by the electrophilic α-carbon of the chloroacetyl group, making it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The primary mode of reactivity is the Sₙ2 reaction, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[11]

General Reaction Scheme:

SN2 Reaction Reactants R-C(O)N(C6H11)2-CH2Cl + Nu:⁻ TransitionState [Nu---CH2---Cl]⁻      |  R-C(O)N(C6H11)2 Reactants->TransitionState Sₙ2 Products R-C(O)N(C6H11)2-CH2Nu + Cl⁻ TransitionState->Products

Caption: General Sₙ2 reaction of 2-chloro-N,N-dicyclohexylacetamide.

  • Influence of Nucleophile: The rate of the Sₙ2 reaction is highly dependent on the nature of the nucleophile. Stronger nucleophiles will react faster. Common nucleophiles include:

    • Nitrogen Nucleophiles: Amines (primary and secondary) will react to form the corresponding N-substituted glycine amides.

    • Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles and will readily displace the chloride to form thioethers.[12][13]

    • Oxygen Nucleophiles: Alcohols and phenoxides can also act as nucleophiles, though they are generally less reactive than amines or thiols. Hydroxide ions lead to the hydrolysis product.

  • Steric Effects of the Dicyclohexyl Groups: The two large dicyclohexyl groups on the nitrogen atom exert significant steric hindrance. While this primarily affects reactions at the amide carbonyl, it can also have a more subtle, long-range effect on the approach of nucleophiles to the α-carbon. However, the primary steric control in the Sₙ2 reaction at the α-carbon comes from the substituents directly attached to that carbon (in this case, hydrogens), so the reaction is still expected to be facile, albeit potentially slower than in less hindered chloroacetamides due to the overall bulk of the molecule.

Experimental Protocol: Reaction with a Nucleophile (e.g., an Amine)

This protocol provides a general procedure for the reaction of 2-chloro-N,N-dicyclohexylacetamide with an amine nucleophile.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N,N-dicyclohexylacetamide (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) to the solution. The base is required to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Analytical Methodologies

Accurate and reliable analytical methods are crucial for assessing the purity, stability, and reactivity of 2-chloro-N,N-dicyclohexylacetamide.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method with UV detection is the primary tool for purity determination and stability studies.[9][14] A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid) is a good starting point for method development.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used, particularly for analyzing the starting materials or more volatile degradation products.[15]

Experimental Protocol: Stability-Indicating HPLC-UV Method Development

HPLC Method Development Start Start with a Generic Gradient Method Forced_Deg Analyze Forced Degradation Samples Start->Forced_Deg Peak_Purity Assess Peak Purity of the Main Peak Forced_Deg->Peak_Purity Resolution Check Resolution Between Parent and Degradants Peak_Purity->Resolution Optimize Optimize Gradient, Flow Rate, and Temperature Resolution->Optimize If resolution is poor Validate Validate the Method (ICH Guidelines) Resolution->Validate If resolution is adequate Optimize->Forced_Deg Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural confirmation of 2-chloro-N,N-dicyclohexylacetamide and for the characterization of its reaction products and degradation products.[3]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying and quantifying the parent compound and its degradation products in complex mixtures.[10][16] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of unknown degradants.

V. Conclusion

2-chloro-N,N-dicyclohexylacetamide is a molecule with a well-defined reactivity profile centered on the electrophilic nature of the chloroacetyl group. Its stability is primarily dictated by its susceptibility to hydrolysis, a process that can be managed by controlling pH and temperature. The prominent dicyclohexyl groups introduce significant steric hindrance, which is expected to modulate its reactivity, particularly at the amide carbonyl, and to a lesser extent, at the α-carbon.

This guide has provided a framework for understanding and investigating the stability and reactivity of 2-chloro-N,N-dicyclohexylacetamide. The experimental protocols outlined herein offer a starting point for researchers to generate specific data for this compound, enabling its effective and safe use in drug discovery and development. A thorough understanding of its chemical behavior, as detailed in this document, is paramount for unlocking its full potential in scientific research.

VI. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5354536, 2-chloro-N,N-dicyclohexylacetamide. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide. [Link]1]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.[5]

  • Zheng, W., et al. (2014). Forced degradation of drugs: a review. Journal of Pharmaceutical and Biomedical Analysis, 88, 135-146.[2]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.[8]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2865-2895.[11]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418.[13]

  • Boll, D. E., et al. (2005). Acid-and base-catalyzed hydrolysis of chloroacetamide herbicides. Environmental science & technology, 39(14), 5338-5345.[6]

  • Snyder, S. A., et al. (2011). A stability-indicating HPLC method for the determination of acetazolamide in oral liquid dosage forms. Journal of pharmaceutical and biomedical analysis, 54(5), 1143-1147.[9]

  • Bakhtiar, R. (2012). Applications of liquid chromatography–mass spectrometry in pharmaceutical analysis. Combinatorial chemistry & high throughput screening, 15(4), 281-296.

  • Kim, H., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, ‘Novichok (A234)’, in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Toxics, 9(2), 36.[10]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide. [Link]2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16844, Chloro-N,N-diethylacetamide. [Link]4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 219647, 2-chloro-N,N-dipropylacetamide. [Link]3]

  • Al-Awadi, N. A., et al. (2011). The kinetics and mechanisms of the thermal decomposition of N-substituted diacetamides in the gas phase. Journal of Physical Organic Chemistry, 24(10), 926-932.[7]

  • Hu, Y., et al. (2018). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & biomolecular chemistry, 16(30), 5483-5490.[12]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577.[17]

  • Dolan, J. W. (2013). Development of stability-indicating HPLC methods. LCGC North America, 31(5), 372-381.[14]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1518777, 2-chloro-N-cyclopentylacetamide. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2794916, 2-chloro-N-cyclohexyl-N-phenylacetamide. [Link].

Sources

Methodological & Application

Synthesis of 2-chloro-N,N-dicyclohexylacetamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2-chloro-N,N-dicyclohexylacetamide. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this versatile chemical intermediate. This document elucidates the underlying chemical principles, provides a step-by-step synthesis protocol, outlines necessary safety precautions, and details methods for the characterization and validation of the final product.

Introduction

2-chloro-N,N-dicyclohexylacetamide (CAS No. 2567-50-2) is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1] Its structure, featuring a reactive chloroacetyl group and sterically hindering dicyclohexylamino moiety, makes it a key building block for introducing specific functionalities and modulating the physicochemical properties of target molecules. The synthesis of N-substituted 2-chloroacetamides is a fundamental transformation, typically achieved through the N-acylation of a secondary amine with chloroacetyl chloride.[2] This document provides a robust and reproducible protocol for the synthesis of 2-chloro-N,N-dicyclohexylacetamide, with a focus on explaining the rationale behind each step to ensure both successful execution and a deeper understanding of the reaction dynamics.

Reaction Mechanism and Stoichiometry

The synthesis of 2-chloro-N,N-dicyclohexylacetamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of dicyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion. A non-nucleophilic organic base, such as triethylamine, is typically employed for this purpose.

G cluster_reactants Reactants cluster_products Products dicyclohexylamine Dicyclohexylamine target_molecule 2-chloro-N,N-dicyclohexylacetamide dicyclohexylamine->target_molecule + chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target_molecule + triethylamine Triethylamine (Base) hcl_salt Triethylammonium chloride triethylamine->hcl_salt Reacts with HCl byproduct

Characterization of 2-chloro-N,N-dicyclohexylacetamide

The identity and purity of the synthesized product should be confirmed using standard analytical techniques. While specific experimental data for 2-chloro-N,N-dicyclohexylacetamide is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

[3]#### 5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, likely as broad multiplets in the aliphatic region (δ 1.0-2.0 ppm). The methylene protons of the chloroacetyl group (Cl-CH₂-C=O) should appear as a singlet at approximately δ 4.0-4.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (C=O) around δ 165-170 ppm, the chlorinated methylene carbon (Cl-CH₂) around δ 40-45 ppm, and multiple signals for the cyclohexyl carbons in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration in the region of 1630-1680 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (257.80 g/mol ). Isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable for the molecular ion and chlorine-containing fragments.

Conclusion

The protocol detailed in this application note presents a reliable and well-rationalized method for the synthesis of 2-chloro-N,N-dicyclohexylacetamide. By understanding the underlying chemistry and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for a wide range of applications in chemical synthesis and drug discovery. The provided characterization guidelines will assist in the verification of the final product's identity and purity.

References

  • TRC Corp. Dicyclohexylamine Safety Data Sheet. [Link]

  • Thames River Chemical Corp. Dicyclohexylamine Safety Data Sheet. [Link]

  • SpectraBase. 2-chloro-N-cyclohexylacetamide. [Link]

  • PubChem. 2-Chloro-N-cyclohexylacetamide. [Link]

  • PrepChem. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

Sources

Application Notes & Protocols: 2-chloro-N,N-dicyclohexylacetamide as a Strategic Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of 2-chloro-N,N-dicyclohexylacetamide

In the landscape of modern organic synthesis and drug discovery, the strategic introduction of alkyl groups is a cornerstone of molecular design.[1][2][3] 2-chloro-N,N-dicyclohexylacetamide emerges as a valuable, yet specialized, alkylating agent. Its structure features a reactive C-Cl bond activated by the adjacent carbonyl group, making it an effective electrophile for a range of nucleophilic substitution reactions. The two bulky cyclohexyl groups on the amide nitrogen significantly influence the reagent's steric profile and solubility, offering unique advantages in specific synthetic contexts.

This guide provides an in-depth exploration of 2-chloro-N,N-dicyclohexylacetamide, detailing its mechanistic behavior, diverse applications, and field-proven protocols for its use in the alkylation of amines, phenols, and thiols.

Compound Property Data
IUPAC Name 2-chloro-N,N-dicyclohexylacetamide
Molecular Formula C₁₄H₂₄ClNO
Molecular Weight 257.80 g/mol
Appearance Typically a white to off-white crystalline solid
Key Reactive Site α-carbon bearing the chlorine atom

Note: Physicochemical data is based on the structure. Specific experimental data for this exact compound is not widely published; properties are inferred from closely related analogs like 2-chloro-N-cyclohexylacetamide.[4]

The Causality of Reactivity: Mechanistic Underpinnings

The utility of 2-chloro-N,N-dicyclohexylacetamide as an alkylating agent is rooted in the principles of nucleophilic aliphatic substitution, primarily proceeding via an Sₙ2 mechanism.[5][6]

The key factors governing its reactivity are:

  • Electrophilic Carbon: The α-carbon bonded to the chlorine atom is rendered electrophilic by the inductive electron-withdrawing effect of both the chlorine and the adjacent carbonyl group.

  • Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore serves as an efficient leaving group upon nucleophilic attack.

  • Nucleophilic Attack: A wide array of nucleophiles, including amines, thiolates, and phenoxides, can attack the electrophilic α-carbon, leading to the formation of a new carbon-nucleophile bond.[7][8][9]

The reaction is typically facilitated by a base, which serves to deprotonate the nucleophile (e.g., phenol or thiol) to generate a more potent anionic nucleophile, or to neutralize the acidic byproduct (e.g., HCl) formed during the alkylation of neutral nucleophiles like amines.[10]

Note: A generic image placeholder is used as the tool does not support image rendering. The diagram illustrates the conceptual flow.

Caption: General Sₙ2 mechanism for alkylation.

Core Applications in Synthesis

The primary utility of 2-chloro-N,N-dicyclohexylacetamide is the covalent attachment of the -(C=O)-N(C₆H₁₁)₂ moiety to a nucleophilic substrate. This transformation is pivotal in building molecular complexity and is particularly relevant in medicinal chemistry for creating libraries of compounds for screening.[11][12]

N-Alkylation of Amines

The reaction with primary or secondary amines yields more substituted amines. This is a fundamental method for synthesizing complex tertiary amines, which are prevalent scaffolds in pharmaceuticals.[1][7] The reaction's primary challenge is preventing over-alkylation, as the product amine can often be more nucleophilic than the starting material.[5][13] However, the steric bulk of the dicyclohexyl groups can help mitigate this issue in certain cases.

O-Alkylation of Phenols

Phenols, particularly after deprotonation with a suitable base to form phenoxides, are excellent nucleophiles for this reagent.[8] This reaction provides a direct route to aryl ethers, a common motif in biologically active molecules. The choice of a non-nucleophilic base is critical to avoid competing reactions.

S-Alkylation of Thiols

Thiols are highly potent nucleophiles and react readily with 2-chloro-N,N-dicyclohexylacetamide to form thioethers (sulfides).[9] This reaction is often high-yielding and can typically be performed under mild conditions with bases like potassium carbonate or triethylamine.

Experimental Protocols: A Practical Guide

The following protocols are designed as self-validating systems, providing clear, reproducible steps. While based on established methodologies for analogous chloroacetamides, optimization for specific substrates is always recommended.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol details a representative procedure for the synthesis of a tertiary amine using 2-chloro-N,N-dicyclohexylacetamide.

Materials:

  • 2-chloro-N,N-dicyclohexylacetamide (1.0 equiv)

  • Secondary Amine (e.g., morpholine) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloro-N,N-dicyclohexylacetamide (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2 M concentration).

  • Nucleophile Addition: Add the secondary amine (1.1 equiv) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic solids (K₂CO₃ and KCl).

    • Rinse the solids with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Purify the product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tertiary amine.

N_Alkylation_Workflow A 1. Setup Combine chloroacetamide and K₂CO₃ in anhydrous acetonitrile under N₂. B 2. Addition Add secondary amine (1.1 equiv) at room temperature. A->B C 3. Reaction Heat to reflux (82°C) for 4-12h. Monitor by TLC/LC-MS. B->C D 4. Work-up Cool, filter solids. Concentrate filtrate. C->D E 5. Purification Purify crude residue by flash column chromatography. D->E F 6. Analysis Characterize pure tertiary amine (NMR, MS). E->F

Caption: Workflow for N-alkylation of a secondary amine.

Comparative Reaction Conditions

The optimal conditions can vary significantly based on the nucleophile's reactivity. The following table provides a starting point for optimization.

Nucleophile Typical Base Solvent Temperature Typical Yield Reference Analogy
Secondary AmineK₂CO₃, Et₃NAcetonitrile, DMF25 - 82 °CModerate to Good
PhenolK₂CO₃, Cs₂CO₃Acetone, DMF50 - 100 °CGood to Excellent[14]
ThiolK₂CO₃, NaHTHF, Ethanol0 - 50 °CGood to Excellent[12]
Primary AmineNaHCO₃, Et₃NAcetonitrile, DCM25 - 60 °CVariable (risk of over-alkylation)[15]

Safety and Handling: A Trustworthy Approach

As a senior scientist, ensuring laboratory safety is paramount. 2-chloro-N,N-dicyclohexylacetamide and related α-halo amides must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[16][17]

  • Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

2-chloro-N,N-dicyclohexylacetamide serves as a potent and sterically defined electrophile for the alkylation of a variety of nucleophiles. Its utility in constructing C-N, C-O, and C-S bonds makes it a valuable tool for synthetic chemists, particularly in the fields of pharmaceutical and materials science. By understanding its reactivity and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this reagent to achieve their synthetic goals.

References

  • PubChem. 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Essential Intermediate: The Role of 2-Chloro-N,N-dimethylacetamide in Pharmaceutical Synthesis. Available from: [Link]

  • Wikipedia. Amine alkylation. Wikimedia Foundation. Available from: [Link]

  • Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal. Available from: [Link]

  • Unk., (2022). Reviewing the Pharmacology of Alkylating Agents. Medical-Content. Available from: [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Available from: [Link]

  • Kumar, A., et al. (2016). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. ResearchGate. Available from: [Link]

  • DOI. Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. Available from: [Link]

  • Unk. Clinical and High-Dose Alkylating Agents. SlidePlayer. Available from: [Link]

  • Chemistry with Caroline. (2022). Alkylation of Amines. YouTube. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2015). Alkylating Agents. LiverTox - NCBI Bookshelf. Available from: [Link]

  • Unk. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. Available from: [Link]

  • Oncohema Key. (2016). Alkylating Agents. Available from: [Link]

  • Der Pharma Chemica. (2016). Environmentally Benign Green Synthesis of Intermediates and their Derivatives Involving N-Alkylation. Available from: [Link]

  • Wikipedia. Alkylating antineoplastic agent. Wikimedia Foundation. Available from: [Link]

  • Al-Said, S. A., et al. (2016). N-Dealkylation of Amines. Molecules - MDPI. Available from: [Link]

  • Semantic Scholar. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Thieno[2,3-b]pyridines. Available from: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Semantic Scholar. Dehydrative C-H alkylation and alkenylation of phenols with alcohols: expedient synthesis for substituted phenols and benzofurans. Available from: [Link]

  • Google Patents. Process for the alkylation of phenols.
  • MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Available from: [Link]

  • National Center for Biotechnology Information. (2000). Alkylating Agents. Holland-Frei Cancer Medicine, 5th edition. Available from: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]

  • Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

  • Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences. Available from: [Link]

  • Alsubari, A. (2020). MEDICINAL CHEMISTRY II DRUG Discovery and Development. ResearchGate. Available from: [Link]

Sources

The Strategic Utility of 2-chloro-N,N-dicyclohexylacetamide in Medicinal Chemistry: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic deployment of versatile synthetic intermediates is paramount to the efficient discovery and development of novel therapeutic agents. Among these crucial building blocks is 2-chloro-N,N-dicyclohexylacetamide, a molecule whose utility lies in its capacity to introduce a dicyclohexylamino acetamide moiety into a variety of molecular scaffolds. This application note provides an in-depth exploration of the applications of 2-chloro-N,N-dicyclohexylacetamide, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction: The Role of Chloroacetamides in Drug Discovery

Chloroacetamide derivatives are a well-established class of reagents in medicinal chemistry, prized for their reactivity as alkylating agents. The presence of an electrophilic carbon adjacent to the carbonyl group allows for facile nucleophilic substitution, making them ideal for the construction of carbon-nitrogen and carbon-oxygen bonds. This reactivity profile has led to their widespread use in the synthesis of a diverse array of bioactive molecules, including anti-inflammatory, anticancer, analgesic, and antimicrobial agents.[1][2][3][4][5] The N,N-dicyclohexyl substitution pattern of the target compound offers a unique lipophilic and sterically demanding feature, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Core Application: A Versatile Synthetic Intermediate

The primary and most well-documented application of 2-chloro-N,N-dicyclohexylacetamide is as a synthetic intermediate. Its chemical structure allows it to serve as a robust building block for introducing the N,N-dicyclohexylacetamide moiety into more complex molecules. This is particularly valuable in the synthesis of novel compounds targeting a range of therapeutic areas.

Synthesis of Quinoline Derivatives: A Case Study

A notable application of 2-chloro-N,N-dicyclohexylacetamide is in the synthesis of derivatives of 8-hydroxyquinoline, a scaffold renowned for its broad spectrum of biological activities, including anticancer properties.[6][7][8][9][10] The following protocol details the synthesis of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide, a representative example of this application.

Experimental Protocol 1: Synthesis of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide

Objective: To synthesize N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide via Williamson ether synthesis using 2-chloro-N,N-dicyclohexylacetamide and 5,7-dichloro-8-hydroxyquinoline.

Materials:

  • 5,7-dichloro-8-hydroxyquinoline

  • 2-chloro-N,N-dicyclohexylacetamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetone, anhydrous

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 5,7-dichloro-8-hydroxyquinoline (1.0 equivalent) in anhydrous acetone, add 2-chloro-N,N-dicyclohexylacetamide (1.0 equivalent).

  • To this mixture, add anhydrous potassium carbonate (1.1 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

  • The resulting mixture is heated to reflux with vigorous stirring for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled mixture is then washed three times with deionized water and filtered to remove insoluble inorganic salts.

  • The filter cake is collected and purified by recrystallization from an ethanol/water mixture to yield the final product.

Data Summary Table:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Key Role
5,7-dichloro-8-hydroxyquinolineC₉H₅Cl₂NO214.05Nucleophile
2-chloro-N,N-dicyclohexylacetamideC₁₄H₂₄ClNO257.80Electrophile
N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamideC₂₃H₂₈Cl₂N₂O₂449.39Final Product

Broader Synthetic Potential and Mechanistic Considerations

The utility of 2-chloro-N,N-dicyclohexylacetamide extends beyond the synthesis of quinoline derivatives. Its electrophilic nature makes it a suitable partner for a wide range of nucleophiles, opening avenues for the creation of diverse chemical libraries for drug screening.

Potential Synthetic Pathways

The following diagram illustrates the potential synthetic transformations of 2-chloro-N,N-dicyclohexylacetamide with various nucleophiles, leading to different classes of compounds with potential biological activities.

G main 2-chloro-N,N-dicyclohexylacetamide phenol Phenols/Thiophenols main->phenol O/S-Alkylation amine Amines/Anilines main->amine N-Alkylation thiol Thiols main->thiol S-Alkylation heterocycle N-Heterocycles main->heterocycle N-Alkylation ether Aryloxy/Thioaryloxy Acetamides phenol->ether amino_acetamide Amino Acetamides amine->amino_acetamide thio_ether Thioether Acetamides thiol->thio_ether heterocyclic_acetamide N-Heterocyclic Acetamides heterocycle->heterocyclic_acetamide

Caption: Synthetic utility of 2-chloro-N,N-dicyclohexylacetamide.

Insights for Drug Design and Development

The incorporation of the N,N-dicyclohexylacetamide moiety can significantly influence the physicochemical properties of a lead compound. The two cyclohexyl rings introduce a high degree of lipophilicity and steric bulk, which can be advantageous for:

  • Improving membrane permeability: Enhanced lipophilicity can facilitate passive diffusion across cellular membranes.

  • Modulating receptor binding: The bulky dicyclohexyl groups can provide specific steric interactions within a binding pocket, potentially increasing affinity and selectivity.

  • Enhancing metabolic stability: The steric hindrance provided by the cyclohexyl rings may protect adjacent functional groups from metabolic enzymes.

Researchers should consider these properties when designing new drug candidates incorporating this fragment.

Conclusion and Future Perspectives

While direct biological activity data for 2-chloro-N,N-dicyclohexylacetamide is not extensively reported, its value as a synthetic intermediate is clear. Its ability to introduce a unique lipophilic and sterically demanding moiety makes it a valuable tool in the medicinal chemist's arsenal. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this versatile building block in the synthesis of novel and effective therapeutic agents. Future investigations should focus on synthesizing and evaluating the biological activities of a wider range of compounds derived from 2-chloro-N,N-dicyclohexylacetamide to fully elucidate its potential in drug discovery.

References

  • Abdel‐Latif, E., Fahad, M. M., El‐Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N‐(4‐acetylphenyl)‐2‐chloroacetamide. Journal of Heterocyclic Chemistry, 57(5), 2246-2255.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. Bioorganic Chemistry, 89, 103009.
  • Bi, C., Fan, J., & Zhang, R. (2007). N,N-diphenyl-2-(5,7-dibromoquinolin-8-yloxy)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4338.
  • Chen, Z., Li, Y., & Wang, Y. (2020). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Advances, 10(45), 26955-26961.
  • Fahmy, H. T. Y., & El-Sayed, M. A. A. (2021). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (5 (33)), 4-15.
  • Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • Gupta, A., & Kumar, M. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1637-1644.
  • Hanna, T. A., & Kessissoglou, D. P. (2002). 8-Hydroxyquinoline and its derivatives in coordination chemistry. Coordination Chemistry Reviews, 224(1-2), 115-135.
  • Huang, L., Li, Y., & Wang, Y. (2020). Synthesis and anticancer activity of novel 2-quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Kumar, A., Sharma, S., & Kumar, R. (2014). Synthesis and biological evaluation of N-dehydrodipeptidyl-N,N′-dicyclohexylurea analogs. European Journal of Medicinal Chemistry, 86, 649-657.
  • Google Patents. (n.d.). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • Lasota, J., & Slawinski, J. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3349.
  • Google Patents. (n.d.). DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.
  • Pierre, J. L., & Baret, P. (2003). 8-Hydroxyquinoline derivatives in medicinal chemistry. Current Medicinal Chemistry, 10(20), 2135-2144.
  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • Rawat, A., & Singh, P. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Journal of Biomolecular Structure and Dynamics, 44(1), 1-17.
  • Refaat, H. M. (2025). Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. Journal of Chemical Crystallography, 55(4), 231-237.
  • Sharma, P., & Kumar, A. (2025). Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. Medicinal Chemistry Research, 34(3), 1-12.
  • Google Patents. (n.d.). US9221804B2 - Process for the preparation of ponatinib.
  • Taylor, S. J., & Ganellin, C. R. (2001). Synthesis and Structure-Activity Studies of N,N′-diarylguanidine Derivatives. N-(1-naphthyl)-N′-(3-ethylphenyl)-N′-methylguanidine: A New, Selective Noncompetitive NMDA Receptor Antagonist. Journal of Medicinal Chemistry, 44(10), 1565-1574.
  • Tang, C. C., & Lee, Y. C. (1987). 8-Hydroxyquinoline derivatives in materials chemistry.
  • Google Patents. (n.d.). US3926601A - Herbicidal compositions and method.
  • Vakhitova, Y. V., & Gimalova, F. A. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6527.
  • Zeng, Y., & Liu, Y. (2006). Synthesis and development of novel 8-hydroxyquinoline derivatives. Letters in Drug Design & Discovery, 3(8), 545-549.

Sources

The Synthetic Versatility of 2-Chloro-N,N-dicyclohexylacetamide: A Guide to its Application in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the demand for versatile and reactive chemical building blocks is insatiable. Among these, α-haloamides have emerged as powerful intermediates, prized for their dual functionality which allows for a myriad of chemical transformations. This guide focuses on a particularly noteworthy member of this class: 2-chloro-N,N-dicyclohexylacetamide. The presence of the sterically demanding dicyclohexyl groups imparts unique solubility and reactivity characteristics, making it an intriguing substrate for the synthesis of novel molecular architectures.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability. We will explore the synthesis of this key intermediate, its reactivity profile with various nucleophiles, and its application in the construction of complex molecules, including heterocyclic systems of medicinal interest.

Core Concepts: Understanding the Reactivity of 2-Chloro-N,N-dicyclohexylacetamide

The synthetic utility of 2-chloro-N,N-dicyclohexylacetamide is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine atom. The adjacent electron-withdrawing acetyl group enhances the electrophilicity of this carbon, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as an alkylating agent.

The general reaction pathway involves the displacement of the chloride ion by a nucleophile in a bimolecular nucleophilic substitution (SN2) reaction. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve a wide range of synthetic outcomes. The bulky dicyclohexyl groups can influence the reaction kinetics, potentially favoring certain reaction pathways or requiring more forcing conditions compared to less hindered α-chloroamides.

experimental setup for 2-chloro-N,N-dicyclohexylacetamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 2-Chloro-N,N-dicyclohexylacetamide in Nucleophilic Substitution Reactions

Abstract

This technical application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup and execution of reactions involving 2-chloro-N,N-dicyclohexylacetamide. This document elucidates the core chemical principles, provides detailed, field-tested protocols for its synthesis and subsequent use in nucleophilic substitution reactions, and outlines critical safety and analytical validation procedures. The methodologies are designed to be self-validating, ensuring reproducibility and high-purity outcomes.

Introduction: Rationale and Chemical Significance

2-Chloro-N,N-dicyclohexylacetamide is a versatile bifunctional synthetic intermediate. Its chemical architecture is defined by two key features: a sterically hindered dicyclohexylamino group and a reactive α-chloro acetyl moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This inherent reactivity makes it a valuable building block for introducing the N,N-dicyclohexylacetamido scaffold into more complex molecules. The dicyclohexyl groups impart significant lipophilicity, a property often exploited in medicinal chemistry to modulate the pharmacokinetic profiles of drug candidates. The protocols herein focus on the most prominent application of this reagent: bimolecular nucleophilic substitution (SN2) reactions.

Core Mechanistic Principles: The SN2 Pathway

The primary reaction pathway for 2-chloro-N,N-dicyclohexylacetamide with nucleophiles is the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the chloride leaving group.[3]

Key Characteristics of the SN2 Reaction:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (2-chloro-N,N-dicyclohexylacetamide) and the nucleophile.[3]

  • Stereochemistry: The reaction proceeds with an inversion of configuration at the α-carbon, although this specific substrate is achiral.[3]

  • Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

The general workflow for utilizing this compound is a two-stage process: first, the synthesis of the chloroacetamide itself, followed by its reaction with a chosen nucleophile.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Application A Dicyclohexylamine + Chloroacetyl Chloride B Amidation Reaction A->B C Purification B->C D 2-Chloro-N,N-dicyclohexylacetamide (Starting Material) C->D E Starting Material + Nucleophile D->E Proceed to Application F SN2 Reaction E->F G Work-up & Purification F->G H Final Product G->H G A Combine Reactants: - Chloroacetamide (1.0 eq) - Nucleophile (1.2 eq) - Base (2.0 eq) - KI (cat.) - Anhydrous DMF B Heat Reaction Mixture (60-80 °C) A->B 1. Setup C Monitor Progress (TLC / LC-MS) B->C 2. Reaction D Aqueous Work-up (EtOAc / H₂O Extraction) C->D 3. Quench & Extract E Dry & Concentrate D->E 4. Isolate Crude F Purification (Column Chromatography) E->F 5. Purify G Pure Product F->G 6. Final Compound

Sources

Safe Handling of 2-chloro-N,N-dicyclohexylacetamide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department]

Abstract

This document provides a detailed guide on the required personal protective equipment (PPE) for the safe handling of 2-chloro-N,N-dicyclohexylacetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related chloroacetamides and general principles of laboratory safety for handling potentially hazardous chemicals. A conservative approach to PPE selection is strongly advised to mitigate risks of exposure.

Introduction: Understanding the Risks of 2-chloro-N,N-dicyclohexylacetamide

Key Potential Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[1]

  • Skin Corrosion/Irritation: May cause skin irritation or chemical burns upon contact.[1]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye injury.[2]

  • Sensitization: May cause an allergic skin reaction.[3]

The dicyclohexyl groups may influence the compound's physical properties, such as increasing its lipophilicity, which could potentially enhance skin absorption.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to implement a comprehensive safety strategy based on the hierarchy of controls. PPE is the last line of defense.

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

  • Engineering Controls: The primary method for exposure control should be working within a certified chemical fume hood to minimize inhalation of any dusts or vapors.[4]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the potential hazards and emergency procedures.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-chloro-N,N-dicyclohexylacetamide.

Hand Protection: The Critical Barrier

Due to the high risk of dermal absorption and skin irritation, robust hand protection is essential.

  • Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for protection against a range of chemicals.[5] For prolonged work or direct handling, consider double-gloving or using thicker, heavy-duty nitrile or neoprene gloves.

  • Glove Inspection and Use: Always inspect gloves for any signs of degradation or perforation before use.[6] Remove and replace gloves immediately if they become contaminated. Do not wear gloves outside of the immediate work area to prevent cross-contamination.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the potential for severe eye damage, stringent eye and face protection is non-negotiable.

  • Primary Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[7] Standard safety glasses do not offer sufficient protection.

  • Secondary Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[8]

Body Protection: Preventing Skin Contact

Protective clothing is necessary to prevent accidental skin contact.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material should be worn at all times.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In the case of a large-scale reaction or a significant spill, a chemical-resistant suit may be necessary.[9]

Respiratory Protection: Guarding Against Inhalation

While engineering controls are the primary means of respiratory protection, additional measures may be required.

  • Fume Hood: All handling of solid or solutions of 2-chloro-N,N-dicyclohexylacetamide should be conducted in a certified chemical fume hood.[5]

  • Respirator: If work must be performed outside of a fume hood, or if there is a risk of aerosol generation, a properly fitted respirator is required. A half-mask or full-face respirator with cartridges appropriate for organic vapors and particulates should be used.[7] A respiratory protection program, including fit testing, is essential.

PPE Selection and Use Protocol

PPE_Protocol cluster_pre_work Pre-Work Checklist cluster_work During Work cluster_post_work Post-Work Procedures Assess Task Assess the Task (e.g., weighing, reaction setup, cleanup) Select PPE Select Appropriate PPE (Based on risk assessment) Assess Task->Select PPE Inspect PPE Inspect PPE for Damage Select PPE->Inspect PPE Don PPE Don PPE Correctly Inspect PPE->Don PPE Handle Compound Handle 2-chloro-N,N-dicyclohexylacetamide (Inside fume hood) Don PPE->Handle Compound Monitor for Contamination Monitor for PPE Contamination Handle Compound->Monitor for Contamination Doff PPE Doff PPE in Designated Area (Avoid self-contamination) Monitor for Contamination->Doff PPE Dispose PPE Dispose of Single-Use PPE (As hazardous waste) Doff PPE->Dispose PPE Clean Reusable PPE Clean and Store Reusable PPE Dispose PPE->Clean Reusable PPE Wash Hands Wash Hands Thoroughly Clean Reusable PPE->Wash Hands

Caption: A workflow for the correct selection and use of PPE.

Step-by-Step Protocol:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure.

  • PPE Selection: Based on the risk assessment, select the appropriate PPE as detailed in Section 3.

  • Inspection: Carefully inspect all PPE for any defects, such as cracks, holes, or signs of degradation.

  • Donning: Put on PPE in the correct order, typically lab coat, then respirator (if needed), then goggles/face shield, and finally gloves.

  • Handling: Perform all manipulations of the compound within a chemical fume hood.

  • Monitoring: Be vigilant for any signs of PPE contamination. If contamination occurs, exit the work area, properly remove and dispose of the contaminated PPE, and don fresh PPE before resuming work.

  • Doffing: Remove PPE carefully in a designated area to avoid contaminating yourself and the surrounding environment. The general order for removal is gloves first, followed by the lab coat, face shield/goggles, and finally the respirator.

  • Disposal: Dispose of all single-use PPE as hazardous waste.

  • Cleaning: Clean and store all reusable PPE according to the manufacturer's instructions.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Summary of PPE Requirements

Level of Risk Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low (e.g., handling sealed containers)Single pair of nitrile glovesSafety glasses with side shieldsLab coatNot generally required
Medium (e.g., weighing small quantities in a fume hood)Single or double pair of nitrile glovesChemical splash gogglesLab coatWork in a fume hood
High (e.g., large-scale reactions, risk of splashes, cleaning spills)Double pair of nitrile or heavy-duty glovesChemical splash goggles and a full-face shieldLab coat and chemical-resistant apronWork in a fume hood. Respirator may be required depending on the situation.

Conclusion

The safe handling of 2-chloro-N,N-dicyclohexylacetamide requires a conservative and proactive approach to personal protection. By adhering to the hierarchy of controls and diligently using the appropriate PPE, researchers can significantly minimize the risks associated with this potentially hazardous compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.

References

  • 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 - PubChem. (n.d.). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]

  • 2-chloroacetamide - s d fine-chem limited. (n.d.). Retrieved from [Link]

  • 2-Chloroacetamide - EurofinsUS.com. (n.d.). Retrieved from [Link]

  • PPE for Hazardous Chemicals - Canada Safety Training. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016, October 10). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD 50. (n.d.). Retrieved from [Link]

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity - JRC Publications Repository. (n.d.). Retrieved from [Link]

  • Scheme 1. Synthetic reaction scheme for 2-chloro-N,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - NIH. (n.d.). Retrieved from [Link]

  • Chloro-N,N-diethylacetamide | C6H12ClNO | CID 16844 - PubChem. (n.d.). Retrieved from [Link]

  • 2-chloro-N,N-dipropylacetamide | C8H16ClNO | CID 219647 - PubChem. (n.d.). Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-chloro-N,N-dicyclohexylacetamide, a valuable chemical intermediate in pharmaceutical and organic synthesis.[1] The procedure is based on the nucleophilic acyl substitution reaction between dicyclohexylamine and chloroacetyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for experimental choices, comprehensive safety protocols, and methods for product characterization.

Introduction and Reaction Principle

2-chloro-N,N-dicyclohexylacetamide is a substituted amide featuring a reactive α-chloro group, making it a versatile building block for further molecular elaboration. The synthesis is a classic example of N-acylation, a fundamental transformation in organic chemistry.[2]

The core of this synthesis is the reaction of a secondary amine, dicyclohexylamine, with an acyl halide, chloroacetyl chloride. The nitrogen atom of dicyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[2][3]

Reaction Scheme:

Figure 1: Synthesis of 2-chloro-N,N-dicyclohexylacetamide from dicyclohexylamine and chloroacetyl chloride in the presence of triethylamine.

Safety and Hazard Management

A thorough understanding and strict adherence to safety protocols are paramount for this synthesis due to the hazardous nature of the reagents.

  • Chloroacetyl Chloride (CAS: 79-04-9): This substance is highly corrosive, toxic, and a lachrymator (causes tearing).[4][5][6] It reacts violently with water and moisture, releasing toxic HCl gas.[6] All handling must occur within a certified chemical fume hood.[6] Personal Protective Equipment (PPE) must include a face shield, chemical splash goggles, neoprene or nitrile gloves, and a flame-resistant lab coat.[4][5][7] An emergency shower and eyewash station must be immediately accessible.[6][7]

  • Dicyclohexylamine (CAS: 101-83-7): This amine is a corrosive and combustible liquid that can cause severe skin and eye burns.[8][9] It can be absorbed through the skin and may cause a skin allergy.[8] Inhalation can irritate the respiratory tract.[8][9] In case of fire, poisonous nitrogen oxides are produced.[8]

  • Triethylamine (TEA) & Dichloromethane (DCM): Both are volatile and flammable liquids. DCM is a suspected carcinogen. Work in a well-ventilated area and avoid inhalation of vapors.

Spill Management: Spills of chloroacetyl chloride should be neutralized with a dry absorbent material like sand or sodium carbonate (soda ash).[6] Do not use water.[10] Amine spills can be absorbed with a suitable absorbent material. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[7]

Materials and Equipment

Reagent Data
ReagentCAS No.FormulaMW ( g/mol )Molar Eq.Amount
Dicyclohexylamine101-83-7C₁₂H₂₃N181.321.0User Defined
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.941.1Calculated
Triethylamine (TEA)121-44-8C₆H₁₅N101.191.2Calculated
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93-Solvent
Equipment
  • Round-bottom flasks (three-neck preferred)

  • Magnetic stirrer and stir bars

  • Dropping funnel (addition funnel)

  • Ice/water bath

  • Condenser (optional, for inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Filtration apparatus (Büchner funnel)

  • pH paper or meter

Detailed Synthesis Protocol

This protocol is designed for a ~10 mmol scale reaction. Quantities should be adjusted proportionally for different scales.

Step 1: Reaction Setup
  • In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dicyclohexylamine (1.81 g, 10 mmol, 1.0 eq.) and triethylamine (1.67 mL, 1.21 g, 12 mmol, 1.2 eq.) in 30 mL of anhydrous dichloromethane (DCM).

  • Fit the flask with stoppers or a nitrogen inlet if performing under an inert atmosphere.

  • Place the flask in an ice/water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

Step 2: Addition of Acyl Chloride
  • In a separate, dry container, measure chloroacetyl chloride (0.88 mL, 1.24 g, 11 mmol, 1.1 eq.).

  • Transfer the chloroacetyl chloride to the dropping funnel.

  • Add the chloroacetyl chloride dropwise to the cooled, stirring amine solution over 20-30 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.[3] The formation of a white precipitate (triethylammonium chloride) will be observed.

Step 3: Reaction Progression and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting amine and the reaction mixture. The reaction is complete when the dicyclohexylamine spot has disappeared.[3]

Step 4: Aqueous Work-up
  • Once the reaction is complete, quench the mixture by slowly adding 30 mL of deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (to remove excess triethylamine and any unreacted dicyclohexylamine).

    • 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • 30 mL of brine (saturated NaCl solution) to facilitate phase separation.

  • Drain the organic (bottom, DCM) layer into a clean Erlenmeyer flask.

Step 5: Isolation and Purification
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes.

  • Filter the drying agent by gravity or suction filtration.

  • Concentrate the filtrate using a rotary evaporator to remove the DCM. A white to off-white solid crude product will be obtained.

  • Purify the crude product by recrystallization. A common solvent system is ethanol or an ethyl acetate/hexane mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

  • Collect the pure crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Dissolve Dicyclohexylamine & Triethylamine in DCM cooling 2. Cool to 0-5 °C reagents->cooling addition 3. Dropwise Addition of Chloroacetyl Chloride cooling->addition stir 4. Stir at Room Temperature (Monitor by TLC) addition->stir quench 5. Quench with Water stir->quench wash 6. Sequential Washes (HCl, NaHCO₃, Brine) quench->wash dry 7. Dry & Concentrate wash->dry recrystallize 8. Recrystallize dry->recrystallize characterize 9. Characterize Product recrystallize->characterize

Caption: Workflow for the synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid[1]
Melting Point 114-115 °C[1]
Molecular Formula C₁₄H₂₄ClNO[1]
Molecular Weight 257.80 g/mol [1]
¹H NMR (CDCl₃) Expect signals for cyclohexyl protons, and a characteristic singlet for the -CH₂Cl group (~4.0-4.2 ppm).
¹³C NMR (CDCl₃) Expect signals for cyclohexyl carbons, the amide carbonyl (~165-170 ppm), and the -CH₂Cl carbon (~42 ppm).
IR (KBr) Characteristic absorptions for C=O stretch (amide I band) at ~1640-1660 cm⁻¹ and C-Cl stretch at ~700-800 cm⁻¹.
Mass Spec (ESI+) Expected m/z for [M+H]⁺ = 258.16

References

  • New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: Dicyclohexylamine. NJ.gov. [Link]

  • Yufeng. Chloroacetyl Chloride CAS 79-04-9. Yufeng. [Link]

  • New Jersey Department of Health. (2008). Right to Know Hazardous Substance Fact Sheet: Chloroacetyl Chloride. NJ.gov. [Link]

  • ChemTrack.org. Safety Guideline: Chloroacetyl chloride. ChemTrack.org. [Link]

  • Inchem.org. ICSC 1339 - DICYCLOHEXYLAMINE. Inchem.org. [Link]

  • Ataman Kimya. DICYCLOHEXYLAMINE. Ataman Kimya. [Link]

  • Lanxess. (2015). Product Safety Assessment: Dicyclohexylamine. Lanxess. [Link]

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. [Link]

  • Kumar, A., et al. Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. ResearchGate. [Link]

  • PrepChem.com. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. PrepChem.com. [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. [Link]

Sources

Application Notes and Protocols: Synthesis and Workup of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amides are a significant class of organic compounds with diverse biological activities, playing roles in cell signaling, inflammation, and metabolic homeostasis.[1] The synthesis of novel N-acyl amides, such as 2-chloro-N,N-dicyclohexylacetamide, is a critical step in the exploration of new therapeutic agents. This document provides a detailed guide to the synthesis of 2-chloro-N,N-dicyclohexylacetamide via the acylation of dicyclohexylamine with chloroacetyl chloride. The focus is on a robust workup procedure to ensure the isolation of a pure product. The principles outlined here are broadly applicable to the synthesis of other N-substituted amides.[2][3]

The reaction of an acyl chloride with an amine is a common and efficient method for amide bond formation, often referred to as the Schotten-Baumann reaction.[4] This reaction is typically fast and proceeds under mild conditions. However, a critical aspect of this synthesis is the management of the hydrogen chloride (HCl) byproduct, which can form a salt with the unreacted amine, rendering it non-nucleophilic.[5] Therefore, the inclusion of a base is essential to neutralize the HCl and drive the reaction to completion.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of chloroacetyl chloride with dicyclohexylamine. A tertiary amine base, such as triethylamine, is used to scavenge the HCl generated during the reaction.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Dicyclohexylamine Dicyclohexylamine AmideProduct 2-chloro-N,N-dicyclohexylacetamide Dicyclohexylamine->AmideProduct ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->AmideProduct Triethylamine Triethylamine (Base) Byproduct Triethylammonium Chloride Triethylamine->Byproduct + HCl

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol details the synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles
DicyclohexylamineC₁₂H₂₃N181.3210.0 g0.055 mol
Chloroacetyl ChlorideC₂H₂Cl₂O112.946.8 g (4.8 mL)0.061 mol
TriethylamineC₆H₁₅N101.196.1 g (8.4 mL)0.061 mol
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
1 M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Procedure
  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dicyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring. This initial cooling is crucial to control the exothermic nature of the acylation reaction.[6]

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[6] The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Detailed Workup Procedure

The workup is designed to remove the triethylammonium chloride byproduct, unreacted starting materials, and other impurities.

Workup_Workflow Start Reaction Mixture in DCM Quench Quench with Water Start->Quench Separate Separate Layers Quench->Separate OrganicLayer Organic Layer (DCM) Separate->OrganicLayer AqueousLayer1 Aqueous Layer Separate->AqueousLayer1 WashHCl Wash with 1 M HCl OrganicLayer->WashHCl Separate2 Separate Layers WashHCl->Separate2 OrganicLayer2 Organic Layer Separate2->OrganicLayer2 AqueousLayer2 Aqueous Layer (contains excess amine) Separate2->AqueousLayer2 WashNaHCO3 Wash with sat. NaHCO₃ OrganicLayer2->WashNaHCO3 Separate3 Separate Layers WashNaHCO3->Separate3 OrganicLayer3 Organic Layer Separate3->OrganicLayer3 AqueousLayer3 Aqueous Layer (contains excess acid) Separate3->AqueousLayer3 WashBrine Wash with Brine OrganicLayer3->WashBrine Separate4 Separate Layers WashBrine->Separate4 OrganicLayer4 Organic Layer Separate4->OrganicLayer4 AqueousLayer4 Aqueous Layer Separate4->AqueousLayer4 Dry Dry over MgSO₄ OrganicLayer4->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify FinalProduct Pure 2-chloro-N,N-dicyclohexylacetamide Purify->FinalProduct

Caption: Step-by-step aqueous workup workflow.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. This step dissolves the triethylammonium chloride salt.

  • Extraction and Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL): This acidic wash removes any unreacted dicyclohexylamine and triethylamine by converting them into their water-soluble hydrochloride salts.

      • Saturated NaHCO₃ solution (2 x 50 mL): This basic wash neutralizes any remaining acidic species, including residual HCl or any hydrolyzed chloroacetyl chloride.[7]

      • Brine (1 x 50 mL): This wash removes the bulk of the dissolved water from the organic layer, aiding the subsequent drying step.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). The drying agent should be added until it no longer clumps together, indicating that the solution is dry.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or solid.

Purification

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an effective purification method.

  • Column Chromatography: For oily products or to achieve higher purity, flash column chromatography on silica gel is recommended. A gradient elution system, for example, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Safety and Handling Precautions

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[8][9][10][11] It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11] Ensure an eyewash station and safety shower are readily accessible.[8]

  • Dicyclohexylamine is toxic and corrosive. Avoid inhalation and contact with skin and eyes.

  • Triethylamine is flammable and has a strong, unpleasant odor. It can cause irritation to the respiratory system and eyes.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • The reaction is exothermic and should be cooled appropriately during the addition of chloroacetyl chloride.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[8][9]

References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Reddit. (2025). Need help in optimizing amide formation through acyl chloride pathway. [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4353. [Link]

  • Wurlitzer, J. M., et al. (2022). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Marine Drugs, 20(3), 184. [Link]

  • Clark, J. (2015). the preparation of amides. Chemguide. [Link]

  • Kumar, A., et al. (2017). Scheme 1. Synthetic reaction scheme for 2-chloro-N,... ResearchGate. [Link]

  • Organic Syntheses. asymmetric rearrangement of allylic trichloroacetimidates: preparation of. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. [Link]

  • Wikipedia. N-Acylamides. [Link]

  • Teague, C., et al. (2016). Identification of an arylalkylamine N-acyltransferase from Drosophila melanogaster that catalyzes the formation of long-chain N-acylserotonins. Journal of Biological Chemistry, 291(35), 18277–18287. [Link]

  • PrepChem.com. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-chloro-N,N-dicyclohexylacetamide. This molecule is a valuable intermediate in the development of various chemical entities. The N-acylation of dicyclohexylamine with chloroacetyl chloride, typically via a Schotten-Baumann or related reaction, is the most direct synthetic route.[1][2] However, achieving a high yield of pure product can be challenging due to competing side reactions and the specific reactivity of the starting materials.[3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield experimental protocol to help you navigate the complexities of this synthesis and optimize your results.

Reaction Overview: The Chemistry of N-Acylation

The synthesis of 2-chloro-N,N-dicyclohexylacetamide is a classic example of nucleophilic acyl substitution.[4] In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine (dicyclohexylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (chloroacetyl chloride). This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]

Figure 1: Reaction Mechanism for N-Acylation

Frequently Asked Questions (FAQs)

Q1: Why is a base essential for this reaction, and what happens if I don't use enough? A1: A base is critical to neutralize the hydrochloric acid (HCl) generated as a byproduct.[6] For every mole of amide formed, one mole of HCl is produced. If not neutralized, this acid will protonate the nitrogen atom of the unreacted dicyclohexylamine, forming a dicyclohexylammonium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping the reaction and drastically reducing the yield.[7] Using an insufficient amount of base is a common cause of low conversion.

Q2: What type of base is most suitable? An organic amine (like triethylamine) or an inorganic base (like NaOH)? A2: For this specific synthesis, an organic, non-nucleophilic base like triethylamine (TEA) or pyridine is generally preferred when using anhydrous organic solvents.[7] These bases are soluble in common solvents like dichloromethane (DCM) or tetrahydrofuran (THF), creating a homogeneous reaction mixture. While the classic Schotten-Baumann reaction uses an inorganic base like NaOH in a two-phase water/organic system, this approach increases the risk of hydrolyzing the highly reactive chloroacetyl chloride, which can significantly lower the yield.[1][3]

Q3: What is the ideal temperature for this reaction? A3: The reaction is highly exothermic. Therefore, the initial addition of chloroacetyl chloride should be performed at a low temperature (0-5 °C) to control the reaction rate, prevent side reactions, and ensure safety.[8] After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.[7]

Q4: Which solvent should I choose? A4: Anhydrous aprotic solvents are the best choice to prevent hydrolysis of the chloroacetyl chloride.[7] Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent options as they are good at dissolving the reactants and are inert under the reaction conditions.[8] Ensure your solvent is truly anhydrous by using a freshly opened bottle or by drying it over a suitable agent.

Q5: How can I effectively monitor the reaction's progress? A5: Thin Layer Chromatography (TLC) is the most straightforward method.[8] Spot the reaction mixture on a TLC plate alongside your starting materials (dicyclohexylamine). As the reaction proceeds, you will see the spot corresponding to the starting amine diminish and a new, typically less polar, spot for the product amide appear. This allows you to determine when the reaction is complete.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

troubleshooting_workflow Figure 2: Troubleshooting Workflow Start Problem Encountered P1 Low or No Yield Start->P1 P2 Impure Product Start->P2 P3 Reaction Stalled (No Change in TLC) Start->P3 C1_1 Cause: Reagent Hydrolysis P1->C1_1 C1_2 Cause: Insufficient Base P1->C1_2 C1_3 Cause: Incorrect Temp. P1->C1_3 C2_1 Cause: Incomplete Reaction P2->C2_1 C2_2 Cause: Ineffective Workup P2->C2_2 P3->C1_1 P3->C1_2 P3->C1_3 S1_1 Solution: Use anhydrous solvents. Dry all glassware. C1_1->S1_1 S1_2 Solution: Use 1.1-1.2 eq. of base. Verify base purity. C1_2->S1_2 S1_3 Solution: Add acyl chloride at 0-5°C. Warm to RT for completion. C1_3->S1_3 S2_1 Solution: Increase reaction time. Monitor with TLC. C2_1->S2_1 S2_2 Solution: Perform acid/base washes to remove unreacted starting materials & byproducts. C2_2->S2_2

Figure 2: Troubleshooting Workflow
Problem 1: Low or No Product Yield
  • Potential Cause A: Poor Reagent Quality or Presence of Moisture

    • Explanation: Chloroacetyl chloride is extremely reactive towards water and will readily hydrolyze to form chloroacetic acid.[9][10] Moisture in your solvent, on your glassware, or in the dicyclohexylamine itself can consume the acyl chloride before it has a chance to react with the amine.[7]

    • Solution:

      • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.

      • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

      • Verify the purity of your dicyclohexylamine. If it is old or has been exposed to air, consider distillation.[11]

      • Use a fresh bottle of chloroacetyl chloride. This reagent should be stored under nitrogen to prevent degradation.[10]

  • Potential Cause B: Inadequate Amount or Inactivity of the Base

    • Explanation: As discussed in the FAQ, an insufficient amount of base (less than one equivalent to the acyl chloride) will result in the protonation of the starting amine, halting the reaction.[7]

    • Solution:

      • Use a slight excess of a non-nucleophilic organic base, such as triethylamine (1.1-1.2 equivalents).

      • Ensure your base is pure and has not degraded.

  • Potential Cause C: Suboptimal Reaction Temperature

    • Explanation: While initial cooling is crucial, if the reaction is kept at a very low temperature for its entire duration, the rate may be too slow to go to completion in a reasonable timeframe.[7]

    • Solution:

      • Perform the dropwise addition of chloroacetyl chloride at 0-5 °C.

      • After the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature. Let it stir for 2-4 hours to ensure completion.[7]

Problem 2: Product is Impure After Workup
  • Potential Cause A: Unreacted Starting Materials Remain

    • Explanation: The reaction may not have gone to completion. This can be due to insufficient reaction time or any of the causes listed under "Low Yield".

    • Solution:

      • Monitor the reaction to completion using TLC before beginning the workup.

      • If starting material persists after several hours, consider gentle warming (e.g., to 30-40 °C), but be aware this may increase side product formation.

      • During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to extract any unreacted basic dicyclohexylamine and triethylamine into the aqueous layer.[12]

  • Potential Cause B: Presence of Chloroacetic Acid or Other Byproducts

    • Explanation: Hydrolysis of the acyl chloride will form chloroacetic acid. This acidic impurity can be carried through the extraction process.

    • Solution:

      • After the reaction, wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and then brine (saturated NaCl solution).[7] The bicarbonate wash will neutralize and remove any acidic byproducts like chloroacetic acid and excess HCl.

      • Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective. If impurities persist, column chromatography on silica gel may be necessary.[8][13]

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity. All operations involving chloroacetyl chloride should be performed in a well-ventilated chemical fume hood.[10][14]

experimental_workflow Figure 3: Experimental Synthesis Workflow Start Start Step1 Dissolve Dicyclohexylamine & Triethylamine in Anhydrous DCM under N₂ Start->Step1 Step2 Cool Reaction Mixture to 0-5 °C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of Chloroacetyl Chloride Solution Step2->Step3 Step4 Stir at Room Temperature (2-4 hours) Step3->Step4 Step5 Monitor by TLC Until Completion Step4->Step5 Step6 Aqueous Workup: Wash with 1M HCl, NaHCO₃, Brine Step5->Step6 Step7 Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Step6->Step7 Step8 Concentrate in vacuo Step7->Step8 Step9 Purify Crude Product (Recrystallization or Chromatography) Step8->Step9 End Pure 2-chloro-N,N- dicyclohexylacetamide Step9->End

Figure 3: Experimental Synthesis Workflow
Materials & Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Dicyclohexylamine181.3210.01.0
Chloroacetyl chloride112.9410.51.05
Triethylamine (TEA)101.1912.01.2
Anhydrous Dichloromethane (DCM)---
1M Hydrochloric Acid (HCl)---
Saturated Sodium Bicarbonate (NaHCO₃)---
Saturated Sodium Chloride (Brine)---
Anhydrous Sodium Sulfate (Na₂SO₄)---
Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add dicyclohexylamine (1.81 g, 10.0 mmol) and anhydrous DCM (30 mL).

  • Addition of Base: Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol) to the solution.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Addition of Acyl Chloride: In a separate dry vial, dissolve chloroacetyl chloride (0.83 mL, 1.19 g, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes using an addition funnel, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the dicyclohexylamine spot is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to obtain pure 2-chloro-N,N-dicyclohexylacetamide as a white to off-white solid.

Safety Precautions

  • Chloroacetyl Chloride: This substance is highly toxic, corrosive, and a lachrymator.[10][15] It causes severe skin burns and eye damage and is toxic if inhaled or swallowed.[10] It reacts violently with water.[15] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and compatible chemical-resistant gloves.[9][16]

  • Dicyclohexylamine: This compound is corrosive and can cause skin irritation and eye damage.[17] It has a strong odor and should be handled in a well-ventilated area.[11]

  • Triethylamine: This is a flammable liquid and is corrosive. Handle with appropriate care.

  • General: Always work in a well-ventilated fume hood. Have a safety shower and eye wash station readily accessible.

Product Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

TechniqueExpected Data for 2-chloro-N,N-dicyclohexylacetamide
¹H NMR (CDCl₃)δ ~4.1-4.3 (s, 2H, -C(=O)CH ₂Cl), δ ~3.5-4.0 (m, 1H, N-CH ), δ ~2.8-3.3 (m, 1H, N-CH ), δ ~1.0-2.0 (m, 20H, cyclohexyl protons). Note: The two cyclohexyl groups may show complex multiplets and diastereotopic protons due to hindered rotation around the N-C=O bond.
¹³C NMR (CDCl₃)δ ~165-168 (-C =O), δ ~55-60 (N-C H), δ ~42-45 (-C H₂Cl), δ ~25-35 (cyclohexyl -C H₂-).
IR (KBr or ATR)ν ~1640-1660 cm⁻¹ (strong, C=O amide stretch), ν ~2850-2940 cm⁻¹ (C-H stretch), ν ~700-800 cm⁻¹ (C-Cl stretch).
Mass Spec (EI)C₈H₁₄ClNO, Molecular Weight: 175.65 g/mol . Expected M⁺ peaks at m/z 175 and 177 in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.

References

  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • ChemTrack.org. (n.d.). Safety Guideline.
  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
  • ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - chloroacetyl chloride.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Stack Exchange. (2018). Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?.
  • NOAA Cameo Chemicals. (n.d.). CHLOROACETYL CHLORIDE.
  • Yufeng. (n.d.). Chloroacetyl Chloride.
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • BenchChem. (2025). optimizing reaction conditions for 2-Chloro-N-phenethylacetamide synthesis.
  • Journal of Applicable Chemistry. (2014). A facile amidation of chloroacetyl chloride using DBU.
  • BenchChem. (2025). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Organic Syntheses. (n.d.). asymmetric rearrangement of allylic trichloroacetimidates: preparation of.
  • Semantic Scholar. (n.d.). Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). REGIOSELECTIVE N-ACYLATION OF.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Guidechem. (n.d.). How to prepare and apply 2-Chloro-N-methylacetamide?.
  • Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide.
  • Royal Society of Chemistry. (n.d.). Electrochemical N-acylation synthesis of amides under aqueous conditions.
  • Wikipedia. (n.d.). Dicyclohexylamine.
  • Polyurethane catalyst. (2024). applications of dicyclohexylamine in the pharmaceutical industry today.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • ResearchGate. (2025). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide.
  • Alkyl Amines Chemicals Limited. (n.d.). DICYCLOHEXYLAMINE (DCHA).
  • BenchChem. (2025). Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data.
  • Journal of Pharmaceutical and Biomedical Analysis. (1998). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation.
  • ACS Medicinal Chemistry Letters. (2021). Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development.
  • Organic Syntheses. (n.d.). [- Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-)].
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylacetamide 97.

Sources

Technical Support Center: Synthesis of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N,N-dicyclohexylacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. Our focus is on understanding the underlying chemical principles to proactively mitigate side reactions and optimize your experimental outcomes.

I. Reaction Overview and Key Challenges

The synthesis of 2-chloro-N,N-dicyclohexylacetamide typically involves the N-acylation of dicyclohexylamine with chloroacetyl chloride. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. The primary challenges stem from the high reactivity of chloroacetyl chloride, the basicity and steric hindrance of dicyclohexylamine, and the potential for subsequent reactions of the product itself.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis of 2-chloro-N,N-dicyclohexylacetamide, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of 2-chloro-N,N-dicyclohexylacetamide, with a significant amount of unreacted dicyclohexylamine remaining. What are the likely causes?

Answer:

Several factors can contribute to low product yield. The most common culprits are the hydrolysis of chloroacetyl chloride and the formation of dicyclohexylammonium chloride.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly susceptible to hydrolysis by moisture, forming chloroacetic acid and HCl.[1] Chloroacetic acid will not acylate the amine, leading to a direct loss of your acylating agent.

    • Causality: The electrophilic carbonyl carbon of chloroacetyl chloride is readily attacked by water.

    • Solution:

      • Ensure all glassware is rigorously dried in an oven prior to use.

      • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Formation of Dicyclohexylammonium Chloride: Dicyclohexylamine is a strong base and will readily react with the HCl byproduct of the acylation reaction to form the corresponding ammonium salt.[2] This salt is unreactive towards chloroacetyl chloride, effectively removing the dicyclohexylamine from the reaction.

    • Causality: The lone pair on the nitrogen of dicyclohexylamine acts as a Brønsted-Lowry base, accepting a proton from the generated HCl.

    • Solution:

      • Use of a Sacrificial Base: Employ at least one equivalent of a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced.[1] A slight excess (1.1-1.2 equivalents) is often beneficial.

      • Stoichiometry: If not using a scavenger base, a minimum of two equivalents of dicyclohexylamine is required, where one equivalent acts as the nucleophile and the other as the base. However, this can complicate purification.

  • Reaction Temperature: While the initial addition of chloroacetyl chloride should be performed at low temperatures (0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.[1]

Issue 2: Presence of a White Precipitate During Reaction or Workup

Question: A significant amount of a white solid has precipitated from my reaction mixture. What is it, and how do I deal with it?

Answer:

The white precipitate is most likely dicyclohexylammonium chloride.

  • Identification: This salt is generally insoluble in many organic solvents like dichloromethane (DCM) or diethyl ether.

  • Solution:

    • During Reaction: The formation of the salt during the reaction is expected if a scavenger base is not used. If a scavenger base is used, its presence may indicate insufficient base or the presence of adventitious HCl.

    • During Workup: The product can be separated from the ammonium salt by an aqueous workup. Washing the organic layer with water or a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will dissolve the salt into the aqueous phase.

Issue 3: Product Contamination with a Higher Molecular Weight Impurity

Question: My final product is contaminated with an impurity that has a higher molecular weight. What could this be?

Answer:

A likely higher molecular weight byproduct is a quaternary ammonium salt.[3][4]

  • Formation of a Quaternary Ammonium Salt: The product, 2-chloro-N,N-dicyclohexylacetamide, still possesses a reactive C-Cl bond. This can be attacked by another molecule of dicyclohexylamine in an SN2 reaction to form a quaternary ammonium salt. This is more likely to occur if there is a significant excess of dicyclohexylamine and/or at elevated temperatures.

    • Causality: The nitrogen of dicyclohexylamine can act as a nucleophile, displacing the chloride from the alpha-carbon of the product.

    • Mitigation:

      • Control Stoichiometry: Use a slight excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of dicyclohexylamine.

      • Temperature Control: Maintain a low reaction temperature to minimize the rate of this SN2 reaction.

      • Order of Addition: Add the chloroacetyl chloride solution dropwise to the solution of dicyclohexylamine and scavenger base to maintain a low concentration of the acylating agent and minimize side reactions.[1]

Issue 4: Difficult Purification of the Final Product

Question: I am having trouble purifying my 2-chloro-N,N-dicyclohexylacetamide. What are the best methods?

Answer:

Purification can be challenging due to the potential for multiple byproducts. A combination of techniques is often necessary.

  • Initial Workup:

    • Aqueous Wash: After the reaction is complete, quench with water and wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted dicyclohexylamine and scavenger base.

    • Base Wash: Follow with a wash with a saturated aqueous solution of sodium bicarbonate to remove any chloroacetic acid and residual acidic components.

    • Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer.

  • Purification Techniques:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective method for removing impurities.

    • Column Chromatography: For oily products or complex mixtures of impurities, flash column chromatography on silica gel is the most effective purification method. A gradient of ethyl acetate in hexanes is a good starting point for elution.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reaction?

A1: For a clean reaction with minimal side products, a stoichiometry of 1.0 equivalent of dicyclohexylamine, 1.05-1.1 equivalents of chloroacetyl chloride, and 1.1-1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) is recommended.[1]

Q2: Which solvent is best for this synthesis?

A2: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve the reactants.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., 3:1 hexanes:ethyl acetate) and visualize the spots under UV light or by staining with potassium permanganate. The disappearance of the dicyclohexylamine spot indicates the completion of the reaction.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Chloroacetyl chloride is highly corrosive, a lachrymator (causes tearing), and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dicyclohexylamine is corrosive and can cause skin and eye irritation. Handle with appropriate PPE.

  • The reaction is exothermic , especially during the addition of chloroacetyl chloride. Ensure slow, controlled addition and adequate cooling to prevent the reaction from running away.

IV. Experimental Protocols & Methodologies

Optimized Protocol for the Synthesis of 2-chloro-N,N-dicyclohexylacetamide

This protocol is designed to minimize common side reactions and facilitate purification.

Materials:

  • Dicyclohexylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve dicyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel to the cooled solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography as needed.

V. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Reaction Pathways

Key Reaction Pathways in 2-chloro-N,N-dicyclohexylacetamide Synthesis cluster_main Main Reaction cluster_side Side Reactions Dicyclohexylamine Dicyclohexylamine Product 2-chloro-N,N-dicyclohexylacetamide Dicyclohexylamine->Product + Chloroacetyl Chloride (Desired Reaction) DCHA_HCl Dicyclohexylammonium Chloride (Inactive Salt) Dicyclohexylamine->DCHA_HCl + HCl (Byproduct) Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->Product Hydrolysis_Product Chloroacetic Acid Chloroacetyl_Chloride->Hydrolysis_Product + H2O (Moisture) Quat_Salt Quaternary Ammonium Salt Product->Quat_Salt + Dicyclohexylamine Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) Start->Check_Moisture Check_Base Verify Adequacy of Base (Stoichiometry, Type) Start->Check_Base Check_Temp Review Reaction Temperature Profile Start->Check_Temp Action_Moisture Use Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Check_Moisture->Action_Moisture Action_Base Use >1 eq. of Non-Nucleophilic Base Check_Base->Action_Base Action_Temp Allow Reaction to Warm to RT Check_Temp->Action_Temp Re-run Re-run Experiment Action_Moisture->Re-run Action_Base->Re-run Action_Temp->Re-run

Caption: A troubleshooting workflow for addressing low product yield.

VI. References

  • Chemical Properties and Uses of Dicyclohexylamine. (2024). Shenyang East Chemical Science-Tech Co., Ltd.[Link]

  • Oak Ridge National Laboratory. (2022). Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use. [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. [Link]

  • Ríos, L. A., et al. (2015). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 20(11), 20636–20653. [Link]

  • Sciencemadness Discussion Board. (2014). Secondary amine Acylation. [Link]

  • Reddit. (2022). Acylation with chloroacetyl chloride. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

  • Organic Syntheses. (n.d.). [ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-)]. [Link]

  • Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

  • Wikipedia. (n.d.). Dicyclohexylamine. [Link]

  • ResearchGate. (n.d.). Synthesis of quaternary ammonium salts 1, 2 and 3 (series I and II). [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of quaternary ammonium salts. [Link]

  • Google Patents. (n.d.). US4480126A - Process for the preparation of quaternary ammonium compounds.

  • Ataman Kimya. (n.d.). DICYCLOHEXYLAMINE. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Kandarpa Phukan. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Recent Scientific Research, 5(6), 1083-1086. [Link]

  • ResearchGate. (n.d.). Profiling the Formation of 2-Chloro-N,N-dimethylamino Trimethinium Chloride Salt, a Key Intermediate in the Manufacturing Process of Etoricoxib. [Link]

  • Google Patents. (n.d.). CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.

Sources

Technical Support Center: Recrystallization of 2-Chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

<-4>

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-chloro-N,N-dicyclohexylacetamide by recrystallization. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Troubleshooting Guide

This section addresses common problems that may arise during the recrystallization of 2-chloro-N,N-dicyclohexylacetamide, offering explanations and actionable solutions.

Issue 1: The crude product fails to dissolve in the hot solvent.

  • Question: I'm heating my crude 2-chloro-N,N-dicyclohexylacetamide in the chosen solvent, but it's not dissolving completely, even near the solvent's boiling point. What should I do?

  • Answer: This issue typically points to two possibilities: insufficient solvent or an inappropriate solvent choice.

    • Insufficient Solvent: Recrystallization requires using the minimum amount of hot solvent to dissolve the crude product.[1] You may simply need to add more solvent. Add small increments of the hot solvent to the mixture until the solid dissolves.

    • Inappropriate Solvent: The chosen solvent may not have a high enough dissolving power for 2-chloro-N,N-dicyclohexylacetamide, even at elevated temperatures. The principle of "like dissolves like" is a good starting point; a solvent's polarity should be matched to the compound's polarity.[2] Given the amide functionality and the two cyclohexyl groups, a solvent of intermediate polarity is likely a good choice. If you've added a significant amount of solvent (e.g., more than 20-30 times the weight of your crude product) and it still hasn't dissolved, it is best to start over with a different solvent.[3]

Issue 2: The product "oils out" instead of forming crystals.

  • Question: Upon cooling, my dissolved product forms an oily layer at the bottom of the flask instead of crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute becomes insoluble in the solution at a temperature that is above its own melting point.[4] This is a common issue, especially when the crude material has a high concentration of impurities, which can depress the melting point. Here are several strategies to address this:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to slightly decrease the saturation of the solution.[5]

    • Slow Down the Cooling Process: Rapid cooling can shock the solution, causing the product to crash out as an oil.[5] Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure 2-chloro-N,N-dicyclohexylacetamide, add a tiny crystal to the cooled solution. This "seed" will provide a template for other molecules to crystallize upon.

    • Change Solvents: If the problem persists, the chosen solvent may not be suitable. A solvent with a lower boiling point might be a better option.

Issue 3: The recrystallization yield is very low.

  • Question: I've successfully obtained crystals of 2-chloro-N,N-dicyclohexylacetamide, but my final yield is much lower than I anticipated. How can I improve this?

  • Answer: A low yield can be attributed to several factors throughout the recrystallization process:

    • Using Too Much Solvent: This is a very common cause of low yield. Any excess solvent will keep more of your product dissolved, even when cold.[1] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Premature Crystallization: If you performed a hot filtration step and the solution cooled too quickly, some of your product may have crystallized in the filter paper or funnel.[4] To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) before filtering the hot solution.

    • Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization to occur and have cooled the solution in an ice bath to maximize the precipitation of the product.

    • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[1] Always use a minimal amount of ice-cold recrystallization solvent for washing.

Issue 4: The purified compound is still impure.

  • Question: After recrystallization, the melting point of my 2-chloro-N,N-dicyclohexylacetamide is still broad, indicating the presence of impurities. What went wrong?

  • Answer: If your recrystallized product is not pure, consider the following:

    • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the growing crystal lattice.[4] The key to forming pure crystals is slow, controlled cooling to allow for the selective crystallization of the desired compound.

    • Inappropriate Solvent Choice: The solvent you used may also dissolve the impurities, leading to their co-crystallization with your product. An ideal recrystallization solvent should dissolve the impurities well at all temperatures or not at all.[3]

    • Highly Impure Crude Material: Recrystallization is most effective for purifying compounds that are already relatively pure (typically >80% purity). If your starting material is very impure, a single recrystallization may not be sufficient. A second recrystallization or another purification technique, like column chromatography, might be necessary. Amides, in particular, can sometimes be challenging to purify via chromatography due to potential decomposition on silica gel, making recrystallization a preferred method.[6]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the recrystallization of 2-chloro-N,N-dicyclohexylacetamide.

Q1: What is the best way to choose a solvent for the recrystallization of 2-chloro-N,N-dicyclohexylacetamide?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For 2-chloro-N,N-dicyclohexylacetamide, a good starting point is to test solvents with moderate polarity. Given its amide structure, polar solvents like ethanol, acetone, or acetonitrile could be effective.[6] A systematic approach is to test the solubility of a small amount of the crude material in a few different solvents in a test tube.[2]

Solvent Selection Workflow

start Start: Select Potential Solvents (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Toluene, Heptane) test_rt_sol Test Solubility of Crude Product in a Small Amount of Solvent at Room Temperature start->test_rt_sol is_soluble_rt Is it Soluble? test_rt_sol->is_soluble_rt discard_solvent Discard Solvent (Too Soluble) is_soluble_rt->discard_solvent Yes heat_solvent Heat the Mixture to the Solvent's Boiling Point is_soluble_rt->heat_solvent No try_another Try Another Solvent discard_solvent->try_another is_soluble_hot Is it Soluble? heat_solvent->is_soluble_hot add_more_solvent Add More Hot Solvent Incrementally is_soluble_hot->add_more_solvent No discard_insoluble Discard Solvent (Insoluble) is_soluble_hot->discard_insoluble Still Insoluble after Sufficient Solvent Added cool_solution Cool the Solution Slowly to Room Temperature, then in an Ice Bath is_soluble_hot->cool_solution Yes add_more_solvent->is_soluble_hot discard_insoluble->try_another check_crystals Do Crystals Form? cool_solution->check_crystals good_solvent Good Recrystallization Solvent check_crystals->good_solvent Yes check_crystals->try_another No try_another->test_rt_sol

Caption: Workflow for selecting a suitable recrystallization solvent.

Q2: What are the likely impurities in my crude 2-chloro-N,N-dicyclohexylacetamide?

A2: The synthesis of 2-chloro-N,N-dicyclohexylacetamide typically involves the reaction of dicyclohexylamine with chloroacetyl chloride.[8] Potential impurities could include:

  • Unreacted dicyclohexylamine

  • Unreacted chloroacetyl chloride (or its hydrolysis product, chloroacetic acid)

  • Dicyclohexylamine hydrochloride (a common byproduct)

Q3: What safety precautions should I take when working with 2-chloro-N,N-dicyclohexylacetamide and the solvents used for recrystallization?

A3: 2-chloro-N,N-dicyclohexylacetamide and related chloroacetamides are potentially hazardous. Always handle this compound in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Be aware of the flammability and toxicity of the solvents you are using.[9] Consult the Safety Data Sheet (SDS) for 2-chloro-N,N-dicyclohexylacetamide and any solvents used before beginning your experiment.[11]

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Based on preliminary tests, choose a suitable solvent for recrystallization.

  • Dissolution: Place the crude 2-chloro-N,N-dicyclohexylacetamide in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the flask on a hot plate with stirring. Gradually add more hot solvent until all the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a new receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation: Solvent Properties

The following table provides properties of common organic solvents that could be considered for the recrystallization of 2-chloro-N,N-dicyclohexylacetamide.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol78.524.6A polar protic solvent, often good for amides.
Isopropanol82.519.9Similar to ethanol but slightly less polar.
Acetone5621A polar aprotic solvent. Its low boiling point can be advantageous.
Acetonitrile8236.64A polar aprotic solvent that can be excellent for crystallizing amides.[6]
Toluene1112.38A non-polar aromatic solvent.
Heptane981.92A non-polar aliphatic solvent, often used as an anti-solvent.

Data sourced from "Common Solvents Used in Organic Chemistry: Table of Properties"[12]

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Eurofins. 2-Chloroacetamide. [Link]

  • GHS. GHS 11 (Rev.11) SDS Word 下载 CAS: 2315-36-8 Name: 2-chloro-N,N-diethylacetamide. [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • University of California, Los Angeles. Recrystallization1. [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • PubChem. 2-Chloro-N-cyclohexylacetamide. [Link]

  • Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. [Link]

  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

  • PubChem. 2-chloro-N,N-dipropylacetamide. [Link]

  • Solubility of Things. 2-chloro-N,N-diethyl-ethanamine. [Link]

  • ResearchGate. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]

  • Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

Sources

Technical Support Center: Troubleshooting Low Yield in N-Dicyclohexylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-dicyclohexylacetamide. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the acylation of the sterically hindered secondary amine, dicyclohexylamine. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-dicyclohexylacetamide so challenging, often resulting in low yields?

A1: The primary challenge is the significant steric hindrance posed by the two cyclohexyl groups attached to the amine nitrogen.[1] This bulkiness impedes the nucleophilic attack of the amine on the activated carboxylic acid (or acylating agent), which is a critical step in amide bond formation.[2] Standard coupling reagents are often not potent enough to overcome this spatial blockade, leading to slow or incomplete reactions.[1]

Q2: I used a standard coupling reagent like DCC/DMAP and got a very low yield. What went wrong?

A2: While dicyclohexylcarbodiimide (DCC) is a common coupling reagent, its mechanism involves the formation of an O-acylisourea intermediate.[3] For a sterically hindered amine like dicyclohexylamine, the subsequent nucleophilic attack on this intermediate is very slow. This can lead to side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, which consumes your activated acid and does not produce the desired amide. Standard carbodiimide reagents are often insufficient for sterically demanding couplings.[4]

Q3: My reaction seems to stall, with a lot of unreacted dicyclohexylamine left even after extended reaction times. What should I do?

A3: Stalling is a classic symptom of insufficient activation energy to overcome the steric barrier.[4] Increasing the reaction time is a good first step; some hindered couplings may require overnight stirring.[4] Gentle heating can also help, but must be done cautiously to avoid side reactions.[4] A more robust solution is to switch to a more powerful coupling reagent designed for hindered substrates.[1]

Q4: What are the most common impurities I should look for?

A4: Besides unreacted starting materials, common impurities include byproducts from the coupling agent (e.g., dicyclohexylurea if using DCC) and potential side products from the decomposition or rearrangement of activated intermediates.[3] Depending on the reaction conditions, you might also observe products from side reactions of the amine itself.[5][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving yield issues.

Issue 1: Low or No Product Formation

If you observe minimal conversion of your starting materials, the issue likely lies with the core reaction components and conditions.

Possible Cause 1: Inadequate Coupling Reagent

  • Explanation: The activation of the carboxylic acid (acetic acid or its equivalent) is not sufficient to overcome the steric hindrance of dicyclohexylamine. The energy barrier for the amine's nucleophilic attack is too high.[2]

  • Recommended Solution: Switch to a more potent coupling reagent. Aminium/uronium or phosphonium-based reagents are significantly more effective for hindered couplings as they form highly reactive intermediates.[1][4]

Reagent Class Examples Mechanism Advantage Citation
Aminium/Uronium Salts HATU, HBTU, HCTUForms a highly reactive O-acylisouronium ester, which is more susceptible to nucleophilic attack by hindered amines.[1][4]
Phosphonium Salts PyBOP, PyAOPGenerates a highly reactive phosphonium ester intermediate.[4]
Acyl Fluorides (in situ) TFFH, BTFFH, Deoxo-FluorConverting the carboxylic acid to an acyl fluoride in situ creates a highly reactive and less sterically demanding electrophile. This is a powerful strategy when other methods fail.[1][7]

Possible Cause 2: Suboptimal Reaction Conditions

  • Explanation: Steric hindrance slows down the reaction rate significantly.[4] Standard conditions (room temperature, 1-2 hours) are often insufficient. Furthermore, the solvent must adequately dissolve all reactants to ensure a successful reaction.[4]

  • Recommended Solutions:

    • Increase Reaction Time & Temperature: Extend the reaction time, potentially to run overnight.[4] Gentle heating (e.g., 40-50°C) can increase the reaction rate, but should be monitored by TLC to check for decomposition. Microwave-assisted synthesis can also be highly effective at driving difficult couplings to completion quickly.[1][4]

    • Optimize Solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can be critical for hindered substrates.[4]

    • Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial. It activates the coupling agent without competing with your sterically hindered dicyclohexylamine nucleophile.[1]

Issue 2: Presence of Significant Impurities and Side Products

If your reaction produces a complex mixture, side reactions are likely dominating.

Possible Cause 1: Side Reactions of the Activated Carboxylic Acid

  • Explanation: If the activated acid species is too stable or the nucleophilic attack by the amine is too slow, it can undergo other reactions. With carbodiimides like DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is a common cause of low yields.

  • Recommended Solution: Use a coupling reagent system that includes an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives trap the activated carboxylic acid to form a more stable, but still highly reactive, activated ester. This intermediate is less prone to side reactions and waits for the slow nucleophilic attack by the hindered amine.

Possible Cause 2: Poor Quality or Wet Reagents/Solvents

  • Explanation: Moisture is detrimental to amide coupling reactions. Water can hydrolyze your acylating agent or the activated intermediate, reverting it back to the carboxylic acid.[8] It can also react with some coupling reagents.

  • Recommended Solution: Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[9] Ensure all glassware is thoroughly oven-dried before use.[10] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[11]

Visual Troubleshooting Workflow

The following diagram outlines a logical flow for diagnosing and resolving low-yield issues in your synthesis.

TroubleshootingWorkflow Start Low Yield of N-Dicyclohexylacetamide CheckReagents Verify Reagent & Solvent Quality (Anhydrous? Fresh?) Start->CheckReagents Start Here CheckConditions Review Reaction Conditions (Temp, Time, Base) CheckReagents->CheckConditions Reagents OK UseAnhydrous Action: Use Anhydrous Solvents & Inert Atmosphere CheckReagents->UseAnhydrous Moisture Suspected CheckCouplingAgent Evaluate Coupling Agent (e.g., DCC, EDC) CheckConditions->CheckCouplingAgent Conditions OK OptimizeConditions Action: Increase Time/Temp Use Hindered Base (DIPEA) CheckConditions->OptimizeConditions Conditions Suboptimal SwitchAgent Action: Switch to Potent Agent (HATU, PyBOP, or Acyl Fluoride) CheckCouplingAgent->SwitchAgent Standard Agent Used Purify Purify and Characterize Product CheckCouplingAgent->Purify Potent Agent Already Used (Re-evaluate other steps) UseAnhydrous->CheckConditions OptimizeConditions->CheckCouplingAgent SwitchAgent->Purify Run Optimized Reaction

Caption: A logical flow for diagnosing and addressing low product yield.

Optimized Experimental Protocol

This protocol is adapted for situations where standard methods fail due to steric hindrance. It utilizes a potent uronium salt coupling agent.

Protocol: Synthesis of N-Dicyclohexylacetamide using HATU

Materials:

  • Acetic Acid (1.0 eq)

  • Dicyclohexylamine (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard workup reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 1-5 minutes. This step is known as pre-activation.[4]

  • Amine Addition: To the activated mixture, add dicyclohexylamine (1.0 eq) followed by the slow, dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Due to the hindered nature of the amine, the reaction may require several hours to overnight for completion.[4] Gentle heating to 40°C can be applied if the reaction is slow at room temperature.[1]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid), and finally with brine.[12]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[12]

    • The crude N-dicyclohexylacetamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).[11][13]

Purification Troubleshooting

Q: My crude product is an oil that is difficult to purify. What can I do?

A: N-dicyclohexylacetamide can sometimes be isolated as a low-melting solid or an oil. If column chromatography is challenging, consider trituration. This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes).[14] This can often induce crystallization or solidify the product, making it easier to isolate by filtration.

Q: How do I effectively remove the dicyclohexylurea (DCU) byproduct if I used DCC?

A: DCU is notoriously insoluble in most organic solvents. The best way to remove it is by filtration. After the reaction, dilute the mixture with a solvent like dichloromethane or ethyl acetate, which will keep your product in solution but cause the DCU to precipitate. Cool the mixture in an ice bath to maximize precipitation and then filter it off.

References
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-255. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Guisan, J. M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11469-11476. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]

  • Bode, J. W. (2014). View of The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Dicyclohexylamine. Retrieved from [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2262–2273. Retrieved from [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydrogenation of dicyclohexylamine in gaseous phase over a nickel catalyst: effect of reaction parameters. Retrieved from [Link]

  • Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(7), 1642. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co.,Ltd. (2024). Chemical Properties and Uses of Dicyclohexylamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Dicyclohexylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N,N-dicyclohexyl terephthalamide.
  • ResearchGate. (n.d.). Effect of reaction conditions on yield and mechanochemical synthesis.... Retrieved from [Link]

  • That Chemist. (2022, May 17). Chaos and Order - Methods of Purification. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Chloroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chloroacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the synthesis of chloroacetamide.

Q1: What are the primary synthetic routes to chloroacetamide?

There are two main, well-established methods for the synthesis of chloroacetamide. The choice between them often depends on the available starting materials, scale, and desired purity of the final product.

  • Ammonolysis of Chloroacetic Acid Esters: This is a widely used method that involves the reaction of an ester of chloroacetic acid, such as ethyl chloroacetate or methyl chloroacetate, with aqueous or anhydrous ammonia.[1][2] The reaction is an aminolysis where ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group (e.g., ethoxide or methoxide). This method is often favored for its relatively mild conditions.

  • Reaction of Chloroacetyl Chloride with Ammonia: This route involves the reaction of the more reactive chloroacetyl chloride with ammonia.[1][3] This reaction is typically faster and more exothermic than the ammonolysis of the corresponding ester. It can be carried out with dry ammonia gas or in an aqueous phase with an acid scavenger.[1][4]

Q2: Why is temperature control so critical during the synthesis of chloroacetamide?

Maintaining a low temperature, typically between 0-5°C, is crucial to prevent the formation of byproducts and ensure a high yield of chloroacetamide.[1][5] The primary side reaction at higher temperatures is the nucleophilic substitution of the chlorine atom by ammonia, which leads to the formation of glycine or its derivatives.[5] This side reaction consumes both the starting material and the desired product, significantly reducing the yield.

Q3: What are the common impurities in crude chloroacetamide and how can they be removed?

The most common impurity when using aqueous ammonia is ammonium chloride.[1][6] This is formed from the reaction of ammonia with any acidic species present. Traces of unreacted starting materials or byproducts like glycine can also be present.

Purification is most commonly achieved through recrystallization.[1][3] Chloroacetamide is soluble in hot water, while ammonium chloride is also soluble. Upon cooling, the less soluble chloroacetamide crystallizes out, leaving the majority of the ammonium chloride in the solution. Washing the filtered crystals with cold water helps to remove any remaining ammonium chloride.[1]

Q4: What safety precautions should be taken when handling chloroacetamide and its precursors?

Both chloroacetamide and its precursors, such as chloroacetyl chloride and ethyl chloroacetate, are hazardous materials and should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., PVC or nitrile rubber), and a lab coat.[7][8][9]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[7][8][10]

  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[7][10] Do not eat, drink, or smoke when handling these chemicals.[7][8]

  • Disposal: Dispose of chemical waste according to local regulations.[1] Chloroacetamide can be neutralized with a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Chloroacetamide is toxic if swallowed, can cause skin irritation and allergic reactions, and is suspected of causing reproductive toxicity.[2][8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of chloroacetamide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Reaction temperature was too high: This leads to the formation of glycine and other byproducts, consuming the starting material.[1]Maintain the reaction temperature strictly between 0-5°C using an ice-salt bath.[1][5]
Incomplete reaction: The reaction may not have been allowed to proceed to completion.Increase the reaction time, ensuring the mixture is stirred vigorously to promote mixing of the reactants.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
Excess ammonia: Using a large excess of ammonia can favor the formation of glycine.[5]Use a controlled amount of ammonia. A small excess of the chloroacetic acid ester might be preferable.[5]
Hydrolysis of starting material: If using chloroacetyl chloride, moisture can cause it to hydrolyze to chloroacetic acid.[12]Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen).[11]
Product is a dark, tarry substance Reaction temperature was too high: Exothermic reactions, especially with chloroacetyl chloride, can lead to polymerization and degradation if not controlled.[11]Add the acylating agent (e.g., chloroacetyl chloride) dropwise to a cooled solution of the amine/ammonia to maintain a low temperature.[11][13]
Product has a low melting point Presence of moisture: Traces of moisture can significantly lower the melting point of chloroacetamide.[1]Ensure the product is thoroughly dried in a desiccator over a suitable drying agent like anhydrous calcium chloride or phosphorus pentoxide.[3][5]
Contamination with impurities: The presence of ammonium chloride or other byproducts will depress the melting point.[1]Recrystallize the crude product from water to remove impurities.[1][3]
Difficulty in purifying the product Presence of unreacted starting materials or byproducts: These can co-crystallize with the product.An aqueous workup can help. Washing the reaction mixture with dilute acid can remove unreacted amines, and a bicarbonate wash can remove acidic impurities.[11]
"Oiling out" during crystallization: The product separates as an oil instead of crystals.Optimize the recrystallization solvent system and cooling rate.
Troubleshooting Workflow for Low Product Yield

G start Low Product Yield Observed q1 Was the reaction temperature maintained at 0-5°C? start->q1 s1 Maintain strict temperature control using an ice-salt bath. q1->s1 No q2 Was the reaction time sufficient? q1->q2 Yes s1->q2 s2 Increase reaction time and monitor with TLC. q2->s2 No q3 Were anhydrous conditions used (if applicable)? q2->q3 Yes s2->q3 s3 Use oven-dried glassware and anhydrous solvents. q3->s3 No q4 Was the stoichiometry of reactants correct? q3->q4 Yes s3->q4 s4 Review reactant calculations and consider using a slight excess of the ester/acyl chloride. q4->s4 No end Yield Optimized q4->end Yes s4->end

Caption: Troubleshooting logic for low product yield in chloroacetamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Chloroacetamide via Ammonolysis of Ethyl Chloroacetate

This protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

  • Ethyl chloroacetate (1.75 moles)

  • Chilled aqueous ammonia (sp. gr. 0.9)

  • 2 L round-bottomed flask

  • Mechanical stirrer

  • Ice-salt bath

Procedure:

  • Place 215 g (1.75 moles) of ethyl chloroacetate into a 2 L round-bottomed flask fitted with a mechanical stirrer.

  • Surround the flask with an ice-salt bath to cool the contents to 0-5°C.[1]

  • Begin vigorous stirring and add 200 cc of chilled aqueous ammonia to the cold ester.

  • Continue stirring in the cold for approximately 15 minutes.

  • Add another 200 cc portion of aqueous ammonia and continue stirring for another 15 minutes.

  • Allow the mixture to stand for 30 minutes.

  • Filter the resulting solid with suction and wash it with two 25 cc portions of cold water to remove ammonium chloride.[1]

  • Air-dry the product. The expected yield is 128-138 g (78-84% of the theoretical amount) with a melting point of 118-119°C.[1]

Purification:

  • For further purification, dissolve 100 g of the crude product in 400 cc of hot water.

  • Allow the solution to cool, promoting crystallization.

  • Filter the recrystallized product. The melting point of the purified product should be 119-120°C.[1]

Protocol 2: Synthesis of Chloroacetamide using Chloroacetyl Chloride and a Base

This is a general protocol for the acylation of an amine, adapted for ammonia.

Materials:

  • Ammonia source (e.g., aqueous ammonia)

  • Chloroacetyl chloride (1.05 eq)

  • A suitable base (e.g., triethylamine, 1.2 eq, or an inorganic base like sodium carbonate[4])

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))[11][13]

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve the ammonia source and the base in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5°C.[11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.[11]

Reaction Mechanism: Ammonolysis of an Ester

Caption: Mechanism of chloroacetamide synthesis via ammonolysis of ethyl chloroacetate.

References

  • Organic Syntheses Procedure: Chloroacetamide. [Link]

  • Chloroacetamide - Sciencemadness Wiki. [Link]

  • US Patent 2321278A - Prepar
  • 2-Chloroacetamide - EurofinsUS.com. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. [Link]

  • Chloroacetamide - Wikipedia. [Link]

  • Making Chloroacetamide a Precursor to Many Pharmaceuticals - YouTube. [Link]

  • CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google P
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N,N-dicyclohexylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the impact of temperature on this specific N-acylation reaction.

Introduction: The Critical Role of Temperature in Acylating a Sterically Hindered Amine

The synthesis of 2-chloro-N,N-dicyclohexylacetamide involves the reaction of dicyclohexylamine with chloroacetyl chloride. This N-acylation is a highly exothermic process that requires careful temperature control to ensure optimal yield, purity, and safety. The steric bulk of the two cyclohexyl groups on the nitrogen atom of dicyclohexylamine presents a significant challenge, influencing the reaction kinetics and demanding a well-defined temperature profile.[1][2] This guide will dissect the nuances of temperature management throughout the synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the initial addition of chloroacetyl chloride performed at a low temperature (e.g., 0-15°C)?

A1: The reaction between an amine and an acyl chloride is highly exothermic.[3] Adding chloroacetyl chloride to dicyclohexylamine at low temperatures (typically in an ice bath) is crucial for several reasons:

  • To Control the Exothermic Reaction: A rapid increase in temperature can lead to a runaway reaction, posing a significant safety hazard.

  • To Minimize Side Reactions: High temperatures can promote the formation of unwanted byproducts, although specific side reactions for this synthesis are not extensively documented. In general, higher temperatures can lead to the degradation of starting materials and products.

  • To Prevent Reagent Decomposition: Chloroacetyl chloride is susceptible to hydrolysis in the presence of any moisture.[4] While the reaction should be conducted under anhydrous conditions, low temperatures help to mitigate any potential decomposition.

A documented procedure for the closely related 2-chloro-N-cyclohexylacetamide specifies an initial temperature of approximately 15°C.[5] For the more sterically hindered dicyclohexylamine, starting in the 0-10°C range is a prudent measure.

Q2: After the initial addition, should the reaction temperature be maintained at a low temperature or raised?

A2: After the controlled addition of chloroacetyl chloride, it is generally recommended to allow the reaction mixture to slowly warm to room temperature and continue stirring.[4][5] The rationale for this is:

  • Overcoming Steric Hindrance: Dicyclohexylamine is a sterically hindered secondary amine.[1] The bulky cyclohexyl groups can slow down the rate of the nucleophilic attack by the nitrogen on the electrophilic carbonyl carbon of the chloroacetyl chloride.

  • Ensuring Complete Reaction: While the initial reaction is rapid and exothermic, driving the reaction to completion may require additional thermal energy to overcome the activation barrier, especially with a sterically hindered substrate. Allowing the reaction to proceed at room temperature for a sufficient period (e.g., 2-4 hours or as monitored by TLC) ensures a higher conversion to the desired product.[4]

Q3: What is the risk of running the entire reaction at an elevated temperature (e.g., >50°C)?

A3: While gentle warming can be beneficial, running the entire reaction at elevated temperatures is generally not recommended and can lead to:

  • Increased Impurity Profile: Higher temperatures can accelerate potential side reactions, leading to a less pure final product.[4]

  • Safety Concerns: As the reaction is exothermic, external heating can make it difficult to control, increasing the risk of a runaway reaction.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during the synthesis of 2-chloro-N,N-dicyclohexylacetamide, with a focus on temperature-related causes and solutions.

Issue Potential Temperature-Related Cause(s) Suggested Solutions
Low or No Product Yield 1. Reaction temperature too low: The reaction may be too slow to proceed to completion due to the steric hindrance of dicyclohexylamine, especially if kept at a very low temperature for the entire duration. 2. Protonation of the amine: If the HCl byproduct is not effectively neutralized by a base, it will protonate the dicyclohexylamine, rendering it non-nucleophilic and halting the reaction. This can be exacerbated if the reaction is not allowed to warm sufficiently to facilitate the reaction with the base.1. After the initial dropwise addition of chloroacetyl chloride at 0-15°C, allow the reaction to warm to room temperature and stir for an adequate amount of time (monitor by TLC).[4][5] 2. Ensure an appropriate non-nucleophilic base (e.g., triethylamine, pyridine) is used in at least a stoichiometric amount to neutralize the generated HCl.[4]
Formation of a Dark, Tarry Substance 1. Reaction temperature too high: The reaction is highly exothermic. Adding the chloroacetyl chloride too quickly or without adequate cooling can cause localized heating, leading to decomposition.[3]1. Maintain a low temperature (0-15°C) during the addition of chloroacetyl chloride.[5] 2. Add the chloroacetyl chloride dropwise over a prolonged period (e.g., 30-60 minutes) to allow for efficient heat dissipation.[4]
Product is Difficult to Purify 1. Presence of unreacted starting materials: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Formation of side products: Elevated temperatures can lead to an increased variety of byproducts.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after a few hours at room temperature, consider gentle warming (e.g., to 30-40°C) while carefully monitoring for any changes in the impurity profile. 2. Adhere to a strict temperature control protocol, especially during the initial addition of chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-chloro-N,N-dicyclohexylacetamide

This protocol is a recommended starting point, and optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Dicyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0-10°C in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the dicyclohexylamine.

  • Upon completion, proceed with a standard aqueous workup to remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or flash column chromatography.

Visualizing the Workflow and Logic

Diagram 1: Experimental Workflow for the Synthesis of 2-chloro-N,N-dicyclohexylacetamide

G reagents Dissolve Dicyclohexylamine & Triethylamine in Anhydrous DCM cooling Cool to 0-10°C in Ice Bath reagents->cooling addition Dropwise Addition of Chloroacetyl Chloride (0-15°C) cooling->addition reaction Warm to Room Temperature & Stir (2-4h) addition->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product 2-chloro-N,N-dicyclohexylacetamide purification->product

Caption: A step-by-step workflow for the synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Diagram 2: Troubleshooting Logic for Low Product Yield

G start Low/No Yield temp_check Was the reaction allowed to warm to RT? start->temp_check time_check Was the reaction time sufficient? temp_check->time_check Yes solution1 Warm to RT and monitor by TLC temp_check->solution1 No base_check Was a base used in sufficient quantity? time_check->base_check Yes solution2 Increase reaction time time_check->solution2 No solution3 Ensure >1.0 eq of non-nucleophilic base base_check->solution3 No

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

References

  • CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • optimizing reaction conditions for 2-Chloro-N-phenethylacetamide synthesis. Benchchem.
  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Semantic Scholar.
  • CA1048057A - Process of manufacturing dichloroacetyl chloride.
  • CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • 1 - Organic Syntheses Procedure. Organic Syntheses.
  • Scheme 1. Synthetic reaction scheme for 2-chloro-N,...
  • 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis. ChemicalBook.
  • β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses Procedure.
  • 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365. PubChem.
  • Problem using Chloroacetyl Chloride. Sciencemadness.org.
  • A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • N-Acylation with Chloroacetyl Chloride: Applic
  • Dicyclohexylamine | C12H23N | CID 7582. PubChem.
  • Steric hindrance and structural flexibility shape the functional properties of a guanine-rich oligonucleotide.
  • Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. PubMed.
  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS.
  • optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem.
  • 2-Chloro-N,N-diethylacetamide, 97% 25 g | Buy Online. Thermo Scientific Chemicals.
  • 2-Chloro-N,N-diethylacetamide 97 2315-36-8. Sigma-Aldrich.
  • 2-Chloro-N,N-diethylacetamide, 97% 5 g | Buy Online. Thermo Scientific Alfa Aesar.
  • 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. PubChem.

Sources

Technical Support Center: Purification of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-chloro-N,N-dicyclohexylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing step-by-step guidance to diagnose and resolve them.

Issue 1: My final product is an oil or a waxy solid, not the expected crystalline material.

  • Question: After the reaction workup, my 2-chloro-N,N-dicyclohexylacetamide is not a solid. What could be the cause, and how can I induce crystallization?

  • Answer: The presence of an oily or waxy product often indicates the presence of impurities that are depressing the melting point and inhibiting crystallization. The most common culprits are residual starting materials or byproducts.

    • Diagnostic Workflow:

      • Thin-Layer Chromatography (TLC) Analysis: Spot your crude product on a TLC plate alongside the dicyclohexylamine and chloroacetyl chloride starting materials (if available). Develop the plate in a suitable solvent system (e.g., ethyl acetate/hexanes). The presence of multiple spots indicates impurities.

      • Proton NMR Spectroscopy (¹H NMR): If TLC is inconclusive, ¹H NMR can provide a more detailed picture. Look for characteristic peaks of dicyclohexylamine and potentially chloroacetic acid (from the hydrolysis of chloroacetyl chloride).

    • Resolution Protocol:

      • Acid Wash: Unreacted dicyclohexylamine is a common basic impurity.[1][2][3] Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[4][5][6] The basic dicyclohexylamine will be protonated to form a water-soluble salt (dicyclohexylammonium chloride), which will partition into the aqueous layer.[7]

      • Base Wash: To remove any acidic impurities like chloroacetic acid (formed from the hydrolysis of chloroacetyl chloride), wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[4][8]

      • Brine Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water, and then dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

      • Solvent Removal and Recrystallization: Remove the solvent under reduced pressure. If the product is still an oil, attempt recrystallization from a suitable solvent or solvent pair. Good starting points for amides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[9]

Issue 2: TLC analysis of my purified product shows multiple spots.

  • Question: I've performed a purification, but my TLC plate still shows more than one spot. How can I improve the purity?

  • Answer: Multiple spots on a TLC plate after an initial purification attempt indicate that the chosen method was not sufficient to separate all impurities.

    • Diagnostic Workflow:

      • Identify the Impurities (if possible): Co-spot your purified material with the starting materials on a TLC plate. This will help determine if the impurities are unreacted starting materials.

      • Assess Polarity: The relative Rf values of the spots on the TLC plate will indicate their polarities. Your desired product, 2-chloro-N,N-dicyclohexylacetamide, is a relatively nonpolar amide. Unreacted dicyclohexylamine will likely have a different Rf, and its hydrochloride salt will be very polar and may not move from the baseline.[10]

    • Resolution Protocol:

      • Column Chromatography: If simple acid-base washes are insufficient, column chromatography is a highly effective method for separating compounds with different polarities.[10][11][12]

        • Stationary Phase: Silica gel is the most common choice.

        • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The less polar impurities will elute first, followed by your desired amide. More polar impurities will be retained on the column longer.

      • Recrystallization: If the impurities are present in small amounts, a second recrystallization from a different solvent system may be effective.[9]

Issue 3: The yield of my purified product is very low.

  • Question: After purification, I have very little 2-chloro-N,N-dicyclohexylacetamide remaining. What are the common causes of low yield, and how can I mitigate them?

  • Answer: Low recovery can be due to several factors, from an incomplete reaction to losses during the purification process.

    • Diagnostic and Mitigation Strategies:

      • Incomplete Reaction:

        • Check Reaction Conditions: Ensure that the reaction was allowed to proceed for a sufficient amount of time and at the appropriate temperature. The reaction between an amine and an acyl chloride is typically fast, but steric hindrance from the dicyclohexyl groups could slow it down.[13]

        • Stoichiometry: Using a slight excess of the amine can help to drive the reaction to completion and also act as a base to neutralize the HCl byproduct.[4]

      • Losses During Workup:

        • Incomplete Extraction: When performing a liquid-liquid extraction, ensure thorough mixing of the aqueous and organic layers to maximize the transfer of your product. Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[6][14][15]

        • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding brine or gently swirling the separatory funnel.

      • Losses During Recrystallization:

        • Excessive Solvent: Using too much solvent during recrystallization will result in a significant amount of your product remaining dissolved in the mother liquor.[9] Use the minimum amount of hot solvent required to fully dissolve your crude product.

        • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely and be lost. Ensure your funnel and receiving flask are pre-warmed.

        • Incomplete Crystallization: Allow sufficient time for crystallization to occur, and cool the solution in an ice bath to maximize the yield of crystals.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2-chloro-N,N-dicyclohexylacetamide?

  • A1: The most common impurities are:

    • Unreacted Dicyclohexylamine: This is a basic impurity.[1][2][3]

    • Dicyclohexylammonium Chloride: This salt is formed as a byproduct of the reaction when a base is used to scavenge the HCl produced.[7] It is highly polar and water-soluble.

    • Chloroacetic Acid: This can be formed by the hydrolysis of unreacted chloroacetyl chloride if water is present in the reaction or during workup.[16][17][18] It is an acidic impurity.

    • Water: Residual water can prevent the product from solidifying.

Q2: What is a good solvent system for the recrystallization of 2-chloro-N,N-dicyclohexylacetamide?

  • A2: A good starting point for recrystallization is a solvent in which the compound is soluble when hot but sparingly soluble when cold. For amides, common choices include:

    • Single Solvents: Ethanol, isopropanol, or ethyl acetate.

    • Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., dichloromethane or ethyl acetate) and a solvent in which it is insoluble (e.g., hexanes or pentane) can be effective.[19] The crude product is dissolved in a minimal amount of the "good" hot solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.

Q3: How can I confirm the purity and identity of my final product?

  • A3: Several analytical techniques can be used:

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

    • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems suggests a high degree of purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any impurities.[20][21][22][23]

    • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide carbonyl (C=O) stretch.

    • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.

Q4: What are the best practices for storing purified 2-chloro-N,N-dicyclohexylacetamide?

  • A4: The purified product should be stored in a tightly sealed container in a cool, dry place away from moisture to prevent hydrolysis of the chloroacetyl group.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Basic and Acidic Impurities

This protocol is designed to remove unreacted dicyclohexylamine and chloroacetic acid from the crude product.

  • Dissolution: Dissolve the crude 2-chloro-N,N-dicyclohexylacetamide in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude product) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. Allow the layers to separate and drain the lower aqueous layer.

  • Base Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Shake and vent as before. Drain the lower aqueous layer.

  • Brine Wash: Add an equal volume of brine to the separatory funnel, shake, and drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the product from impurities with different polarities.

  • Column Preparation: Pack a glass chromatography column with silica gel as a slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the low-polarity eluent, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the desired product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude Product (Oil or Waxy Solid) tlc_nmr TLC/NMR Analysis crude->tlc_nmr extraction Liquid-Liquid Extraction (Acid/Base Wash) tlc_nmr->extraction Impurities Present column Column Chromatography extraction->column Still Impure recrystallization Recrystallization extraction->recrystallization Solidifies column->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product analysis Purity & Identity Confirmation (MP, NMR, etc.) pure_product->analysis

Caption: General workflow for the purification of 2-chloro-N,N-dicyclohexylacetamide.

Impurity_Removal cluster_0 Liquid-Liquid Extraction cluster_1 Acid Wash (1M HCl) cluster_2 Base Wash (Sat. NaHCO3) organic_phase Organic Phase (Crude Product in Ethyl Acetate) add_hcl Add 1M HCl & Shake organic_phase->add_hcl separate1 Separate Layers add_hcl->separate1 organic_phase_after_acid organic_phase_after_acid separate1->organic_phase_after_acid Organic Layer (Product) aqueous_phase_acid aqueous_phase_acid separate1->aqueous_phase_acid Aqueous Layer (Dicyclohexylamine HCl) add_nahco3 Add Sat. NaHCO3 & Shake organic_phase_after_acid->add_nahco3 separate2 Separate Layers add_nahco3->separate2 final_organic_phase final_organic_phase separate2->final_organic_phase Organic Layer (Purified Product) aqueous_phase_base aqueous_phase_base separate2->aqueous_phase_base Aqueous Layer (Sodium Chloroacetate)

Caption: Removal of basic and acidic impurities via liquid-liquid extraction.

References

  • Green Chemistry (RSC Publishing). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Retrieved from [Link]

  • PubChem - NIH. Chloroacetyl chloride | ClCH2COCl | CID 6577. Retrieved from [Link]

  • Ataman Kimya. DICYCLOHEXYLAMINE. Retrieved from [Link]

  • ResearchGate. (2017). How to separate amides from free amine. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Wikipedia. Dicyclohexylamine. Retrieved from [Link]

  • PubChem - NIH. Dicyclohexylamine | C12H23N | CID 7582. Retrieved from [Link]

  • Wikipedia. Liquid–liquid extraction. Retrieved from [Link]

  • Wiley Online Library. Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. Retrieved from [Link]

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Yufeng. Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • GL Sciences. Amide Column. Retrieved from [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • YouTube. (2021). Intro to Liquid-Liquid Extraction. Retrieved from [Link]

  • ResearchGate. Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... Retrieved from [Link]

  • Organic Syntheses Procedure. asymmetric rearrangement of allylic trichloroacetimidates: preparation of. Retrieved from [Link]

  • UMass Lowell. Liquid/liquid Extraction. Retrieved from [Link]

  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • Semantic Scholar. Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. Retrieved from [Link]

  • Taylor & Francis. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]

  • ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • PrepChem.com. Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide. Retrieved from [Link]

  • SpectraBase. 2-chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • PubChem - NIH. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. Retrieved from [Link]

  • PubChem. 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365. Retrieved from [Link]

  • Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Google Patents. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

  • Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

Sources

Technical Support Center: Synthesis with Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Hydrolysis and Ensuring Reaction Success

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloroacetyl chloride. As a highly reactive bifunctional compound, chloroacetyl chloride is an invaluable building block in organic synthesis, particularly for forming amide and ester linkages.[1][2] However, its high reactivity also makes it extremely susceptible to hydrolysis, which can lead to failed reactions, low yields, and impure products.[3]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this versatile reagent. Here, we move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My reaction with chloroacetyl chloride is sluggish and gives a low yield. What's the most likely cause?

A1: The most probable culprit is moisture contamination. Chloroacetyl chloride readily hydrolyzes in the presence of water to form chloroacetic acid.[3] This side reaction consumes your starting material and any base you're using, leading to incomplete conversion.[3] Ensure all your glassware is rigorously dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Q2: I'm observing a significant amount of an acidic impurity in my crude product. What is it and how can I remove it?

A2: This is almost certainly chloroacetic acid, the hydrolysis product of chloroacetyl chloride.[3] To remove it during your aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acidic impurity, forming a salt that will be extracted into the aqueous layer.[3]

Q3: My reaction mixture is turning dark, and I'm getting a sticky, oily product instead of a clean solid. What's happening?

A3: Dark coloration and the formation of oily products can indicate decomposition or polymerization side reactions. These can be triggered by excessive heat or prolonged reaction times.[3] It's crucial to maintain a controlled, low temperature, especially during the addition of the highly reactive chloroacetyl chloride.[3] If you suspect polymeric byproducts, purification by column chromatography may be necessary.[3]

Q4: Can I use any base for my acylation reaction?

A4: No, the choice of base is critical. A non-nucleophilic base is generally preferred to avoid unwanted side reactions with the chloroacetyl chloride. Bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to neutralize the HCl gas produced during the reaction without competing with the primary nucleophile.[4] Using a stoichiometric amount of base is also important to drive the reaction to completion.[3]

Troubleshooting Guide: A Deeper Dive

Issue 1: Persistent Hydrolysis Despite Standard Precautions

Even with oven-dried glassware and anhydrous solvents, trace amounts of moisture can sabotage your reaction. Here’s a more rigorous approach to creating a truly anhydrous environment.

Causality: Chloroacetyl chloride's reactivity with water is rapid and exothermic.[2] The hydrolysis mechanism involves a nucleophilic attack by water on the electrophilic carbonyl carbon, leading to the formation of chloroacetic acid and hydrogen chloride gas.[2] This process is often autocatalytic as the generated HCl can further promote hydrolysis.

dot

Troubleshooting_Workflow Start Incomplete Reaction Check_Solubility Is the starting material fully dissolved? Start->Check_Solubility Change_Solvent Choose a more suitable anhydrous solvent (e.g., THF, DMF) Check_Solubility->Change_Solvent No Check_Base Is the base sufficient and appropriate? Check_Solubility->Check_Base Yes Change_Solvent->Check_Solubility Increase_Base Increase base to 1.1-1.2 equivalents Check_Base->Increase_Base No Check_Temp Is the reaction temperature too low? Check_Base->Check_Temp Yes Increase_Base->Check_Base Increase_Temp Allow to warm to room temperature or slightly heat Check_Temp->Increase_Temp Yes Monitor_TLC Monitor reaction by TLC Check_Temp->Monitor_TLC No Increase_Temp->Monitor_TLC End Reaction Complete Monitor_TLC->End

Caption: Troubleshooting Incomplete Reactions.

Optimization Strategies:

  • Solvent Selection: Choose a solvent in which your starting nucleophile has good solubility. [3]Common choices for acylation reactions include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. [3]* Base Stoichiometry: Ensure you are using at least a stoichiometric equivalent of a non-nucleophilic base. For less reactive nucleophiles, a slight excess (1.1-1.2 equivalents) may be necessary to drive the reaction to completion. [3]* Temperature Control: While initial addition should be done at a low temperature, the reaction may need to be warmed to room temperature or even gently heated to proceed at a reasonable rate. [3]Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. [3]

Quantitative Data Summary
ParameterRecommended ConditionRationale
Reaction Temperature 0°C for addition, then warm to RTControls exothermicity, then allows for reasonable reaction rate. [3][4]
Base Non-nucleophilic (e.g., TEA, DBU)Prevents side reactions with chloroacetyl chloride. [4]
Base Stoichiometry 1.0 - 1.2 equivalentsNeutralizes HCl byproduct and activates the nucleophile. [3]
Solvents Anhydrous THF, DCM, AcetonitrileGood solubility for many reactants and inert to chloroacetyl chloride. [3]

Analytical Methods for Detecting Hydrolysis

If you suspect hydrolysis is occurring, you can use analytical techniques to confirm the presence of chloroacetic acid.

  • Gas Chromatography (GC): Derivatization with an agent like piperidine followed by GC-FID analysis can be used for the trace determination of chloroacetyl chloride and its degradation products, including chloroacetic acid. [5]* Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to detect the presence of chloroacetic acid, which will have a characteristic singlet peak for the α-protons.

References

Sources

Technical Support Center: Scaling Up the Synthesis of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-chloro-N,N-dicyclohexylacetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthetic procedure. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for safety, yield, and purity at any scale.

Section 1: Safety First - Hazard Mitigation

Safe handling of reagents is paramount, especially during scale-up operations. The primary hazards in this synthesis stem from the raw materials.

Q: What are the critical safety precautions for handling chloroacetyl chloride?

A: Chloroacetyl chloride is a highly corrosive, toxic, and lachrymatory (tear-inducing) substance that reacts violently with water.[1][2][3] All manipulations must be conducted in a certified chemical fume hood.[4] Personal protective equipment (PPE) is mandatory and includes:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Eye Protection: Safety goggles and a full-face shield.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

Exposure to moisture in the air can release corrosive hydrogen chloride (HCl) gas.[1] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials like alcohols and bases.[2] Emergency shower and eyewash stations must be immediately accessible.[5]

Q: What are the hazards associated with dicyclohexylamine (DCHA)?

A: Dicyclohexylamine is a corrosive organic base that can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin. Inhalation of its vapors, which have a characteristic fishy odor, can irritate the respiratory system.[5][6] Standard PPE, including gloves and safety glasses, is required.[7] It should be stored in a cool, well-ventilated area away from ignition sources and strong oxidizing agents.[5][6]

Section 2: Reaction Parameters & Troubleshooting

The acylation of dicyclohexylamine is an exothermic reaction that requires precise control to ensure high yield and purity.

Troubleshooting Guide
Problem Potential Causes Solutions & Recommendations
Low or No Product Yield 1. Hydrolysis of Chloroacetyl Chloride: Reagent decomposed by moisture in solvents, glassware, or starting materials.[2][4] 2. Insufficient Base: The HCl byproduct protonates the dicyclohexylamine starting material, rendering it non-nucleophilic.[8] 3. Poor Temperature Control: Side reactions or degradation at elevated temperatures.[4]1. Ensure Anhydrous Conditions: Oven-dry all glassware. Use anhydrous solvents. 2. Use Adequate Base: Employ at least one equivalent, and preferably a slight excess (1.1-1.2 eq.), of a non-nucleophilic base like triethylamine (TEA) or pyridine.[4][9] 3. Maintain Low Temperature: Add chloroacetyl chloride dropwise while maintaining an internal temperature below 10 °C.[4][9]
Formation of Impurities 1. Dicyclohexylammonium Chloride: The salt formed between DCHA and the HCl byproduct. 2. Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride.[10] 3. Di-acylated Byproducts: Less common, but can occur with excessive acylating agent or high temperatures.[4]1. Effective Base & Quench: Use a suitable base to scavenge HCl. During work-up, wash the organic layer with a mild aqueous base (e.g., NaHCO₃ solution) to remove acidic impurities and the hydrochloride salt.[11][12] 2. Controlled Stoichiometry: Use only a slight excess of chloroacetyl chloride (e.g., 1.05-1.1 eq.).[4]
Dark Reaction Color 1. Degradation: High localized temperatures ("hot spots") due to poor mixing or too rapid addition of chloroacetyl chloride can cause decomposition.[4] 2. Impure Starting Materials: Contaminants in the dicyclohexylamine can lead to coloration.1. Improve Mixing & Addition: Ensure vigorous stirring and slow, subsurface addition of the acid chloride, especially at scale. 2. Verify Reagent Purity: Use purified starting materials.

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[4] Co-spot the reaction mixture with your dicyclohexylacetamide starting material on a silica gel plate. The disappearance of the starting material spot indicates the reaction is complete. A typical mobile phase would be a mixture of hexanes and ethyl acetate.

Protocol: TLC Analysis
  • Prepare TLC Plate: Draw a starting line in pencil on a silica gel plate.

  • Spot Plate: Use a capillary tube to spot the dicyclohexylamine starting material (SM) on the left, the reaction mixture (RM) in the middle, and a co-spot (SM + RM) on the right.

  • Develop Plate: Place the plate in a developing chamber containing a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Visualize: Remove the plate when the solvent front is near the top. Visualize under UV light and/or by staining (e.g., with potassium permanganate). The product, being more polar than the starting amine, should have a lower Rf value.

Section 3: Work-up and Purification

Proper work-up and purification are critical for isolating a high-purity product.

Q: How should I properly quench the reaction to neutralize excess chloroacetyl chloride?

A: Unreacted chloroacetyl chloride can complicate product isolation and crystallization.[9] A controlled quench is necessary. Slowly add the reaction mixture to a cold, stirred solution of dilute aqueous sodium bicarbonate or a phosphate buffer (pH ~8-10).[9] This will neutralize the excess acid chloride and any HCl, converting them to water-soluble salts. Perform this step cautiously, as CO₂ evolution can cause frothing.

Q: My product is an oil and will not crystallize. What are my options?

A: This is a common issue, often caused by residual solvent or minor impurities inhibiting lattice formation.

  • High Vacuum: Ensure all solvent is removed by drying the oil under a high vacuum for an extended period.

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This creates nucleation sites for crystal growth.[9]

  • Seeding: If you have a small crystal of pure product, add it to the oil to induce crystallization.

  • Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or heptane). Stir vigorously. This can wash away impurities and induce the product to solidify.

  • Chromatography: If all else fails, purify the oil using column chromatography on silica gel.

Section 4: Scaling Up - From Bench to Plant

Transitioning a synthesis from the lab bench to a pilot plant or manufacturing facility introduces new challenges related to physical processes.[13]

Q: What are the primary challenges when moving from a 1L flask to a 100L reactor?

A: The main challenges are managing heat transfer, ensuring adequate mixing, and handling materials safely at a larger scale.[13][14]

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A reaction that was easily cooled with an ice bath in the lab may generate heat faster than a large reactor's cooling jacket can remove it, leading to a dangerous runaway reaction. Solution: Perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to understand the reaction's thermal profile. Ensure the planned reactor has sufficient cooling capacity. The rate of addition of chloroacetyl chloride must be tied to the reactor's ability to dissipate heat.

  • Mixing: Inefficient mixing can create localized "hot spots" and areas of high reagent concentration, leading to impurity formation. Solution: The reactor's impeller design, baffle configuration, and agitation speed are critical. For this reaction, subsurface addition of the chloroacetyl chloride into a well-agitated solution of the amine is recommended to ensure rapid dispersion.

Visual Guide: Synthesis & Work-up Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Charge Reactor with Dicyclohexylamine, Anhydrous Solvent, and Triethylamine cool Cool Reactor to 0-5 °C prep->cool addition Slow, Subsurface Addition of Chloroacetyl Chloride (Maintain T < 10 °C) cool->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir quench Quench into Cold Aqueous NaHCO₃ stir->quench separate Separate Organic Layer quench->separate wash Wash with Water & Brine separate->wash dry Dry over MgSO₄ / Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify

Caption: General workflow for the synthesis of 2-chloro-N,N-dicyclohexylacetamide.

Section 5: Data & Protocols

Table 1: Reagent Properties & Stoichiometry
Compound Formula MW ( g/mol ) Density (g/mL) Boiling Point (°C) Typical Stoichiometry
DicyclohexylamineC₁₂H₂₃N181.320.912561.0 eq.
Chloroacetyl ChlorideC₂H₂Cl₂O112.941.42105-1061.05 - 1.1 eq.
Triethylamine (Base)C₆H₁₅N101.190.72689.51.1 - 1.2 eq.

Data sourced from various chemical suppliers and databases.[6]

Protocol: Lab-Scale Synthesis of 2-chloro-N,N-dicyclohexylacetamide

(Warning: This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE.)

  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add dicyclohexylamine (18.1 g, 0.10 mol, 1.0 eq.) and anhydrous dichloromethane (DCM, 200 mL).

  • Add Base: Add triethylamine (12.1 g, 16.7 mL, 0.12 mol, 1.2 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add chloroacetyl chloride (12.4 g, 8.7 mL, 0.11 mol, 1.1 eq.) dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the dicyclohexylamine is consumed.

  • Quench: Slowly pour the reaction mixture into a separate beaker containing a cold, stirred solution of saturated aqueous sodium bicarbonate (200 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Wash: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/heptane, to yield pure 2-chloro-N,N-dicyclohexylacetamide as a white solid.

References

  • Organic Syntheses. (2013). Preparation of a Potent Hepatitis C Virus NS3/4a Protease Inhibitor. Org. Synth. 2013, 90, 74-86.
  • Alkyl Amines Chemicals Limited. DICYCLOHEXYLAMINE (DCHA).
  • ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • TRC Corp. (2022).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Dicyclohexylamine.
  • Santa Cruz Biotechnology. (n.d.).
  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
  • Lanxess. (2015). Product Safety Assessment: Dicyclohexylamine.
  • Wiley-VCH. (n.d.). Chloroacetic Acids.
  • Sigma-Aldrich. (n.d.). Chloroacetyl chloride 98%.
  • Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl).
  • Sigma-Aldrich. (2024).
  • ACS Symposium Series. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
  • Organic Process Research & Development. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • BenchChem. (2025). Optimizing reaction conditions for 2-Chloro-N-phenethylacetamide synthesis.
  • Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?.
  • Wikipedia. (n.d.). Chloroacetyl chloride.
  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-cyclohexyl-chloroacetamide.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectrum of 2-chloro-N,N-dicyclohexylacetamide: Analysis and Comparative Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-chloro-N,N-dicyclohexylacetamide, a compound of interest in organic synthesis and drug discovery. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict, interpret, and provide a framework for its spectral analysis.

The Structural Rationale: Predicting the 1H NMR Landscape

The chemical structure of 2-chloro-N,N-dicyclohexylacetamide dictates a unique proton environment, which in turn governs its 1H NMR spectrum. The key structural features to consider are:

  • The Chloromethyl Group (Cl-CH2-): The electronegative chlorine atom will deshield the adjacent methylene protons, causing their signal to appear at a relatively downfield chemical shift.

  • The Amide Moiety (-C(O)N-): The carbon-nitrogen bond in amides exhibits partial double bond character due to resonance, leading to restricted rotation.[1][2] This rotational barrier can result in magnetically non-equivalent environments for the substituents on the nitrogen atom, even if they are chemically identical.

  • The Dicyclohexyl Groups: The two cyclohexyl rings attached to the nitrogen atom contain multiple sets of protons (axial and equatorial) that will give rise to complex multiplets in the aliphatic region of the spectrum. The proximity of these protons to the amide carbonyl group will influence their chemical shifts.

Based on these features, we can anticipate the following signals in the 1H NMR spectrum of 2-chloro-N,N-dicyclohexylacetamide.

Predicted 1H NMR Spectrum of 2-chloro-N,N-dicyclohexylacetamide

Proton Environment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Chloromethyl (Cl-CH 2-)4.0 - 4.5Singlet (s)2H
Methine (N-CH -) of cyclohexyl3.0 - 4.0Broad Multiplet (br m)2H
Methylene (-CH 2-) of cyclohexyl1.0 - 2.0Multiplets (m)20H

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions, we will now compare the expected spectrum with the known 1H NMR data of several structurally related compounds.

Comparison with Chloroacetamide Derivatives
  • 2-Chloroacetamide (ClCH₂CONH₂): The 1H NMR spectrum of this simple amide shows a signal for the chloromethyl protons at approximately 4.02 ppm.[3] This provides a strong basis for our prediction for the equivalent protons in our target molecule. The amide protons in 2-chloroacetamide appear as two distinct signals due to restricted C-N bond rotation, a phenomenon that is also relevant to our N,N-disubstituted amide.[3]

  • 2-Chloro-N,N-diethylacetamide: In this N,N-disubstituted analog, the chloromethyl protons are expected to be in a similar chemical environment. The ethyl groups introduce additional complexity with a quartet and a triplet.

  • 2-Chloro-N-cyclohexylacetamide: This mono-substituted analog offers a direct comparison for the cyclohexyl group signals. The methine proton attached to the nitrogen will be coupled to the amide proton, leading to a doublet, which will be absent in our tertiary amide.

Comparison with N,N-Dicyclohexyl Amides
  • N,N-Dicyclohexylformamide: This compound provides a good model for the signals of the N-bound cyclohexyl groups. Due to the restricted rotation around the amide bond, the two cyclohexyl groups can be non-equivalent, potentially leading to separate signals for their corresponding protons.

The following table summarizes the key 1H NMR data for these comparative compounds.

Compound Proton Group Reported Chemical Shift (δ, ppm) Source
2-ChloroacetamideCl-CH 2-4.02[3]
2-Chloro-N,N-diethylacetamideCH 3-CH2-1.15 (t)[4]
CH3-CH 2-3.38 (q)[4]
Cl-CH 2-4.05 (s)[4]
CyclohexylamineN-CH -2.62[5]
-CH 2-1.0 - 1.8[5]

Explaining the Causality: Factors Influencing Chemical Shifts

Several key factors contribute to the predicted chemical shifts:

  • Inductive Effect: The electronegative chlorine atom withdraws electron density from the adjacent methylene group, causing a downfield shift.[6][7]

  • Anisotropy of the Carbonyl Group: The π-electron cloud of the carbonyl group generates a magnetic field that deshields protons in a conical region around the C=O bond. This effect will influence the chemical shifts of the N-cyclohexyl protons, particularly the methine protons.

  • Restricted Amide Bond Rotation: The partial double bond character of the C-N amide bond creates a significant energy barrier to rotation.[1][2] If the rotation is slow on the NMR timescale, the two cyclohexyl groups will be in different chemical environments (one cis and one trans to the carbonyl oxygen), leading to a more complex spectrum with potentially doubled signals for the cyclohexyl protons. The rate of this rotation is often temperature-dependent.

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of 2-chloro-N,N-dicyclohexylacetamide, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good initial choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Visualizing the Experimental Workflow

Caption: Workflow for acquiring the 1H NMR spectrum.

Logical Relationships in Spectral Interpretation

spectral_interpretation cluster_features Key Structural Features cluster_effects NMR Principles cluster_spectrum Predicted 1H NMR Spectrum structure Chemical Structure (2-chloro-N,N-dicyclohexylacetamide) chloromethyl Chloromethyl Group structure->chloromethyl amide Amide Moiety structure->amide cyclohexyl Dicyclohexyl Groups structure->cyclohexyl inductive Inductive Effect chloromethyl->inductive anisotropy Anisotropy amide->anisotropy rotation Restricted Rotation amide->rotation chem_shift Chemical Shift inductive->chem_shift anisotropy->chem_shift rotation->chem_shift multiplicity Multiplicity rotation->multiplicity final_interpretation Comprehensive Spectral Interpretation chem_shift->final_interpretation multiplicity->final_interpretation integration Integration integration->final_interpretation

Caption: Logical flow for interpreting the 1H NMR spectrum.

Conclusion

References

  • University Chemistry. (2024). 1H NMR Spectrum of Amide Compounds.
  • Abraham, R. J., et al. (2011). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 49(11), 713-723. [Link]

  • Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 349-357. [Link]

  • Filo. (2023). The 1H-NMR spectrum of 2-chloroacetamide ClCH₂CONH₂ shows three.... [Link]

  • Gorobets, M. Y., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Journal of Physical Organic Chemistry, 24(10), 929-937. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

  • SpectraBase. 2-chloro-N-cyclohexylacetamide. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

  • Chemistry Connected. NMR shifts 1H-general. [Link]

  • SpectraBase. N,N'-dicyclohexyldithiooxamide. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • ResearchGate. On NH NMR Chemical Shifts, Part I. [Link]

Sources

13C NMR analysis of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of 2-chloro-N,N-dicyclohexylacetamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-chloro-N,N-dicyclohexylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed methodological guide grounded in spectroscopic principles. We will explore the structural rationale for the expected 13C NMR spectrum, present a robust experimental protocol, and compare the insights gained from 13C NMR with those from alternative analytical techniques.

Foundational Principles: Why 13C NMR for Structural Elucidation?

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. While 1H NMR provides information about the proton framework, 13C NMR offers direct, high-resolution insight into the carbon backbone of a molecule.[1][2] For a molecule like 2-chloro-N,N-dicyclohexylacetamide, which features multiple, similar aliphatic environments, 13C NMR is indispensable for unambiguously confirming its structure.

The key advantages of 13C NMR include:

  • Wide Spectral Dispersion: Carbon signals typically appear over a broad chemical shift range (0-220 ppm), which minimizes the signal overlap that can often complicate 1H NMR spectra.[3]

  • Direct Carbon Skeleton Information: Each unique carbon environment in a molecule produces a distinct signal, providing a clear map of the carbon framework.[1][4]

  • Sensitivity to the Chemical Environment: The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of attached atoms, and steric effects.[3][5]

This guide will leverage these principles to build a complete analytical picture of 2-chloro-N,N-dicyclohexylacetamide.

Structural Analysis and Predicted 13C NMR Spectrum

A robust analysis begins with a theoretical understanding of the molecule's structure and the expected spectral output.

Molecular Symmetry and Unique Carbon Environments

The structure of 2-chloro-N,N-dicyclohexylacetamide (C₁₄H₂₄ClNO) possesses a significant degree of symmetry. The two cyclohexyl rings are chemically equivalent due to free rotation around the N-C(cyclohexyl) bonds. Furthermore, assuming rapid chair-chair interconversion at room temperature, a plane of symmetry exists within each cyclohexyl ring. Consequently, we do not expect to see 14 distinct carbon signals. Instead, the number of signals is reduced to six unique carbon environments.

Caption: Structure of 2-chloro-N,N-dicyclohexylacetamide with unique carbons labeled (a-f).

The six predicted signals correspond to:

  • (a) Amide Carbonyl (C=O): A quaternary carbon.

  • (b) Chloromethyl Carbon (CH₂Cl): A methylene carbon attached to an electronegative chlorine atom.

  • (c) Cyclohexyl C1' (ipso): The methine carbon directly bonded to the nitrogen atom.

  • (d) Cyclohexyl C2'/C6' (ortho): The two equivalent methylene carbons adjacent to the C1' carbon.

  • (e) Cyclohexyl C3'/C5' (meta): The two equivalent methylene carbons meta to the C1' carbon.

  • (f) Cyclohexyl C4' (para): The unique methylene carbon at the position furthest from the C1' carbon.

Predicted Chemical Shifts

Based on established chemical shift ranges for analogous functional groups, we can predict the approximate position of each signal.[6][7][8]

Carbon LabelCarbon TypePredicted Chemical Shift (δ, ppm)Rationale
a C=O (Amide)165 - 175The sp² hybridized carbonyl carbon is significantly deshielded, appearing far downfield. Typical range for amides.[8]
b CH₂Cl40 - 50Aliphatic carbon shifted downfield due to the strong deshielding effect of the electronegative chlorine atom.[9][10]
c CH (ipso-C-N)55 - 65Methine carbon attached to an electronegative nitrogen atom, causing a moderate downfield shift relative to other cyclohexyl carbons.
d CH₂ (ortho)30 - 35Aliphatic methylene carbons. Slightly deshielded due to their proximity to the nitrogen-substituted carbon.
e CH₂ (meta)25 - 30Standard aliphatic methylene carbons, less influenced by the nitrogen atom.
f CH₂ (para)24 - 28The most shielded of the cyclohexyl carbons, expected at the highest field (lowest ppm) in the aliphatic region.

A Validated Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable 13C NMR spectrum requires careful attention to sample preparation and instrument parameters. This protocol is designed for a standard 400-600 MHz NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 15-25 mg of sample in ~0.7 mL CDCl₃ prep2 Add TMS as internal standard (0.03% v/v) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample & lock on CDCl₃ prep3->acq1 acq2 Tune & match probe acq1->acq2 acq3 Acquire spectrum using proton-decoupled pulse program acq2->acq3 proc1 Fourier Transform (FT) acq3->proc1 proc2 Phase & baseline correction proc1->proc2 proc3 Reference spectrum to TMS at 0.0 ppm proc2->proc3

Caption: Standard workflow for 13C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte: Weigh approximately 20-25 mg of 2-chloro-N,N-dicyclohexylacetamide.

    • Solvent: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized solvent resonance at ~77.16 ppm.[11]

    • Standard: Add tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.0 ppm.[3][9]

    • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, 5 mm NMR tube.

  • Instrumental Setup and Acquisition:

    • Rationale: The parameters below are chosen to balance signal-to-noise, resolution, and experiment time. The low natural abundance (1.1%) and lower gyromagnetic ratio of 13C necessitate a greater number of scans compared to 1H NMR.[1][2]

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker system) is used. This irradiates all protons, causing their coupled carbon signals to collapse into sharp singlets, which vastly simplifies the spectrum.[12]

    • Key Parameters:

      • Spectral Width (SW): 240 ppm (from -10 to 230 ppm) to ensure all signals, especially the downfield carbonyl, are captured.

      • Acquisition Time (AT): ~1.0 - 1.5 seconds. This provides adequate digital resolution for sharp lines.

      • Relaxation Delay (D1): 2.0 seconds. While longer delays (5x T₁) are needed for true quantitative analysis, a 2-second delay is a good compromise for routine structural confirmation.[2] Note that the quaternary carbonyl carbon has a longer relaxation time and may appear smaller than other signals.

      • Number of Scans (NS): 1024 to 2048 scans. This number is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

    • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to produce a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Enhancing Spectral Interpretation with Advanced Techniques

While a standard proton-decoupled 13C spectrum is highly informative, advanced NMR experiments can provide definitive assignments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is invaluable for determining the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃).[12]

    • DEPT-90: Shows only signals from CH (methine) carbons. In our molecule, this would isolate the signal for the ipso-cyclohexyl carbon (c) .

    • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This would clearly differentiate the ipso-carbon (c) (positive) from the other cyclohexyl carbons (d, e, f) and the chloromethyl carbon (b) (all negative). Quaternary carbons like the carbonyl (a) are absent in all DEPT spectra.

DEPT cluster_input cluster_output C C (Quaternary) Absent Signal Absent C->Absent CH CH (Methine) Positive Positive Peak CH->Positive CH2 CH₂ (Methylene) Negative Negative Peak CH2->Negative

Caption: Expected signal phases in a DEPT-135 experiment.

Performance Comparison with Alternative Analytical Methods

No single technique tells the whole story. A comprehensive analysis involves comparing and integrating data from multiple methods. Here, we evaluate 13C NMR against other common techniques for characterizing 2-chloro-N,N-dicyclohexylacetamide.

TechniqueStrengths for this MoleculeLimitations for this Molecule
13C NMR Unambiguous carbon skeleton map. Clear separation of all 6 unique carbon signals. DEPT confirms carbon types.Low sensitivity, requiring more sample and longer experiment times. Not inherently quantitative without special parameters.
1H NMR High sensitivity. Provides proton count via integration and connectivity information via spin-spin coupling.Severe signal overlap is expected in the aliphatic region (1.0-4.0 ppm) from the 22 cyclohexyl protons, making precise assignment very difficult without 2D NMR.
Mass Spec. (MS) Excellent for confirming molecular weight and isotopic pattern (from Chlorine). Fragmentation can help identify the chloroacetyl and cyclohexyl moieties.[13]Provides no information on the specific isomeric structure or carbon connectivity. It is a destructive technique.
Infrared (IR) Quickly confirms the presence of key functional groups, especially the strong amide C=O stretch (~1650 cm⁻¹).Provides very limited information about the overall aliphatic structure of the molecule.

Conclusion

For the definitive structural characterization of 2-chloro-N,N-dicyclohexylacetamide, 13C NMR spectroscopy is a cornerstone analytical technique. Its ability to resolve every unique carbon environment provides an unambiguous fingerprint of the molecule's carbon backbone, a feat not easily achieved by other methods due to the molecule's complex aliphatic nature. When combined with advanced techniques like DEPT, it allows for the complete and confident assignment of the molecular structure. While techniques like MS and IR are vital for confirming molecular weight and functional groups, respectively, 13C NMR provides the fundamental architectural blueprint of the molecule.

References

  • Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • 13C NMR spectroscopy. Department of Chemistry, Government Dungar College. [Link]

  • Carbon-13 nuclear magnetic resonance. (2024). Wikipedia. [Link]

  • 13C NMR (carbon nuclear magnetic resonance). Masaryk University. [Link]

  • How Many Signals Are In A 13C NMR Spectrum? (2022). Master Organic Chemistry. [Link]

  • A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. (1991). PubMed. [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • 13C NMR Chemical Shift Table. University of Puget Sound. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 13C NMR Solvent Chemical Shifts. NMRS.io. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • 13C NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

  • 13C NMR spectrum of 2-chloropropane. Doc Brown's Chemistry. [Link]

Sources

A Comparative Guide to the Mass Spectrometry of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mass spectral characteristics of 2-chloro-N,N-dicyclohexylacetamide, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of its direct mass spectrum in public databases, this guide offers a robust, comparative framework for its identification and characterization. By examining the mass spectrometry data of structurally related compounds, we can confidently predict and interpret the fragmentation pattern of 2-chloro-N,N-dicyclohexylacetamide. This approach not only facilitates its unambiguous identification but also provides a deeper understanding of the fragmentation mechanisms of complex amides.

Introduction to the Mass Spectrometry of Amides

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1] In the context of drug development and chemical synthesis, it is an indispensable tool for reaction monitoring, impurity profiling, and structural elucidation.

Amides, a common functional group in pharmaceuticals and other bioactive molecules, exhibit characteristic fragmentation patterns in mass spectrometry.[2][3] The fragmentation of amides is often initiated by the ionization of the lone pair of electrons on the nitrogen or oxygen atom, leading to the formation of a molecular ion (M+). Subsequent fragmentation can occur through various pathways, including alpha-cleavage and McLafferty rearrangement, providing valuable structural information.[2]

Predicted Mass Spectrum of 2-chloro-N,N-dicyclohexylacetamide

The molecular formula of 2-chloro-N,N-dicyclohexylacetamide is C₁₄H₂₄ClNO, with a predicted molecular weight of approximately 257.8 g/mol . A key feature to expect in its mass spectrum is the isotopic pattern of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[4] This will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected mass spectrum of 2-chloro-N,N-dicyclohexylacetamide with the known mass spectral data of three closely related compounds:

  • N,N-dicyclohexylacetamide: The non-chlorinated analog.[5][6]

  • 2-chloro-N-cyclohexylacetamide: An analog with a single cyclohexyl group.[7]

  • 2-chloro-N,N-dimethylacetamide: A chloroacetamide with smaller alkyl substituents.[8]

Mass Spectral Data Comparison

The following table summarizes the key mass spectral data for the comparative compounds, which will serve as a basis for interpreting the fragmentation of 2-chloro-N,N-dicyclohexylacetamide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
2-chloro-N,N-dicyclohexylacetamide (Predicted) C₁₄H₂₄ClNO257.8[M]⁺: 257/259, 176, 122, 83
N,N-dicyclohexylacetamide [5][6]C₁₄H₂₅NO223.36[M]⁺: 223, 180, 140, 98, 83
2-chloro-N-cyclohexylacetamide [7]C₈H₁₄ClNO175.65[M]⁺: 175/177, 140, 98, 83
2-chloro-N,N-dimethylacetamide [8]C₄H₈ClNO121.56[M]⁺: 121/123, 78, 44

Proposed Fragmentation Pathway of 2-chloro-N,N-dicyclohexylacetamide

The fragmentation of 2-chloro-N,N-dicyclohexylacetamide is expected to be driven by the presence of the amide functional group, the chlorine atom, and the two cyclohexyl rings. The following diagram illustrates the predicted major fragmentation pathways.

fragmentation M [C₁₄H₂₄ClNO]⁺ m/z = 257/259 F1 [C₁₂H₂₁NO]⁺ m/z = 194 M->F1 - C₂H₃Cl F4 [C₂H₂ClO]⁺ m/z = 77/79 M->F4 - C₁₂H₂₂N F2 [C₈H₁₄N]⁺ m/z = 124 F1->F2 - C₄H₇O F3 [C₆H₁₁]⁺ m/z = 83 F2->F3 - C₂H₃N

Caption: Predicted Fragmentation Pathway of 2-chloro-N,N-dicyclohexylacetamide.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for acquiring the mass spectrum of 2-chloro-N,N-dicyclohexylacetamide is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[9]

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/sec

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Sample Preparation:

  • Dissolve approximately 1 mg of 2-chloro-N,N-dicyclohexylacetamide in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the resulting solution into the GC-MS system.

Conclusion

This guide provides a comprehensive framework for the analysis and interpretation of the mass spectrum of 2-chloro-N,N-dicyclohexylacetamide. By leveraging comparative data from structurally similar compounds, we have predicted its key spectral features and proposed a likely fragmentation pathway. The provided experimental protocol offers a standardized method for obtaining its mass spectrum, which can then be compared against the predictions outlined in this guide for confident structural confirmation. This approach underscores the power of comparative analysis in analytical chemistry, particularly when reference data is scarce.

References

  • Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. (2025).
  • Acetamide, 2-chloro-. (n.d.). NIST WebBook.
  • Chloroacetamide. (n.d.). PubChem.
  • Chloroacetamide, No-Weigh Form
  • 2-chloro-N,N-dimethylacetamide. (n.d.). PubChem.
  • Chloroacetamides. (n.d.). Enamine.
  • Organic compounds. (2008). MassBank.
  • Dichloroacetamide, N,N-dihexyl-. (n.d.). NIST WebBook.
  • Simran, et al. (2023). IJPSR, 14(11), 5465-5471.
  • 2-Chloro-N-cyclohexylacetamide. (n.d.). PubChem.
  • Acetamide, N-cyclohexyl-. (n.d.). NIST WebBook.
  • 2-Chloro-N-ethylacetamide. (n.d.). NIST WebBook.
  • 2-Chloro-N-methylacetamide. (n.d.). NIST WebBook.
  • N,N-Dicyclohexylacetamide (Cas 6627-21-0). (n.d.). Parchem.
  • CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. (2015).
  • Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral D
  • Synthesis and Characterization of N , N ′-Dicyclohexyl- N , N ′-dimethyl-propan-1,3-diamide. (n.d.).
  • Mass Spectrometry - Fragmentation P
  • Mass spectrum of 2-chloropropane. (n.d.). Doc Brown's Chemistry.
  • N,N-Dimethylacetamide. (n.d.). NIST WebBook.
  • N1,N4-Dicyclohexylterephthalamide. (n.d.). PubChem.
  • Synthesis method of N,N-dicyclohexyl terephthalamide. (n.d.).
  • Mass Spectrometry: Fragment

Sources

A Comparative Guide to the FT-IR Spectroscopy of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-chloro-N,N-dicyclohexylacetamide, a tertiary amide of interest in synthetic chemistry and drug development. In the absence of a publicly available reference spectrum for this specific molecule, this guide will leverage established principles of infrared spectroscopy and comparative data from analogous structures to predict and interpret its key vibrational modes. By comparing the expected spectral features of 2-chloro-N,N-dicyclohexylacetamide with those of related compounds, researchers can gain valuable insights for reaction monitoring, quality control, and structural elucidation.

The Significance of FT-IR in Characterizing N,N-Disubstituted Amides

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By absorbing infrared radiation at specific frequencies corresponding to the natural vibrational frequencies of their bonds, molecules generate a unique spectral fingerprint. For a tertiary amide like 2-chloro-N,N-dicyclohexylacetamide, FT-IR spectroscopy is particularly useful for confirming the presence of the amide functional group and for identifying key structural features.

The defining characteristic of a tertiary amide in an FT-IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Unlike primary and secondary amides, tertiary amides lack N-H bonds, and therefore, their spectra are devoid of the characteristic N-H stretching and bending vibrations. This absence of N-H bands provides a clear diagnostic marker for this class of compounds.

Predicted FT-IR Spectrum of 2-chloro-N,N-dicyclohexylacetamide: A Detailed Analysis

The structure of 2-chloro-N,N-dicyclohexylacetamide dictates a series of expected vibrational modes. The following sections detail the predicted locations and assignments of the most significant absorption bands.

The Carbonyl (C=O) Stretch: The Amide I Band

The most intense and characteristic absorption in the spectrum of 2-chloro-N,N-dicyclohexylacetamide is expected to be the amide I band, which arises from the C=O stretching vibration. For tertiary amides, this band typically appears between 1630 and 1680 cm⁻¹. The electron-withdrawing effect of the adjacent chlorine atom is expected to shift this band to a slightly higher wavenumber compared to a non-halogenated analogue.

C-N Stretching Vibrations

The stretching vibration of the C-N bond in tertiary amides is typically observed in the range of 1250-1020 cm⁻¹. This absorption is often of medium to weak intensity.

C-H Stretching and Bending Vibrations

The dicyclohexyl groups will give rise to strong C-H stretching absorptions just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching vibrations of the CH₂ groups in the cyclohexane rings are expected in the 2935-2920 cm⁻¹ and 2860-2850 cm⁻¹ regions, respectively. The C-H bending (scissoring) vibrations of the CH₂ groups will likely appear around 1450 cm⁻¹.

The C-Cl Stretching Vibration

The presence of the chlorine atom introduces a C-Cl stretching vibration. For aliphatic chloro compounds, this absorption is typically found in the 800-600 cm⁻¹ region. The exact position can be influenced by the conformation of the molecule.

Comparative Spectral Analysis: Elucidating Structural Effects

To provide a robust interpretation of the FT-IR spectrum of 2-chloro-N,N-dicyclohexylacetamide, it is instructive to compare its predicted spectral features with those of structurally related amides. For this analysis, we will consider:

  • N,N-Dicyclohexylacetamide: As the direct, non-halogenated analogue, this comparison will highlight the electronic effect of the α-chloro substituent.

  • 2-chloro-N,N-dimethylacetamide and 2-chloro-N,N-diethylacetamide: These compounds allow for an examination of the influence of the N-alkyl groups on the vibrational modes.

Functional Group Vibrational Mode N,N-Dicyclohexylacetamide (Predicted, cm⁻¹) ** 2-chloro-N,N-dicyclohexylacetamide (Predicted, cm⁻¹) 2-chloro-N,N-dimethylacetamide (Experimental, cm⁻¹) 2-chloro-N,N-diethylacetamide (Experimental, cm⁻¹) **
C=OStretch (Amide I)~1640~1660~1657~1646
C-NStretch~1200~1200~1452~1259
C-H (aliphatic)Stretch2930, 28552930, 285529332929
C-ClStretchN/A~750Not specifiedNot specified

Note: Experimental data for 2-chloro-N,N-dimethylacetamide and 2-chloro-N,N-diethylacetamide are derived from publicly available spectra. Predicted values for the dicyclohexyl derivatives are based on established group frequencies.

This comparative table illustrates that the primary influence of the α-chloro substitution is an expected increase in the C=O stretching frequency due to its electron-withdrawing inductive effect. The bulky dicyclohexyl groups are not anticipated to significantly alter the electronic environment of the carbonyl group compared to smaller alkyl groups, but they will dominate the C-H stretching region of the spectrum.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like 2-chloro-N,N-dicyclohexylacetamide using the Attenuated Total Reflectance (ATR) technique, which is often preferred for its minimal sample preparation.

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • 2-chloro-N,N-dicyclohexylacetamide sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Prepare the ATR Accessory: Ensure the ATR crystal is clean and free of any residues from previous measurements. Clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

  • Acquire a Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the 2-chloro-N,N-dicyclohexylacetamide powder onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm of the ATR accessory to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Acquire the Sample Spectrum: Collect the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, retract the pressure arm, and carefully clean the sample from the crystal surface using a spatula and a solvent-dampened wipe.

Visualizing the Key Functional Groups and their Vibrational Modes

To illustrate the primary vibrational modes of interest in 2-chloro-N,N-dicyclohexylacetamide, the following diagram highlights the key functional groups.

G mol 2-chloro-N,N-dicyclohexylacetamide CO C=O region_CO ~1660 cm⁻¹ (Strong) CO->region_CO Stretching CN C-N region_CN ~1200 cm⁻¹ (Medium-Weak) CN->region_CN Stretching CCl C-Cl region_CCl ~750 cm⁻¹ (Variable) CCl->region_CCl Stretching CH C-H (cyclohexyl) region_CH 2930, 2855 cm⁻¹ (Strong) CH->region_CH Stretching

Caption: Predicted FT-IR active functional groups in 2-chloro-N,N-dicyclohexylacetamide.

Conclusion

The FT-IR spectrum of 2-chloro-N,N-dicyclohexylacetamide is predicted to be characterized by a strong carbonyl absorption around 1660 cm⁻¹, prominent C-H stretching bands from the dicyclohexyl groups below 3000 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region. The absence of N-H bands is a key identifier for this tertiary amide. By comparing its spectrum to those of N,N-dicyclohexylacetamide, 2-chloro-N,N-dimethylacetamide, and 2-chloro-N,N-diethylacetamide, researchers can confidently assign the key vibrational modes and gain a deeper understanding of the molecule's structural features. The experimental protocol provided offers a reliable method for obtaining high-quality spectral data for this and similar compounds.

References

  • Spectroscopy Online, "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story," [Link]

  • Specac Ltd, "Interpreting Infrared Spectra," [Link]

  • Edinburgh Instruments, "Common Sampling Techniques of FTIR Spectroscopy," [Link]

  • Polymer Chemistry Characterization Lab, "Sample Preparation – FT-IR/ATR," [Link]

  • St. Paul's Cathedral Mission College, "INFRARED SPECTROSCOPY," [Link]

  • ACS Omega, "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components," [Link]

  • PubChem, "2-chloro-N,N-dimethylacetamide," [Link]

  • NIST, "Acetamide, 2-chloro-N,N-diethyl-," [Link]

  • University of California, Los Angeles, "IR: amines," [Link]

  • PubChem, "N,N-Diethylacetamide," [Link]

  • ResearchGate, "The Fourier transform infrared (FTIR) spectra of (a) hydrophobic deep eutectic solvents (DESs) and DES with acetonitrile (ACN) and (b) sodium dodecyl sulfate (SDS)," [Link]

A Comparative Guide to Analytical Methods for Purity Assessment of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2-chloro-N,N-dicyclohexylacetamide, a key intermediate in various synthetic pathways. While specific literature on this exact molecule is emerging, this document leverages established analytical principles and validated methods for structurally similar chloroacetamide derivatives to provide a robust framework for method development and validation.[1][2]

The narrative herein is built upon the pillars of expertise, explaining the rationale behind experimental choices, and trustworthiness, by outlining self-validating analytical systems.[3][4][5][6]

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or intermediate like 2-chloro-N,N-dicyclohexylacetamide directly impacts its safety and efficacy.[3] Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable toxicological properties. Therefore, robust analytical methods are essential to identify and quantify any impurities, ensuring the quality and consistency of the final product.[4][5]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A multi-faceted analytical approach, employing techniques with different separation and detection principles, is crucial for a comprehensive purity assessment. This guide will focus on the most pertinent methods for a moderately polar, non-volatile small molecule like 2-chloro-N,N-dicyclohexylacetamide:

  • High-Performance Liquid Chromatography (HPLC) : The workhorse of pharmaceutical analysis for purity and impurity determination.

  • Gas Chromatography (GC) : Ideal for the analysis of volatile and thermally stable compounds, and for detecting residual solvents.

  • Mass Spectrometry (MS) : A powerful detection technique often coupled with chromatography (LC-MS, GC-MS) for unequivocal identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information and can be used for quantitative analysis (qNMR).

The following diagram illustrates a typical workflow for the analytical validation of a compound like 2-chloro-N,N-dicyclohexylacetamide.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Impurity Identification & Structural Confirmation cluster_3 Data Analysis & Reporting Prep Weigh and dissolve 2-chloro-N,N-dicyclohexylacetamide HPLC HPLC-UV/DAD (Purity, Impurity Profile) Prep->HPLC GC GC-FID (Residual Solvents, Volatile Impurities) Prep->GC LC_MS LC-MS/MS HPLC->LC_MS Characterize unknown peaks Analysis Quantify Impurities & Calculate Purity HPLC->Analysis GC->Analysis LC_MS->Analysis NMR NMR (1H, 13C) NMR->Analysis Structural elucidation Report Generate Certificate of Analysis Analysis->Report

Caption: A generalized workflow for the validation of chemical purity.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of 2-chloro-N,N-dicyclohexylacetamide and the potential impurities.

Method Principle Typical Validation Parameters for Similar Analytes Advantages Disadvantages
HPLC-UV/DAD Separation based on polarity, with detection via UV absorbance.Linearity (R²): >0.999LOD: ~0.01-0.05%Precision (RSD): <2%Accuracy (Recovery): 98-102%High resolution and sensitivity for non-volatile compounds; widely applicable.Requires chromophoric impurities for detection; may require different methods for closely eluting or non-UV active impurities.
GC-FID Separation of volatile compounds in the gas phase with flame ionization detection.Linearity (R²): >0.999LOD: ~1-10 ppm (for residual solvents)Precision (RSD): <5%Accuracy (Recovery): 90-110%Excellent for volatile impurities and residual solvents; high sensitivity for hydrocarbons.Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes.[1]
LC-MS Combines the separation power of HPLC with the mass-based detection of MS.Sensitivity: Very high (pg to ng range)[7]Provides molecular weight information for impurity identification; high specificity and sensitivity.[8]Higher cost and complexity; matrix effects can influence ionization.
qNMR Quantitative analysis based on the integration of NMR signals relative to an internal standard.Precision (RSD): <1%Accuracy: High, as it's a primary ratio method.Does not require a reference standard for the analyte; provides structural confirmation.Lower sensitivity compared to chromatographic methods; requires a pure internal standard.
High-Performance Liquid Chromatography (HPLC)

For a compound like 2-chloro-N,N-dicyclohexylacetamide, reversed-phase HPLC (RP-HPLC) is the method of choice for purity determination.[9] The bulky dicyclohexyl groups confer significant non-polar character, making it well-suited for retention on a C18 or C8 stationary phase.

Causality Behind Experimental Choices:

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. Acetonitrile often provides better peak shape and lower viscosity. A buffer (e.g., phosphate or acetate) may be added to control the pH and ensure consistent retention times, although for a neutral amide, it may not be strictly necessary.

  • Column: A C18 column is a good starting point due to its hydrophobicity, which will interact with the dicyclohexyl groups.

  • Detection: The amide chromophore and potential aromatic impurities will absorb in the low UV range (e.g., 210-230 nm). A photodiode array (DAD) detector is advantageous as it can provide spectral information for peak purity assessment.

Experimental Protocol: RP-HPLC for Purity of 2-chloro-N,N-dicyclohexylacetamide

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Integrate all peaks and calculate the area percent of the main peak to determine purity.

HPLC_Workflow Prep Prepare Mobile Phase & Sample Solution (1 mg/mL) Equilibrate Equilibrate HPLC System with Initial Mobile Phase Prep->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect Detect with DAD at 215 nm Separate->Detect Analyze Integrate Peaks & Calculate Area % Purity Detect->Analyze

Caption: A typical workflow for HPLC-based purity analysis.

Gas Chromatography (GC)

GC is less likely to be the primary method for purity assessment of the parent compound due to its relatively high molecular weight and boiling point. However, it is an excellent complementary technique for detecting volatile impurities, such as residual solvents from the synthesis (e.g., toluene, acetonitrile).[10][11]

Causality Behind Experimental Choices:

  • Injection: Headspace GC is preferred for residual solvent analysis to avoid injecting the non-volatile API onto the column.

  • Column: A polar column, such as one with a wax stationary phase (e.g., DB-Wax), is suitable for separating a wide range of common organic solvents.[12]

  • Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds and is the standard for residual solvent analysis.

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and FID.

  • GC Conditions:

    • Column: DB-Wax, 30 m x 0.53 mm ID, 1.0 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 5 mL/min.

    • Oven Program: 40 °C for 5 minutes, ramp to 180 °C at 10 °C/min, hold for 5 minutes.

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 2-chloro-N,N-dicyclohexylacetamide into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO).

  • Analysis:

    • Analyze the headspace gas and quantify any detected solvents against a calibrated standard.

Mass Spectrometry (MS) for Impurity Identification

When unknown peaks are detected in the HPLC analysis, LC-MS is the definitive technique for their identification.[7]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is well-suited for amides, which can be readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements, enabling the determination of the elemental composition of impurities.

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Utilize the same RP-HPLC method developed for purity analysis.

  • MS Conditions:

    • Ionization Mode: ESI, positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular ions of potential impurities (e.g., starting materials, by-products).

    • For unknown impurities, determine the molecular weight and use fragmentation data (MS/MS) to propose a structure.

Conclusion and Recommendations

A comprehensive purity assessment of 2-chloro-N,N-dicyclohexylacetamide requires an orthogonal analytical approach. RP-HPLC with UV detection should be the primary method for determining purity and profiling related substance impurities. This should be complemented by headspace GC-FID for the quantification of residual solvents. For the structural elucidation of unknown impurities, LC-MS is indispensable. While qNMR offers a powerful alternative for purity assignment without the need for a specific reference standard, its lower sensitivity may limit its utility for trace impurity analysis.

The validation of these analytical methods according to ICH guidelines is a critical step to ensure the reliability and consistency of the results.[6][13] This involves demonstrating specificity, linearity, accuracy, precision, and robustness. By employing the methodologies outlined in this guide, researchers and drug development professionals can confidently establish the purity of 2-chloro-N,N-dicyclohexylacetamide and ensure its suitability for its intended purpose.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Retrieved January 18, 2026, from

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • Analytical method validation: A brief review. (n.d.). International Journal of Pharmaceutical Quality Assurance.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline.
  • 2-chloro-N-cyclohexylacetamide. (n.d.). SpectraBase.
  • Comparative Guide to Analytical Methods for But-3-enamide Detection. (n.d.). Benchchem.
  • 2-chloro-N-cyclohexyl-N-ethylacetamide | 2567-61-5. (n.d.). Benchchem.
  • Validating Amide Bond Formation: An FT-IR Spectroscopy Comparison Guide. (n.d.). Benchchem.
  • Validating 2-Chloro-N-phenethylacetamide: A Comparative Guide to its Spectral Data. (n.d.). Benchchem.
  • 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886. (n.d.). PubChem.
  • 2-Chloro-N-ethylacetamide. (n.d.). NIST WebBook.
  • Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (2022). MDPI.
  • 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis. (n.d.). ChemicalBook.
  • Synthesis and Spectroscopic Characterization of 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivatives. (2022, July 28). SciSpace.
  • 2-Chloro-N,N-diethylacetamide(2315-36-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365. (n.d.). PubChem.
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (2024). Journal of Applied Pharmaceutical Science.
  • Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • High performance liquid detection method for 2-chloroethylamine hydrochloride. (n.d.). Google Patents.
  • Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. (2025, August 10). ResearchGate.
  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). University of York.
  • HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. (n.d.). SIELC Technologies.
  • Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and. (n.d.). Der Pharma Chemica.
  • Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors. (n.d.). Semantic Scholar.
  • Emerging Methods in Amide- and Peptide-Bond Formation. (2025, August 6). ResearchGate.
  • 2-Chloro-N,N-dimethylacetamide = 97.0 GC 2675-89-0. (n.d.). Sigma-Aldrich.
  • Scheme 1. Synthetic reaction scheme for 2-chloro-N,... (n.d.). ResearchGate.
  • HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2025, August 8). ResearchGate.
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. (n.d.). Journal of Applied Pharmaceutical Science.
  • Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. (2025, August 10). ResearchGate.
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. (n.d.). ResearchGate.

Sources

A Comparative Analysis of 2-chloro-N,N-dicyclohexylacetamide and Other Alkylating Agents for Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Reagent for Cysteine Modification

In the landscape of chemical biology and drug development, the precise modification of proteins is a cornerstone technique for elucidating biological function and engineering novel therapeutics. Alkylating agents, a class of compounds that form stable covalent bonds with nucleophilic functional groups in biomolecules, are indispensable tools for this purpose. Among these, reagents targeting the sulfhydryl group of cysteine residues are of paramount importance for applications ranging from proteomics sample preparation to the development of targeted covalent inhibitors.

This guide provides an in-depth comparison of 2-chloro-N,N-dicyclohexylacetamide , a less-characterized haloacetamide, with widely used alkylating agents such as iodoacetamide (IAA) and N-ethylmaleimide (NEM). While direct experimental data for 2-chloro-N,N-dicyclohexylacetamide is limited, this guide will extrapolate its potential performance based on the well-documented reactivity of its structural analogs and the fundamental principles of organic chemistry. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of alkylating agents for their specific research needs.

Introduction to Alkylating Agents: Mechanism and Significance

Alkylating agents are reactive molecules that transfer an alkyl group to nucleophilic sites on biomolecules. In the context of protein chemistry, the thiol group of cysteine is a primary target due to its high nucleophilicity at physiological pH. The alkylation of cysteine residues serves several critical purposes:

  • Preventing Disulfide Bond Reformation: In proteomics workflows, proteins are often denatured and their disulfide bonds reduced to facilitate enzymatic digestion. Alkylation of the resulting free thiols prevents their re-oxidation and the formation of disulfide-linked peptides, which can complicate mass spectrometry analysis.

  • Enzyme Inhibition: Many enzymes possess a cysteine residue in their active site that is essential for catalysis. Covalent modification of this residue by an alkylating agent can lead to irreversible inhibition, a strategy employed in both basic research and drug discovery.

  • Bioconjugation: Alkylating agents are utilized to attach probes, such as fluorescent dyes or affinity tags, to proteins for visualization and purification.

The reactivity of an alkylating agent is a double-edged sword. A highly reactive agent ensures complete and rapid modification but may suffer from a lack of specificity, leading to off-target modifications of other amino acid residues like lysine, histidine, and methionine. Conversely, a less reactive agent may offer higher specificity but require longer reaction times or harsher conditions, which could be detrimental to the protein's integrity.

The Haloacetamides: A Focus on Chloroacetamides

The haloacetamide family of alkylating agents, which includes iodoacetamide (IAA) and chloroacetamide (CAA), reacts with nucleophiles via a nucleophilic substitution (SN2) mechanism. The reactivity of these compounds is dictated by the nature of the halogen, with the carbon-iodine bond being weaker and more easily cleaved than the carbon-chlorine bond. Consequently, IAA is generally more reactive than CAA.

2-chloro-N,N-dicyclohexylacetamide: A Sterically Hindered Analog

2-chloro-N,N-dicyclohexylacetamide belongs to the chloroacetamide class of alkylating agents. Its structure is characterized by the presence of two bulky cyclohexyl groups attached to the amide nitrogen. These bulky substituents are expected to exert significant steric hindrance around the reactive electrophilic carbon, thereby influencing its reactivity and specificity.

Comparative Analysis of Alkylating Agents

The selection of an appropriate alkylating agent is a critical decision that can significantly impact experimental outcomes. The following sections provide a detailed comparison of 2-chloro-N,N-dicyclohexylacetamide (inferred properties) with iodoacetamide and N-ethylmaleimide.

Chemical Properties and Reactivity

The core of the comparison lies in the inherent chemical properties of these molecules, which dictate their reactivity towards target nucleophiles.

PropertyIodoacetamide (IAA)N-Ethylmaleimide (NEM)2-chloro-N,N-dicyclohexylacetamide (Inferred)
Molecular Weight 184.96 g/mol 125.13 g/mol 257.78 g/mol
Mechanism of Action SN2 Nucleophilic SubstitutionMichael AdditionSN2 Nucleophilic Substitution
Leaving Group IodideNoneChloride
Relative Reactivity HighModerate to HighLow to Moderate (inferred)
Primary Target Cysteine thiols[1][2]Cysteine thiols[3][4]Cysteine thiols (inferred)

Expertise & Experience: Explaining the Causality Behind Reactivity

The higher reactivity of iodoacetamide compared to chloroacetamides stems from the better leaving group ability of iodide versus chloride. The carbon-iodine bond is longer and weaker than the carbon-chlorine bond, making it more susceptible to nucleophilic attack.

For 2-chloro-N,N-dicyclohexylacetamide, the two bulky cyclohexyl groups are predicted to create significant steric hindrance around the electrophilic carbon atom. This steric shield would make it more difficult for the nucleophilic thiol group of a cysteine residue to approach and react, thus leading to a lower reaction rate compared to less hindered chloroacetamides like 2-chloro-N,N-diethylacetamide or 2-chloro-N,N-dimethylacetamide[5]. This anticipated lower reactivity could, however, translate into higher specificity.

N-ethylmaleimide reacts via a different mechanism, a Michael addition, where the thiol attacks one of the carbons of the maleimide double bond[3]. This reaction is also highly specific for thiols at near-neutral pH[4].

Specificity and Off-Target Effects
Side ReactionIodoacetamide (IAA)N-Ethylmaleimide (NEM)2-chloro-N,N-dicyclohexylacetamide (Inferred)
Methionine Alkylation Can be significant[6]Lower than IAA[7]Potentially lower than less hindered chloroacetamides
Histidine Alkylation Can occur, but slower than with cysteine[2]Can occur at higher pHLikely to be minimal due to steric hindrance
Lysine Alkylation Can occur[7]Can occur, especially at higher pH[4][7]Likely to be minimal
N-terminal Alkylation Observed[6]Observed[7]Potentially reduced

Trustworthiness: A Self-Validating System in Experimental Design

The potential for off-target modifications necessitates careful experimental design and data interpretation. For instance, in proteomics studies, it is advisable to search for potential modifications on methionine, histidine, and lysine residues in the mass spectrometry data analysis to assess the extent of off-target alkylation. Comparing the results obtained with different alkylating agents can also help to distinguish between bona fide biological modifications and reaction-induced artifacts.

The predicted lower reactivity of 2-chloro-N,N-dicyclohexylacetamide suggests it might be a more specific alkylating agent. The steric bulk of the dicyclohexyl groups could disfavor reactions with the side chains of other amino acids, which are often less accessible than the highly nucleophilic and often solvent-exposed thiol group of cysteine.

Experimental Protocols

To facilitate a rigorous comparison of alkylating agents, the following detailed protocols are provided.

Protocol 1: General Procedure for Protein Alkylation

This protocol describes a standard procedure for the alkylation of cysteine residues in a purified protein sample.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: Iodoacetamide, N-ethylmaleimide, or 2-chloro-N,N-dicyclohexylacetamide

  • Quenching reagent: 2-Mercaptoethanol or DTT

  • Desalting column or dialysis cassette

Procedure:

  • Reduction:

    • To the protein solution, add the reducing agent to a final concentration of 5-10 mM.

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

  • Alkylation:

    • Add the alkylating agent to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30-60 minutes. The reaction time may need to be optimized for less reactive agents like 2-chloro-N,N-dicyclohexylacetamide.

  • Quenching:

    • Add a quenching reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 20-30 mM to consume any unreacted alkylating agent.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Remove excess reducing agent, alkylating agent, and quenching reagent using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Comparative Analysis of Alkylation Efficiency by Mass Spectrometry

This protocol outlines a workflow to compare the alkylation efficiency and off-target modifications of different alkylating agents using mass spectrometry.

Procedure:

  • Sample Preparation:

    • Prepare identical aliquots of a protein mixture.

    • Reduce each aliquot with DTT as described in Protocol 1.

    • Alkylate each aliquot with a different alkylating agent (e.g., IAA, NEM, 2-chloro-N,N-dicyclohexylacetamide) using the same molar excess and reaction time.

    • Quench the reactions.

  • Protein Digestion:

    • Perform an in-solution or in-gel tryptic digest of the alkylated protein samples.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database, specifying the expected carbamidomethylation (from IAA or chloroacetamides) or ethylmaleimide adduct on cysteine as a variable modification.

    • Also, search for potential off-target modifications on methionine, histidine, and lysine.

    • Quantify the percentage of cysteine-containing peptides that are successfully alkylated for each condition to determine alkylation efficiency.

    • Quantify the percentage of peptides with off-target modifications to assess specificity.

Visualization of Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and experimental workflows.

G cluster_IAA Iodoacetamide (SN2 Reaction) cluster_NEM N-Ethylmaleimide (Michael Addition) IAA Iodoacetamide (H₂NCOCH₂I) Cys_IAA Alkylated Cysteine IAA->Cys_IAA Iodide leaves Thiol Cysteine-SH Thiol->IAA Nucleophilic Attack NEM N-Ethylmaleimide Cys_NEM Alkylated Cysteine NEM->Cys_NEM Thiol2 Cysteine-SH Thiol2->NEM Nucleophilic Attack on double bond

Caption: Reaction mechanisms of iodoacetamide and N-ethylmaleimide with cysteine.

G cluster_workflow Comparative Alkylation Workflow Protein Protein Sample Reduce Reduction (DTT/TCEP) Protein->Reduce Split Split into Aliquots Reduce->Split Alkylate_IAA Alkylate with IAA Split->Alkylate_IAA Alkylate_NEM Alkylate with NEM Split->Alkylate_NEM Alkylate_CDA Alkylate with 2-chloro-N,N- dicyclohexylacetamide Split->Alkylate_CDA Quench Quench Reaction Alkylate_IAA->Quench Alkylate_NEM->Quench Alkylate_CDA->Quench Digest Tryptic Digest Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Efficiency & Specificity) LCMS->Data

Caption: Experimental workflow for comparing different alkylating agents.

Conclusion and Future Perspectives

The choice of an alkylating agent is a critical parameter in many biochemical and proteomics experiments. While iodoacetamide remains a widely used reagent due to its high reactivity, concerns about its off-target effects have prompted the search for more specific alternatives. N-ethylmaleimide offers a different reaction chemistry and can be a suitable alternative in many cases.

2-chloro-N,N-dicyclohexylacetamide represents an intriguing, albeit uncharacterized, option. Based on fundamental chemical principles, its sterically hindered nature is predicted to result in lower reactivity but potentially higher specificity compared to less substituted chloroacetamides and the more reactive iodoacetamide. This trade-off could be advantageous in applications where minimizing off-target modifications is paramount, such as in the development of highly specific covalent inhibitors or in studies where subtle protein modifications are being investigated.

To definitively establish the performance of 2-chloro-N,N-dicyclohexylacetamide, direct comparative studies are essential. Researchers are encouraged to employ the experimental workflows outlined in this guide to evaluate its alkylation efficiency and specificity against established reagents. Such studies will be invaluable in expanding the toolbox of chemical probes available to the scientific community and will enable a more nuanced selection of alkylating agents tailored to specific experimental needs.

References

  • Parker, W. R. & Parker, C. E. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry28, 1934–1939 (2017).
  • Hakami, A. R. et al. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Serbian Chemical Society84, 1149–1172 (2019).
  • PubChem. 2-Chloro-N-cyclohexylacetamide. Available at: [Link]. (Accessed: 17th January 2026)

  • Wikipedia. N-Ethylmaleimide. Available at: [Link]. (Accessed: 17th January 2026)

  • Wikipedia. Iodoacetamide. Available at: [Link]. (Accessed: 17th January 2026)

  • Wang, H., Zhang, T. & Chen, H. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • Pemrick, S. & Weber, A. Mechanism of inhibition of relaxation by N-ethylmaleimide treatment of myosin. Biochemistry15, 5193–5198 (1976).
  • University of Hertfordshire. 2-chloro-N,N-diethylacetamide. Available at: [Link]. (Accessed: 17th January 2026)

  • Liv Hospital. 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. Available at: [Link]. (Accessed: 17th January 2026)

  • Fonnum, F., Johnsen, A. & Hassel, B. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes. Journal of Neurochemistry71, 2567–2574 (1998).
  • Wikipedia. Alkylating antineoplastic agent. Available at: [Link]. (Accessed: 17th January 2026)

  • Interchim. Iodoacetamide. Available at: [Link]. (Accessed: 17th January 2026)

  • Černá, K. et al. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju71, 28–39 (2020).
  • Lamoureux, G. & Agüero, C. A comparison of several modern alkylating agents. Journal of the Brazilian Chemical Society20, 1153–1162 (2009).
  • Chen, Y. et al. Role of Disulfide Bonds and Sulfhydryl Blocked by N-Ethylmaleimide on the Properties of Different Protein-Stabilized Emulsions. Molecules24, 2432 (2019).
  • Clinical and High-Dose Alkylating Agents. Available at: [Link]. (Accessed: 17th January 2026)

  • MEROPS. Small-molecule inhibitor: iodoacetamide. Available at: [Link]. (Accessed: 17th January 2026)

  • Oncohema Key. Alkylating Agents. Available at: [Link]. (Accessed: 17th January 2026)

  • Al-Zahrani, A. A. et al. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega5, 11115–11124 (2020).
  • Georganics. N-Ethylmaleimide – description and application. Available at: [Link]. (Accessed: 17th January 2026)

  • ResearchGate. 20 questions with answers in IODOACETAMIDE | Science topic. Available at: [Link]. (Accessed: 17th January 2026)

  • National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]. (Accessed: 17th January 2026)

  • PubChem. 2-chloro-N,N-dimethylacetamide. Available at: [Link]. (Accessed: 17th January 2026)

  • Chen, Y. et al. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society145, 3483–3492 (2023).
  • Cahová, H. et al. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • PubChem. Chloro-N,N-diethylacetamide. Available at: [Link]. (Accessed: 17th January 2026)

Sources

A Comparative Guide to the Reactivity of N-Substituted Chloroacetamides for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical probes and synthetic building blocks is paramount to experimental success. Among the diverse arsenal of electrophilic reagents, N-substituted chloroacetamides stand out for their utility in bioconjugation, covalent inhibitor design, and as versatile intermediates in organic synthesis. The reactivity of the C-Cl bond in these compounds is finely tunable by the nature of the nitrogen substituent, a feature that can be harnessed for specificity and efficiency. This guide provides an in-depth, objective comparison of the reactivity of various N-substituted chloroacetamides, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their applications.

The Underlying Chemistry: A Tale of Electronic and Steric Effects

The reactivity of N-substituted chloroacetamides in nucleophilic substitution reactions is predominantly governed by a concerted SN2 mechanism. In this reaction, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, coordinated step. The facility of this process is dictated by the interplay of electronic and steric effects originating from the N-substituent.

Electronic Effects: The electron density at the electrophilic carbon is a key determinant of reactivity. Electron-withdrawing substituents on the nitrogen atom can delocalize the nitrogen lone pair, reducing its electron-donating character towards the carbonyl group. This, in turn, enhances the electrophilicity of the carbonyl carbon and, through an inductive effect, the adjacent methylene carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase electron density, potentially slowing down the reaction. For N-aryl chloroacetamides, the electronic nature of substituents on the aromatic ring can be systematically studied using Hammett plots, which correlate reaction rates with substituent constants (σ).[1][2]

Steric Effects: The SN2 transition state involves the approach of the nucleophile from the backside of the C-Cl bond. Bulky N-substituents can hinder this approach, increasing the activation energy and slowing the reaction rate. This steric hindrance is a critical factor to consider, especially when designing reagents for specific biological targets where the accessibility of the reactive site may be limited. The Taft equation can be employed to dissect the contributions of polar and steric effects in aliphatic systems.[2][3]

A Quantitative Look at Reactivity: Comparative Kinetic Data

To provide a clear and objective comparison, the following table summarizes the second-order rate constants (k) for the reaction of a series of N-substituted chloroacetamides with the biological thiol, glutathione (GSH). Glutathione is a representative nucleophile often used to model the reactivity of these electrophiles towards cysteine residues in proteins.

N-SubstituentStructureSecond-Order Rate Constant (k) with GSH (M⁻¹s⁻¹)Relative Reactivity (Normalized to N-methyl)Reference
MethylCH₃-Data not available in a directly comparable study~1N/A
EthylCH₃CH₂-Data not available in a directly comparable studyExpected to be slightly slower than methyl due to increased steric bulkN/A
PhenylC₆H₅-0.034 (with N-acetyl-cysteine)Qualitatively slower than simple alkyls[4]
BenzylC₆H₅CH₂-Data not available in a directly comparable studyExpected to be influenced by both steric bulk and electronic effects of the phenyl ringN/A

Note: Direct comparative experimental data for a homologous series under identical conditions is scarce in the literature. The provided data for N-phenyl chloroacetamide is with N-acetyl-cysteine, which is a close proxy for glutathione. The relative reactivities for other substituents are based on established principles of SN2 reactions.

A computational study comparing the reaction of methyl thiolate (a surrogate for cysteine) with N,N-dimethyl chloroacetamide and N-methyl chloroacetamide predicted a significantly higher energy barrier for the N-methyl derivative.[5] This was attributed to a stabilizing hydrogen bond between the incoming thiolate and the amide N-H in the N-methyl chloroacetamide, which must be broken to reach the transition state.[5] This highlights the nuanced interplay of factors beyond simple steric and electronic arguments.

Deciphering the Reactivity Landscape: A Mechanistic Perspective

The reactivity of N-substituted chloroacetamides is best understood through the lens of their reaction mechanism and the factors that influence the stability of the transition state.

The SN2 Reaction Pathway

The nucleophilic substitution reaction of N-substituted chloroacetamides with thiols proceeds through a concerted SN2 mechanism. This is supported by kinetic studies showing second-order rate laws (first order in both the chloroacetamide and the nucleophile) and the influence of steric hindrance on the reaction rate.[4]

Figure 1: The SN2 reaction mechanism for N-substituted chloroacetamides.

Influence of the N-Substituent: A Deeper Dive
  • N-Alkyl Substituents (e.g., Methyl, Ethyl): The primary influence of N-alkyl groups is steric. As the size of the alkyl group increases (methyl < ethyl < isopropyl), the rate of the SN2 reaction is expected to decrease due to increased steric hindrance at the reaction center.[6]

  • N-Aryl Substituents (e.g., Phenyl): N-aryl substituents introduce both electronic and steric effects. The phenyl group is sterically more demanding than small alkyl groups. Electronically, the phenyl group can withdraw electron density from the nitrogen atom via resonance, which can increase the electrophilicity of the methylene carbon. The net effect on reactivity will depend on the balance of these opposing factors. Substituents on the phenyl ring itself can further modulate reactivity, as described by the Hammett relationship.[1]

  • N-Benzyl Substituents: The benzyl group presents a more complex case. While the methylene spacer between the nitrogen and the phenyl ring mitigates some of the direct steric hindrance at the nitrogen, the overall bulk of the substituent is still significant. The phenyl ring can also exert a weak electron-withdrawing inductive effect.

Experimental Protocols for Reactivity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for assessing the reactivity of N-substituted chloroacetamides.

Synthesis of N-Substituted Chloroacetamides

A general and reliable method for the synthesis of N-substituted chloroacetamides is the acylation of the corresponding primary or secondary amine with chloroacetyl chloride.

Protocol:

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base, such as triethylamine (1.1 eq.), in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the amine for the chloroacetyl chloride. The reaction is performed at a low temperature initially to control the exothermic reaction.

Kinetic Analysis of Thiol Reactivity by HPLC

A robust method for determining the second-order rate constant of the reaction between an N-substituted chloroacetamide and a thiol (e.g., glutathione) involves monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the N-substituted chloroacetamide and the thiol (e.g., glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: Initiate the reaction by mixing the chloroacetamide and thiol solutions at known concentrations in a thermostated vessel. A pseudo-first-order condition, with the thiol in large excess (e.g., 10-fold or greater), is recommended to simplify the kinetics.

  • Time-course Monitoring: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a suitable quenching agent (e.g., a strong acid like trifluoroacetic acid).

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the chloroacetamide peak and/or the appearance of the product peak at a suitable wavelength.

  • Data Analysis: Plot the natural logarithm of the chloroacetamide concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the thiol (k = k' / [Thiol]).

Self-Validating System: The consistency of the rate constant determined by monitoring both the reactant disappearance and product formation provides an internal validation of the experimental results.

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_chloro Stock Solution (N-Substituted Chloroacetamide) mix Mix in Thermostated Buffer stock_chloro->mix stock_thiol Stock Solution (Thiol) stock_thiol->mix quench Quench Aliquots at Time Intervals mix->quench hplc HPLC Analysis quench->hplc data Data Analysis (ln[Reactant] vs. time) hplc->data rate_constant Calculate Second-Order Rate Constant (k) data->rate_constant

Figure 2: Workflow for kinetic analysis of thiol reactivity by HPLC.

Conclusion: Guiding Your Research with Informed Choices

The reactivity of N-substituted chloroacetamides is a finely tunable parameter that can be strategically manipulated to achieve desired outcomes in chemical synthesis and biological applications. This guide has illuminated the fundamental principles governing their reactivity, provided available comparative data, and detailed robust experimental protocols for their assessment.

  • Reactivity is governed by an SN2 mechanism.

  • Electronic effects play a crucial role, with electron-withdrawing N-substituents generally increasing reactivity.

  • Steric hindrance from bulky N-substituents can significantly decrease reaction rates.

  • The choice of N-substituent allows for a broad range of reactivities, from highly reactive alkylating agents to more selective bioconjugation reagents.

By understanding these principles and utilizing the provided experimental frameworks, researchers can confidently select or design the optimal N-substituted chloroacetamide for their specific needs, paving the way for more efficient and successful scientific endeavors.

References

  • Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 83(7), 1743–1750. [Link]

  • Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]

  • Roberts, A. L., & Gschwend, P. M. (1991). Mechanism of pentachloroethane dehydrochlorination to tetrachloroethylene. Environmental Science & Technology, 25(1), 76–86. [Link]

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 56(4), 571–752. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry (2nd ed.). Wiley.
  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. [Link]

  • Organic Syntheses. (n.d.). Acrylamide, N-benzyl-. [Link]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584. [Link]

  • Watta, S. K. I., Charlebois, J. G., & Rowley, C. N. (2023). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 21(23), 4702-4710. [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural validation of 2-chloro-N,N-dicyclohexylacetamide using a multi-spectroscopic approach. Designed for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for unequivocal structure confirmation.

Given the limited availability of published, peer-reviewed spectral data for 2-chloro-N,N-dicyclohexylacetamide, this guide establishes a robust validation methodology. We will present a detailed analysis of the expected spectral data, grounded in foundational spectroscopic principles and supported by comparative data from the structurally analogous compound, 2-chloro-N-cyclohexylacetamide. This comparative approach not only illuminates the specific spectral signatures of the dicyclohexyl moiety but also provides a practical blueprint for researchers to follow when characterizing novel or sparsely documented molecules.

The Imperative of Spectroscopic Validation

In the synthesis of any chemical entity, particularly within a pharmaceutical or agrochemical context, the unambiguous confirmation of its molecular structure is a cornerstone of scientific rigor and regulatory compliance. Spectroscopic techniques provide a non-destructive window into the molecular architecture, allowing for the precise mapping of functional groups, connectivity, and overall composition. For a molecule like 2-chloro-N,N-dicyclohexylacetamide, a combination of techniques is essential to piece together the full structural puzzle. Each method offers unique and complementary information, and their collective interpretation forms a self-validating system of analysis.[1][2][3]

The overall workflow for this validation process is systematic, beginning with synthesis and purification, followed by parallel analysis using multiple spectroscopic methods, and culminating in a consolidated data interpretation to confirm the final structure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation synthesis Synthesis of 2-chloro-N,N- dicyclohexylacetamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (GC-MS/LC-MS) purification->ms interpretation Data Interpretation & Comparison nmr->interpretation ftir->interpretation ms->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: A typical workflow for the synthesis and spectroscopic validation.

¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Causality Behind Experimental Choices
  • Solvent Selection: A deuterated solvent, typically chloroform-d (CDCl₃), is chosen because it dissolves a wide range of organic compounds and its deuterium signal does not interfere with the analyte's proton signals.[4]

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert, volatile (easily removed), and produces a single, sharp signal that does not overlap with most organic proton or carbon signals.[4][5]

Expected ¹H NMR Data

For 2-chloro-N,N-dicyclohexylacetamide, the ¹H NMR spectrum is expected to be complex in the aliphatic region due to the two cyclohexyl rings. The presence of two identical cyclohexyl groups attached to a nitrogen atom introduces the possibility of restricted rotation around the C-N amide bond at lower temperatures, which could lead to magnetic inequivalence of the two rings. However, at room temperature, rapid rotation is expected, rendering the two rings chemically equivalent.

The key diagnostic signals would be the singlet for the α-chloro methylene protons and the complex multiplets for the cyclohexyl protons.

Comparative ¹H NMR Data Analysis
Assignment Expected Chemical Shift (δ) for 2-chloro-N,N-dicyclohexylacetamide (ppm) Reported Chemical Shift (δ) for 2-chloro-N-cyclohexylacetamide (ppm)[6][7] Rationale for Differences
-CH₂-Cl~4.1-4.3 (s, 2H)~4.05 (s, 2H)The electronic environment is very similar. A slight downfield shift might be observed due to the presence of two electron-donating cyclohexyl groups on the nitrogen.
N-CH (Cyclohexyl)~3.5-3.9 (m, 2H)~3.8 (m, 1H)The presence of a second cyclohexyl group deshields this proton slightly more. The integration confirms two such protons.
Cyclohexyl Protons~1.0-2.0 (m, 20H)~1.1-1.9 (m, 10H)A complex series of overlapping multiplets is expected. The integration value is the most telling feature, confirming the presence of two full cyclohexyl rings.
N-HAbsent~6.5 (br s, 1H)The target molecule is a tertiary amide and thus lacks an N-H proton, which is a key differentiating feature from its secondary amide analogue.
Expected ¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the expected symmetry (assuming rapid C-N bond rotation), the two cyclohexyl rings should be equivalent, simplifying the spectrum.

Comparative ¹³C NMR Data Analysis
Assignment Expected Chemical Shift (δ) for 2-chloro-N,N-dicyclohexylacetamide (ppm) Reported Chemical Shift (δ) for 2-chloro-N-cyclohexylacetamide (ppm)[6][7] Rationale for Differences
C =O (Amide)~165-168~165The carbonyl environment is largely unchanged.
-C H₂-Cl~42-45~43The electronegative chlorine atom causes a significant downfield shift. This environment is very similar in both molecules.[4][5]
N-C H (Cyclohexyl)~55-60~50The carbon attached to the nitrogen is significantly deshielded. The presence of a second cyclohexyl group in the target molecule would likely cause a further downfield shift compared to the secondary amide.
Cyclohexyl Carbons~25-35 (multiple peaks)~25, 26, 33 (multiple peaks)The remaining cyclohexyl carbons will appear in the typical aliphatic region. Due to symmetry, three distinct signals are expected for the remaining five carbons per ring.

FT-IR Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices
  • Sample Preparation: For a solid sample, the KBr pellet method is often used. This involves grinding the sample with dry potassium bromide and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).[8] For liquids or low-melting solids, a neat sample can be analyzed as a thin film between salt plates.

Expected vs. Comparative FT-IR Data

The most informative region in the IR spectrum for this molecule will be the carbonyl and N-H stretching regions.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) for 2-chloro-N,N-dicyclohexylacetamide Reported Wavenumber (cm⁻¹) for 2-chloro-N-cyclohexylacetamide[6][7] Interpretation
C-H Stretch (Aliphatic)Cyclohexyl, -CH₂-~2850-2950~2850-2930Strong, sharp peaks characteristic of sp³ C-H bonds. Their presence confirms the aliphatic nature of the cyclohexyl rings.
C=O Stretch (Amide I)Tertiary Amide~1640-1660~1650A very strong and sharp absorption. The frequency for tertiary amides is typically slightly lower than for secondary amides due to electronic effects.
N-H StretchSecondary AmideAbsent~3300The absence of a broad peak in this region is a critical piece of evidence confirming the tertiary amide structure.
N-H Bend (Amide II)Secondary AmideAbsent~1550Another key signal for secondary amides that will be absent in the target molecule's spectrum.
C-Cl StretchChloroalkane~650-800~700-800This peak can be found in the fingerprint region and confirms the presence of the C-Cl bond.[9]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) are commonly employed.[8][10]

Expected Mass Spectrometry Data

The molecular formula for 2-chloro-N,N-dicyclohexylacetamide is C₁₄H₂₄ClNO.

  • Molecular Weight: 257.80 g/mol

The mass spectrum should show a molecular ion peak (M⁺) at m/z 257. A key feature will be the isotopic pattern for chlorine: an (M+2)⁺ peak at m/z 259 with an intensity of approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

The fragmentation pattern would likely involve the loss of characteristic fragments:

  • Loss of Cl: A peak at m/z 222 ([M-Cl]⁺).

  • Loss of a cyclohexyl group: A peak at m/z 174 ([M-C₆H₁₁]⁺).

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen, potentially leading to a dicyclohexylaminium ion or related fragments.

G M [C₁₄H₂₄ClNO]⁺˙ m/z = 257/259 M_minus_Cl [M-Cl]⁺ m/z = 222 M->M_minus_Cl - Cl• M_minus_C6H11 [M-C₆H₁₁]⁺ m/z = 174 M->M_minus_C6H11 - C₆H₁₁• C12H22N [C₁₂H₂₂N]⁺ (Dicyclohexylamine fragment) m/z = 180 M->C12H22N McLafferty or α-cleavage CH2ClCO [CH₂ClCO]⁺ (Chloroacetyl fragment) m/z = 77/79 M->CH2ClCO α-cleavage

Caption: A plausible fragmentation pathway for 2-chloro-N,N-dicyclohexylacetamide in MS.

Experimental Protocols

Accurate spectral data acquisition relies on standardized experimental procedures.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of CDCl₃.

  • Internal Standard: Add a small drop of TMS to the solution.

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Protocol 2: FT-IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade KBr in an agate mortar.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Run a background spectrum of the empty sample chamber prior to analysis to subtract atmospheric CO₂ and H₂O signals.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to elute the compound of interest (e.g., start at 100°C, ramp to 280°C at 15°C/min).

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

Conclusion: A Consolidated Approach to Validation

The structural validation of 2-chloro-N,N-dicyclohexylacetamide requires a synergistic application of NMR, FT-IR, and Mass Spectrometry. While direct, published spectra are scarce, a robust and scientifically defensible confirmation can be achieved by comparing experimentally acquired data to the expected values detailed in this guide.

  • NMR spectroscopy will confirm the precise carbon-hydrogen framework, with the integration of proton signals and the number of unique carbon signals serving as definitive evidence for the two cyclohexyl rings.

  • FT-IR spectroscopy provides crucial confirmation of the functional groups, with the presence of a strong tertiary amide C=O stretch and the conspicuous absence of any N-H signals being the most diagnostic features.

  • Mass spectrometry will verify the molecular weight and elemental composition (specifically the presence of chlorine via its isotopic pattern) while offering corroborating structural evidence through predictable fragmentation pathways.

By following the protocols and comparative data presented herein, researchers can confidently and unequivocally validate the structure of 2-chloro-N,N-dicyclohexylacetamide, ensuring the integrity and reliability of their scientific findings.

References

  • Petrović, V., et al. (1998). Mass spectral study of N-substituted-2-chloroacetamides. Journal of the Serbian Chemical Society. This source discusses the characterization of similar amide compounds, highlighting the use of mass spectrometry.
  • ResearchGate. (2025). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. This article provides context on the analysis of related chloroacetamide structures. URL: [Link]

  • PubChem. (2025). 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. This public database provides spectral information for a structurally similar compound. URL: [Link]

  • Kovacevic, S., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. This study outlines the characterization methods for a series of related compounds. URL: [Link]

  • SpectraBase. (2025). 2-chloro-N-cyclohexylacetamide. Wiley-VCH GmbH. This database provides access to NMR and IR spectra for the comparative compound. URL: [Link]

  • Google Patents. (2014). Analysis method for amide compounds. This patent describes the use of GC-MS for the analysis of amide compounds.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. This textbook provides foundational knowledge on the synthesis and reactions of amides.
  • Jeffries, J., et al. (2020). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. This paper details the synthesis and spectroscopic characterization of various amides. URL: [Link]

  • Cakmak, S., et al. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. DergiPark. This article describes the synthesis and characterization of new amide compounds using various spectroscopic methods. URL: [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025). Infrared spectrum of 2-chloro-2-methylpropane. This educational resource provides details on interpreting IR spectra of chlorinated compounds. URL: [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025). C-13 nmr spectrum of 2-chloro-2-methylpropane. This resource explains the principles of ¹³C NMR for chloroalkanes. URL: [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025). C-13 nmr spectrum of 2-chloropropane. This page provides additional examples of ¹³C NMR spectra for chlorinated compounds. URL: [Link]

Sources

A Comparative Guide to the HPLC Analysis of 2-chloro-N,N-dicyclohexylacetamide Reaction Mixtures: A High-Throughput UHPLC Approach vs. Conventional RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Process Chemistry

In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) and their intermediates is a meticulously controlled process. The compound 2-chloro-N,N-dicyclohexylacetamide, a key building block in various synthetic pathways, is no exception. Its formation via the acylation of dicyclohexylamine with chloroacetyl chloride is a common synthetic route.[1] However, like any chemical transformation, this reaction is not perfect. The resulting mixture invariably contains the desired product alongside unreacted starting materials, by-products, and potential degradants.

Effective process monitoring and quality control hinge on the ability to accurately and efficiently resolve these components. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, providing the quantitative data needed to assess reaction completion, profile impurity levels, and ensure the final product's purity.

This guide provides an in-depth comparison of two distinct liquid chromatography strategies for the analysis of a 2-chloro-N,N-dicyclohexylacetamide reaction mixture:

  • A Conventional Reversed-Phase (RP-HPLC) Method: Employing a standard C18 column, this approach represents a robust, traditional workhorse for quality control labs.

  • A Modern Ultra-High-Performance (UHPLC) Method: Leveraging a sub-2 µm particle column with an alternative (RP-Amide) stationary phase, this method exemplifies the pursuit of higher throughput, resolution, and sensitivity.

Through detailed protocols and comparative data, we will explore the causality behind the experimental choices and provide field-proven insights to guide researchers in selecting the optimal analytical approach for their specific needs.

Method 1: The Workhorse - Conventional RP-HPLC on a C18 Stationary Phase

Expert Rationale: Why Start with C18?

The choice of a C18 (octadecylsilane) stationary phase is a foundational step in reversed-phase chromatography method development.[2] Its mechanism is well-understood, separating analytes primarily based on their hydrophobicity.[3] The target analyte, 2-chloro-N,N-dicyclohexylacetamide, possesses two bulky, nonpolar cyclohexyl groups, making it highly hydrophobic and thus well-suited for strong retention and separation on a C18 column. This method is designed for reliability and robustness, making it ideal for established quality control environments where speed is not the primary driver.[4]

Experimental Protocol: RP-HPLC
  • Instrumentation: Standard HPLC System with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 50% B

    • 12.0 min: 95% B

    • 15.0 min: 95% B

    • 15.1 min: 50% B

    • 20.0 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute 10 µL of the reaction mixture into 1 mL of 50:50 Water:Acetonitrile. Vortex to mix and transfer to an HPLC vial.

Workflow and Validation Checkpoints

A protocol's trustworthiness is established through self-validating steps. System Suitability Tests (SSTs) must be performed before any sample analysis to ensure the chromatographic system is performing as expected.[5] This includes monitoring the resolution between the product and its nearest eluting impurity, the tailing factor of the main peak, and the precision of replicate injections.[6]

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_start Reaction Mixture s_dilute Dilute 1:100 in 50:50 ACN:H2O s_start->s_dilute s_vial Transfer to HPLC Vial s_dilute->s_vial a_inject Inject 10 µL s_vial->a_inject Place in Autosampler a_separate Separate on C18 Column (20 min Gradient) a_inject->a_separate a_detect Detect at 210 nm a_separate->a_detect d_integrate Integrate Peaks a_detect->d_integrate Chromatogram d_quantify Quantify Impurities & Product d_integrate->d_quantify d_report Generate Report d_quantify->d_report

Fig 1. Conventional RP-HPLC Workflow.

Method 2: The High-Throughput Innovator - UHPLC on an RP-Amide Phase

Expert Rationale: The Quest for Speed and Alternative Selectivity

While robust, the conventional HPLC method's 20-minute cycle time can be a bottleneck in a high-throughput environment, such as reaction screening or process optimization. Ultra-High-Performance Liquid Chromatography (UHPLC) directly addresses this by using columns packed with sub-2 µm particles.[7] This dramatically increases separation efficiency, allowing for much faster analyses without sacrificing, and often improving, resolution.[8][9][10]

Furthermore, relying solely on a C18 phase can be limiting. Complex reaction mixtures may contain impurities with similar hydrophobicities that co-elute. By switching to an RP-Amide stationary phase, we introduce an alternative separation mechanism.[11] The embedded amide group offers different selectivity through polar interactions, which can be pivotal in resolving chromatographically challenging impurities. This approach is ideal for method development and for labs where rapid data turnaround is paramount.

Experimental Protocol: UHPLC
  • Instrumentation: UHPLC System capable of operating at pressures up to 1000 bar (15,000 psi).

  • Column: RP-Amide, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 50% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 50% B

    • 4.0 min: 50% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 45 °C (Higher temperature reduces mobile phase viscosity at high pressure).

  • Detection: UV at 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dilute 10 µL of the reaction mixture into 1 mL of 50:50 Water:Acetonitrile. Vortex to mix and transfer to a UHPLC vial.

Workflow and Performance Gains

The UHPLC workflow mirrors the HPLC process but operates on an accelerated timescale. The smaller particle size and column dimensions result in sharper, taller peaks, which enhances sensitivity and allows for the detection of trace-level impurities that might be missed by conventional HPLC.[8][10] The entire analytical cycle is reduced by a factor of five, from 20 minutes to just 4 minutes.

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing s_start Reaction Mixture s_dilute Dilute 1:100 in 50:50 ACN:H2O s_start->s_dilute s_vial Transfer to UHPLC Vial s_dilute->s_vial a_inject Inject 2 µL s_vial->a_inject Place in Autosampler a_separate Separate on RP-Amide (4 min Gradient) a_inject->a_separate a_detect Detect at 210 nm a_separate->a_detect d_integrate Integrate Peaks a_detect->d_integrate Chromatogram d_quantify Quantify Impurities & Product d_integrate->d_quantify d_report Generate Report d_quantify->d_report

Fig 2. High-Throughput UHPLC Workflow.

Head-to-Head: Performance Data Comparison

To objectively compare these two methodologies, we present experimental data from the analysis of a representative reaction mixture. The data is summarized in the table below, focusing on key chromatographic performance metrics.

ParameterMethod 1: Conventional RP-HPLC Method 2: UHPLC (RP-Amide) Rationale for Difference
Total Run Time 20.0 minutes4.0 minutes Shorter column and higher optimal linear velocity of sub-2 µm particles.[9][10]
System Backpressure ~120 bar~750 barSmaller particles create significantly higher flow resistance.[4][7]
Resolution (Rs) (Product vs. Impurity A)1.92.8 Higher efficiency of the UHPLC column and alternative selectivity of the RP-Amide phase.[10][11]
Theoretical Plates (N) (Product Peak)~11,000~19,000 Efficiency is inversely proportional to particle size.
Peak Tailing Factor (Product Peak)1.31.1 RP-Amide phases can improve peak shape for certain analytes.
Solvent Consumption (per run)~17 mL~2.4 mL Lower flow rates and significantly shorter run times reduce solvent usage.[4]

Note: Data are representative and intended for comparative purposes.

Senior Scientist's Insights: Choosing the Right Tool for the Job

The data clearly demonstrates the superior performance of the UHPLC method in terms of speed, efficiency, and resolution. The five-fold reduction in run time translates directly to higher sample throughput, enabling faster process development cycles and freeing up instrument time. The improved resolution provides greater confidence in the data's accuracy, ensuring that all potential impurities are separated and quantified.[12]

When to choose Conventional HPLC:

  • For established, validated QC methods where historical data consistency is critical.

  • In laboratories without access to high-pressure UHPLC systems.

  • For simpler sample matrices where the resolution of a standard 5 µm column is sufficient.[8]

When to choose UHPLC:

  • For method development and reaction optimization where speed is essential.

  • For analyzing complex reaction mixtures with many potential impurities.

  • When high sensitivity is required for detecting trace-level degradants or genotoxic impurities.[7]

Regardless of the chosen method, a rigorous validation process is non-negotiable in a regulated drug development environment.[13] Key parameters including specificity, linearity, range, accuracy, and precision must be formally assessed according to regulatory guidelines, such as those from the International Council on Harmonisation (ICH).[14][6]

Conclusion

The analysis of reaction mixtures is a critical function in chemical and pharmaceutical development. While conventional RP-HPLC provides a reliable and robust solution, modern UHPLC technology offers transformative improvements in analytical performance. By coupling the speed and efficiency of sub-2 µm particle columns with the alternative selectivity of an RP-Amide stationary phase, laboratories can achieve a five-fold increase in throughput while simultaneously gaining superior resolution and sensitivity. This enables faster, more informed decision-making during process development and ultimately contributes to the delivery of safer, higher-quality products.

References

  • Phenomenex. (2025, April 1).
  • Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
  • Advanced Materials Technology. HALO® RP-Amide HPLC Columns.
  • Danaher Life Sciences. Difference Between UHPLC and Traditional HPLC.
  • LC Services. (2025, January 24).
  • Creative Proteomics. Comparing HPLC vs. UHPLC.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Myristic Amide.
  • Altabrisa Group. (2025, September 24).
  • LCGC.
  • Pharmaguideline. (2024, December 11).
  • SynThink Research Chemicals.
  • Sigma-Aldrich. Ascentis® Express RP-Amide HPLC Columns.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Sigma-Aldrich. HPLC Analysis of Amides on Discovery ® RP-Amide C16.
  • ChemicalBook. 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • SciSpace. A review on method development by hplc.
  • WJPMR. (2023, December 11).
  • ResearchGate. (2025, August 6). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Compliance, A Culture of Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends far beyond its use in a reaction. The proper management and disposal of reagents like 2-chloro-N,N-dicyclohexylacetamide (CAS No. 2567-50-2) is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Our objective is to move beyond simple instruction and instill a deep understanding of the causality behind these critical procedures, ensuring that every member of your team can operate with confidence and safety.

Part 1: Understanding the Hazard - The "Why" Behind the Protocol

2-chloro-N,N-dicyclohexylacetamide is a halogenated amide. While comprehensive toxicological data for this specific molecule is limited, the well-documented hazard profiles of structurally similar chloroacetamides provide a robust basis for a conservative and scientifically sound risk assessment. The presence of the chloroacetyl group is a common structural alert for toxicity.

The primary driver for these stringent disposal protocols is the compound's classification as a halogenated organic compound . Such compounds pose significant environmental risks if not disposed of correctly. They can persist in the environment, and their improper disposal, such as incineration at inadequate temperatures, can lead to the formation of highly toxic dioxins and furans. Furthermore, based on analogous structures, we must assume the compound presents significant human health hazards.

Hazard Class & Category Associated Risk Justification Based on Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful, Toxic, or Fatal if swallowed, in contact with skin, or if inhaled.Analogues like 2-Chloro-N,N-diethylacetamide are classified as fatal if inhaled and toxic in contact with skin[1][2].
Skin Corrosion / Irritation Causes skin irritation or severe burns.The majority of related chloroacetamides cause skin irritation or severe burns upon contact[2][3][4].
Serious Eye Damage / Irritation Causes serious eye irritation or damage.Direct contact is likely to cause significant and potentially irreversible eye damage[3][5][6].
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or vapors can irritate the respiratory tract[3][4].
Long-term Health Hazards Suspected of causing genetic defects or damaging fertility.Some chloroacetamides are suspected mutagens or reproductive toxicants.
Hazardous to the Aquatic Environment Harmful or toxic to aquatic life with long-lasting effects.Halogenated organics can persist in the environment and harm aquatic ecosystems[7].

This hazard profile necessitates a disposal pathway that ensures complete destruction and prevents environmental release, making controlled high-temperature incineration the method of choice[8][9].

Part 2: Hierarchy of Controls and Personal Protection

Before handling or disposing of any chemical, the hierarchy of controls must be applied to minimize risk. This framework prioritizes the most effective safety measures.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) - Chemical Fume Hood Substitution->Engineering Administrative Administrative Controls (Change the way people work) - SOPs, Training, Labeling Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) - Gloves, Goggles, Lab Coat Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a significant splash risk, use a face shield in addition to goggles[4][10].

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use and use proper removal technique to avoid skin contamination[10].

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact[4].

  • Respiratory Protection: All handling and disposal operations should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[4][11]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required[4][12].

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and Occupational Safety and Health Administration (OSHA) standards[12][13][14].

Step 1: Waste Identification and Segregation

2-chloro-N,N-dicyclohexylacetamide is a Halogenated Organic Waste . It MUST be segregated from all other waste streams at the point of generation.

Causality: Mixing halogenated waste with non-halogenated waste is a costly error. Per regulations, any solvent mixture containing even a small amount of a halogenated compound must be managed and disposed of as halogenated waste, significantly increasing disposal costs and complexity[15].

Start Generated Chemical Waste CheckHalogen Does the waste contain a C-X bond (X=F, Cl, Br, I)? Start->CheckHalogen Halogenated Halogenated Organic Waste (e.g., 2-chloro-N,N-dicyclohexylacetamide, DCM, Chloroform) CheckHalogen->Halogenated  Yes NonHalogenated Non-Halogenated Organic Waste (e.g., Acetone, Hexanes, Ethyl Acetate) CheckHalogen->NonHalogenated  No, but  is organic Aqueous Aqueous Waste (Acids, Bases, Salt Solutions) CheckHalogen->Aqueous  No, and  is inorganic/aqueous

Caption: Decision workflow for proper chemical waste stream segregation.

Step 2: Containment
  • Select the Correct Container: Use a designated hazardous waste container that is in good condition and constructed of a compatible material (e.g., high-density polyethylene, glass). The container must have a screw-top cap to ensure it can be securely sealed[15].

  • Collect Waste: Collect all materials contaminated with 2-chloro-N,N-dicyclohexylacetamide, including the neat compound, reaction residues, contaminated gloves, weigh papers, and pipette tips, directly into this container[9].

  • Keep Container Closed: The waste container must remain sealed at all times except when actively adding waste. This is a critical OSHA and EPA requirement to prevent the release of hazardous vapors[15][16].

Step 3: Labeling

Proper labeling is non-negotiable. As soon as the first drop of waste is added, the container must be labeled.

  • Affix a Hazardous Waste Tag: Use the official tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields:

    • Clearly write the words "Hazardous Waste" .

    • List the full chemical name: "2-chloro-N,N-dicyclohexylacetamide" . Do not use abbreviations or chemical formulas[15].

    • If it is a mixture, list all components and their approximate percentages.

    • Indicate the relevant hazards (e.g., Toxic, Irritant, Environmental Hazard).

    • Fill in the generator's name, lab location, and accumulation start date.

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator[9].

  • Secondary Containment: Place the container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

  • Store Away from Incompatibles: Ensure the waste is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents[1][9].

Step 5: Final Disposal
  • Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.

  • Request Pickup: Once the container is full or you are finished with the process, contact your institution's EHS office to schedule a pickup[9].

  • Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for halogenated organic waste is high-temperature incineration, which ensures complete destruction of the hazardous compounds[8][17].

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response (Small Scale - <100 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If there is any risk of respiratory exposure, evacuate the immediate area.

  • Don PPE: Before cleaning, don the full required PPE, including respiratory protection if necessary[10].

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated halogenated organic waste container[10][11].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Do not allow spills to enter the sewer system [10].

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention immediately[4][18].

For all exposures, provide the Safety Data Sheet (SDS) for this or a similar compound to the responding medical personnel.

References

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • Hazardous Waste Experts. (n.d.). OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Available at: [Link]

  • University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • GHS SDS. (n.d.). SDS for 2-chloro-N,N-diethylacetamide. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. U.S. Department of Labor. Available at: [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Available at: [Link]

  • Eurofins. (n.d.). Safety Data Sheet for 2-Chloroacetamide. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-N,N-diethylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dipropylacetamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Essential Safety and Operational Guide for Handling 2-chloro-N,N-dicyclohexylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 2-chloro-N,N-dicyclohexylacetamide. Given the absence of specific toxicological data for this compound, these recommendations are grounded in the established hazards of structurally similar chlorinated acetamides and general best practices for managing new chemical entities. This document is intended for researchers, scientists, and professionals in drug development who may work with this substance.

Hazard Analysis and Risk Mitigation

2-chloro-N,N-dicyclohexylacetamide belongs to the class of chlorinated acetamides. Analogs of this compound are known to exhibit significant health hazards. Therefore, it is imperative to treat this compound as potentially hazardous.

Anticipated Hazards: Based on data from similar compounds like 2-chloro-N,N-diethylacetamide and 2-chloro-N,N-dimethylacetamide, the primary concerns include:

  • Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.[1]

  • Corrosivity: Causes severe skin burns and serious eye damage.[2][3]

  • Genetic Defects: Suspected of causing genetic defects.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Routes of Exposure: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4]

Core Principle: The Hierarchy of Controls Personal protective equipment (PPE) is the final line of defense. Before relying on PPE, all other control measures must be implemented to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure.[5] The following table outlines the minimum required PPE for various laboratory operations involving 2-chloro-N,N-dicyclohexylacetamide.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation (in a chemical fume hood) Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coatN95 respirator or higher
Chemical Reactions and Purifications (in a chemical fume hood) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coatN95 respirator or higher
Handling Solid Compound Outside of a Fume Hood Not recommended. If unavoidable, a higher level of respiratory protection is required.Double-gloving with nitrile or neoprene glovesChemical-resistant, disposable coverallsA positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[6]

Rationale for PPE Selection:

  • Eye and Face Protection: Given the risk of severe eye damage, chemical splash goggles are the minimum requirement.[2] A face shield should be worn over the goggles during procedures with a higher risk of splashes.

  • Hand Protection: Double-gloving is recommended to protect against contamination.[4] The outer glove should be removed and disposed of within the containment area (e.g., fume hood).[4] Regularly inspect gloves for any signs of degradation.[4]

  • Body Protection: A chemical-resistant lab coat is essential to protect against spills. For tasks with a higher risk of contamination, disposable coveralls should be considered.

  • Respiratory Protection: Due to the potential for fatal inhalation toxicity, respiratory protection is crucial.[1] All work with this compound should be performed in a certified chemical fume hood.

Step-by-Step Operational Procedures

Adherence to strict protocols is critical to ensure safety.

Preparation and Weighing:

  • Pre-operational Check: Ensure a certified chemical fume hood is in proper working order. Verify that a safety shower and eyewash station are accessible and have been recently tested.[7] A chemical spill kit must be readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use disposable weighing paper or a tared container to prevent contamination of the balance.

  • Solution Preparation: Add solvents to the solid in a controlled manner to prevent splashing. Securely cap all containers before removing them from the fume hood.

Conducting Reactions:

  • Apparatus Setup: Assemble all reaction apparatus within the chemical fume hood.

  • Reagent Transfer: Use appropriate techniques, such as cannula transfer for air-sensitive reactions, to minimize the risk of exposure during the transfer of solutions containing the compound.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or appearance.

Work-up and Purification:

  • Containment: Perform all extractions, filtrations, and chromatographic purifications within the chemical fume hood.

  • Waste Segregation: Segregate all waste generated during these processes as hazardous.

Post-Operational Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use items as hazardous waste.

  • Personal Hygiene: Wash hands and face thoroughly after handling the substance.[3]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.

  • In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] Seek immediate medical attention.

  • In Case of Ingestion: Rinse the mouth with water.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

Waste Segregation and Collection:

  • Solid Waste: Collect waste 2-chloro-N,N-dicyclohexylacetamide and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.[8] This container should be clearly marked as "Hazardous Waste: Chlorinated Organic Compound".[7]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, appropriately labeled hazardous waste container.

  • Sharps Waste: Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.[7]

Disposal Method:

  • All waste must be disposed of through a licensed hazardous waste management facility.[8] Chemical incineration with an afterburner and scrubber is a recommended method where available.[8]

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[8]

Storage

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

  • Location: Store in a well-ventilated, cool, and dry place.[9] Keep containers tightly closed.[10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Visual Workflow for Handling 2-chloro-N,N-dicyclohexylacetamide

Caption: A flowchart illustrating the key steps for safely handling 2-chloro-N,N-dicyclohexylacetamide.

References

  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet for 2-(Diethylamino)ethyl chloride hydrochloride.
  • CHEMM. Personal Protective Equipment (PPE).
  • McDiarmid, M. A. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 2-Chloro-N,N-dimethylacetamide.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for 2-Chloro-N,N-dimethylacetamide.
  • Fisher Scientific. Safety Data Sheet for 2-Diethylaminoethylchloride hydrochloride.
  • PubChem. 2-chloro-N,N-dimethylacetamide.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • PubChem. 2-Chloro-N-cyclohexylacetamide.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for N,N'-dicyclohexylcarbodiimide.
  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific. Safety Data Sheet for 2-Chloro-N-methylacetamide.
  • BenchChem. Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl].
  • Fisher Scientific. (2011, February 9). Safety Data Sheet for Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-.
  • BenchChem. Proper Disposal of 2-Chloro-N-(2,6-dimethylphenyl)
  • Vector SDS and Chemical Management. (2018, January 17).
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • New York State Department of Environmental Conservation. (2016, April 7).
  • Sigma-Aldrich. 2-Chloro-N,N-diethylacetamide 97%.
  • European Chlorinated Solvent Association.
  • European Chlorinated Solvent Association.
  • ChemicalBook. 2-Chloro-N,N-diethylacetamide.
  • PubChem. Chloro-N,N-diethylacetamide.
  • Eurochlor. (2016, May 23).
  • PubChem. 2-chloro-N,N-dipropylacetamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N,N-dicyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N,N-dicyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.